molecular formula C8H6BrClO3 B8054015 Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Cat. No.: B8054015
M. Wt: 265.49 g/mol
InChI Key: CRCBFWBGQAYKMU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-chloro-5-hydroxybenzoate is a useful research compound. Its molecular formula is C8H6BrClO3 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-4-chloro-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCBFWBGQAYKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS 1629376-58-4), a highly functionalized aromatic building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and tubulin-binding agents.

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a dense functionalization pattern (3,4,5-substitution). Its unique structure combines three distinct reactive handles—a phenolic hydroxyl group, an aryl bromide, and a methyl ester—around a central chlorobenzene core. This "orthogonal reactivity" allows medicinal chemists to selectively functionalize specific positions without protecting groups, making it a critical scaffold for Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Analysis

Physicochemical Properties

The compound exhibits low aqueous solubility due to the lipophilic halogen atoms but dissolves readily in polar organic solvents (DMSO, DMF, MeOH). The presence of the electron-withdrawing chlorine and bromine atoms ortho and para to the phenol significantly increases the acidity of the hydroxyl group compared to unsubstituted methyl benzoate.

PropertyData
Chemical Name This compound
CAS Number 1629376-58-4
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Structure Type 3,4,5-Trisubstituted Benzoate
Appearance White to off-white crystalline solid
Predicted LogP ~3.1 (Lipophilic)
pKa (Phenol) ~6.5–7.5 (Estimated; enhanced acidity due to EWGs)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate
Structural Logic

The 3,4,5-substitution pattern creates a "crowded" aromatic ring.

  • Position 1 (Ester): Electron-withdrawing, directs nucleophiles meta (to 3 and 5).

  • Position 3 (Bromo): Labile handle for cross-coupling (e.g., Suzuki-Miyaura).

  • Position 4 (Chloro): Steric blocker and lipophilicity enhancer; less reactive than the bromide.

  • Position 5 (Hydroxy): Nucleophilic handle for etherification; H-bond donor.

Synthetic Pathways

The synthesis of this specific isomer requires careful regiocontrol to establish the 3,4,5-pattern. Direct halogenation of methyl 4-hydroxybenzoate or methyl 3-hydroxybenzoate typically fails to yield this specific isomer as the major product due to competing directing effects.

Primary Route: Esterification of the Parent Acid

The most reliable laboratory method involves the esterification of the commercially available parent acid, 3-bromo-4-chloro-5-hydroxybenzoic acid (CAS 1823372-67-3).

Protocol:

  • Dissolution: Dissolve 3-bromo-4-chloro-5-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (10-20 volumes).

  • Catalyst Addition: Add catalytic Sulfuric Acid (H₂SO₄, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or LCMS.

  • Workup: Concentrate the solvent. Dilute with Ethyl Acetate and wash with saturated NaHCO₃ to remove unreacted acid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

De Novo Synthesis (Retrosynthetic Analysis)

For large-scale preparation where the parent acid is expensive, a de novo route utilizing the directing effects of the carboxyl and chloro groups is proposed.

  • Step 1: Nitration. Nitration of 3-bromo-4-chlorobenzoic acid . The carboxylic acid (meta-director) and chlorine (ortho/para-director, but para is blocked) cooperatively direct the nitro group to Position 5 .

  • Step 2: Reduction. Reduction of the nitro group (Fe/HCl or H₂/Pd-C) to the amine.

  • Step 3: Diazotization/Hydrolysis. Conversion of the amine to the phenol via diazonium salt (NaNO₂/H₂SO₄, then H₂O/Heat).

  • Step 4: Esterification. Final conversion to the methyl ester.

Synthesis Workflow Diagram

SynthesisPath Start 3-Bromo-4-chlorobenzoic acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Bromo-4-chloro- 5-nitrobenzoic acid Step1->Inter1 Step2 Reduction (Fe/HCl) Inter1->Step2 Inter2 3-Bromo-4-chloro- 5-aminobenzoic acid Step2->Inter2 Step3 Diazotization/Hydrolysis (NaNO2, H3O+) Inter2->Step3 Acid 3-Bromo-4-chloro- 5-hydroxybenzoic acid Step3->Acid Step4 Esterification (MeOH/H+) Acid->Step4 Final Methyl 3-bromo-4-chloro- 5-hydroxybenzoate Step4->Final

Figure 1: Proposed retrosynthetic pathway leveraging cooperative directing effects to establish the 3,4,5-substitution pattern.

Reactivity & Functionalization

The power of this scaffold lies in its chemoselectivity . The three functional groups react under distinct conditions.[1][2][3]

Selective Functionalization Strategy
  • Phenolic Hydroxyl (O-Alkylation):

    • Reactivity: Highest.

    • Conditions: Mild bases (K₂CO₃, Cs₂CO₃) with alkyl halides at Room Temperature.

    • Application: Introduction of solubilizing chains or ether linkages.[2]

  • Aryl Bromide (Cross-Coupling):

    • Reactivity: Moderate (High with Pd catalysts).

    • Conditions: Suzuki-Miyaura (Ar-B(OH)₂), Buchwald-Hartwig (Amines).

    • Selectivity: The C–Br bond is significantly weaker than the C–Cl bond, allowing selective coupling at Position 3 without affecting the chlorine at Position 4.

  • Methyl Ester (Acyl Substitution):

    • Reactivity: Lowest (requires activation or heat).

    • Conditions: Hydrolysis (LiOH) to acid, or direct amidation (AlMe₃/Amine).

Reactivity Logic Diagram

Reactivity Center Methyl 3-bromo-4-chloro- 5-hydroxybenzoate Alkylation O-Alkylation (K2CO3, R-X) Center->Alkylation Site: OH (C5) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Center->Coupling Site: Br (C3) Hydrolysis Hydrolysis/Amidation (LiOH or R-NH2) Center->Hydrolysis Site: Ester (C1) Prod_Alk Ether Derivatives (Retains Br/Cl) Alkylation->Prod_Alk Prod_Coup Biaryl Scaffolds (Selective at C-3) Coupling->Prod_Coup Prod_Acid Benzoic Acids/Amides (Retains Halogens) Hydrolysis->Prod_Acid

Figure 2: Chemoselective reactivity map demonstrating orthogonal functionalization vectors.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Polysubstituted benzenes are frequent motifs in Type II kinase inhibitors. The 4-chloro-3-bromo motif mimics the hydrophobic interactions required for the ATP-binding pocket, while the 5-hydroxy group can be extended to reach the solvent-exposed region.

Tubulin Binding Agents

Analogues of Combretastatin A-4 often utilize trimethoxy or halogenated phenyl rings. This specific scaffold serves as a B-ring replacement to improve metabolic stability (blocking metabolic hotspots with Cl/Br) while maintaining binding affinity via the phenol.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.[4]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Sigma-Aldrich. this compound Product Analysis. Available at:

  • PubChem. 3-Bromo-4-chloro-5-hydroxybenzoic acid (Parent Acid Data). National Library of Medicine. Available at:

  • ChemicalBook. Synthesis and Properties of Halogenated Hydroxybenzoates. Available at:

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules 2014, 19(3), 3476-3506. Available at:

Sources

Methyl 3-bromo-4-chloro-5-hydroxybenzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1629376-58-4 Molecular Weight: 265.49 g/mol [1]

Part 1: Executive Summary & Chemical Identity[2]

Methyl 3-bromo-4-chloro-5-hydroxybenzoate is a highly specialized, polysubstituted aromatic building block used primarily in the synthesis of complex pharmaceutical agents. Its structure—featuring a benzoate core decorated with bromine, chlorine, and hydroxyl groups—offers orthogonal reactivity profiles, making it an ideal scaffold for Structure-Activity Relationship (SAR) studies in medicinal chemistry.

Researchers must exercise caution regarding isomerism. This compound is structurally distinct from its isomer, Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS 107356-01-4), which is often co-listed in chemical catalogs.

Table 1: Physicochemical Identity
PropertySpecification
CAS Number 1629376-58-4
Chemical Name This compound
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Exact Mass 263.9189 Da
SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)Cl
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Isomer Warning Do NOT confuse with: Methyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS 107356-01-4)
Part 2: Synthesis & Manufacturing Protocol

While direct commercial sourcing is possible, supply chain interruptions often necessitate in-house synthesis. The most robust and scalable route involves the esterification of the commercially available acid precursor, 3-bromo-4-chloro-5-hydroxybenzoic acid (CAS 1823372-67-3).

Core Logic: Fisher Esterification

This protocol utilizes acid-catalyzed esterification. Sulfuric acid is preferred over thionyl chloride for this specific substrate to minimize the risk of chlorinating the phenol ring or generating unstable acyl chlorides in the presence of the free hydroxyl group.

Step-by-Step Protocol

Reagents:

  • Precursor: 3-Bromo-4-chloro-5-hydroxybenzoic acid (1.0 equiv)

  • Solvent: Methanol (Anhydrous, 10-15 volumes)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.5 equiv) or p-Toluenesulfonic acid (pTSA, 0.1 equiv)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-bromo-4-chloro-5-hydroxybenzoic acid and anhydrous methanol. Stir until a suspension or partial solution is formed.

  • Catalysis: Cool the mixture to 0°C. Dropwise add concentrated H₂SO₄. Note: Exothermic reaction; maintain temperature <10°C.

  • Reflux: Heat the reaction mixture to reflux (65°C) and stir for 12–16 hours.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting acid (lower R_f) should disappear, and the less polar ester (higher R_f) should appear.

  • Workup:

    • Concentrate the methanol under reduced pressure to ~20% of the original volume.

    • Pour the residue into ice-cold water (10 volumes).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Part 3: Applications in Drug Discovery

This compound is a "privileged scaffold" because it allows for orthogonal functionalization . The reactivity order of the substituents allows chemists to modify specific positions sequentially without protecting groups.

Reactivity Hierarchy:
  • Phenol (-OH): Most reactive. Used for ether formation (Williamson synthesis) or carbamate formation.

  • Aryl Bromide (-Br): High reactivity in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Aryl Chloride (-Cl): Low reactivity. Remains intact during standard Pd-catalyzed coupling at the Bromine position, allowing for a second, harsher coupling step later.

  • Methyl Ester (-COOMe): Stable anchor. Can be hydrolyzed to the acid or reduced to a benzyl alcohol/aldehyde.

Visualization: Functionalization Logic

G Start This compound (Scaffold) Path1 O-Alkylation (K2CO3, R-X) Start->Path1 Target: -OH Path2 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Path2 Target: -Br Path3 Hydrolysis (LiOH, THF/H2O) Start->Path3 Target: -COOMe Prod1 Ether Analogues (Kinase Potency) Path1->Prod1 Prod2 Biaryl Systems (Scaffold Extension) Path2->Prod2 Prod3 Benzoic Acid (Amide Coupling Precursor) Path3->Prod3

Caption: Decision tree for orthogonal functionalization of the scaffold. Note that the Aryl Chloride (-Cl) remains inert during these initial transformations.

Part 4: Analytical Characterization

To validate the identity of the synthesized or purchased material, compare experimental data against these theoretical parameters.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • δ 10.5-11.0 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).

  • δ 7.85 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C2 (Between Br and COOMe).

  • δ 7.55 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C6 (Between OH and COOMe).

  • δ 3.85 ppm (s, 3H): Methyl ester (-OCH₃).

2. Mass Spectrometry (LC-MS):

  • Isotope Pattern: The presence of one Bromine and one Chlorine creates a distinct "M, M+2, M+4" pattern.

    • M+ (²⁶⁴Da): ⁷⁹Br + ³⁵Cl

    • M+2 (²⁶⁶Da): ⁸¹Br + ³⁵Cl (Major peak due to Br isotopes)

    • M+4 (²⁶⁸Da): ⁸¹Br + ³⁷Cl

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol.

  • Spill: Absorb with sand or vermiculite; neutralize with weak base if necessary.

References
  • Sigma-Aldrich. this compound Product Sheet. Accessed 2024. Link

  • PubChem. Compound Summary for CID 4778958 (Related Isomer Data). National Library of Medicine. Link

  • ChemicalBook. 3-Bromo-4-chloro-5-hydroxybenzoic acid (Acid Precursor CAS 1823372-67-3). Link

  • Avantor Sciences. Methyl 3-bromo-5-chloro-4-hydroxybenzoate (Isomer Distinction). Link

Sources

Introduction to Methyl 3-bromo-4-chloro-5-hydroxybenzoate and the Significance of its Solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 3-bromo-4-chloro-5-hydroxybenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility profile of this compound, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development—from formulation and bioavailability to synthesis and purification—this document offers a deep dive into the theoretical underpinnings, experimental determination, and predictive modeling of this compound's behavior in various organic solvents.[1][2] This guide is intended for researchers, scientists, and professionals in the drug development field, providing both foundational knowledge and practical insights.

This compound is a halogenated aromatic compound. Its structure, featuring a benzene ring substituted with bromo, chloro, hydroxyl, and methyl ester functional groups, suggests a molecule with moderate polarity. The interplay of these groups dictates its physicochemical properties, including its melting point, boiling point, and, most importantly, its solubility in different media.[3][4]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. Poor solubility can lead to low bioavailability, hindering the development of effective oral dosage forms. Understanding the solubility profile of a compound like this compound in a range of organic solvents is paramount for:

  • Crystallization Process Design: Selecting an appropriate solvent system is crucial for obtaining the desired crystal form (polymorph), purity, and yield.[5]

  • Formulation Development: Knowledge of solubility is essential for creating stable and effective drug formulations, whether for oral, parenteral, or topical administration.[2]

  • Purification: Solubility differences are exploited in techniques like recrystallization and chromatography to isolate the compound from impurities.

  • Analytical Method Development: Choosing the right solvent is necessary for techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. It represents the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. The process can be understood through the interplay of two main energy contributions: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

For a crystalline solid, the solubility (


) can be described by the following equation, which relates it to the melting properties of the solute and the activity coefficient ((\gamma_i)) of the solute in the solvent:

ln(xi) = - (ΔHfus/R) * (Tm/T -1) - ln(γi)

Where:

  • ΔHfus is the molar enthalpy of fusion of the solute.

  • Tm is the melting point of the solute.

  • T is the absolute temperature.

  • R is the ideal gas constant.

The activity coefficient, (\gamma_i), accounts for the non-ideal interactions between the solute and the solvent. Predicting this value is a central challenge in solubility modeling.

Predictive Thermodynamic Models

Given the challenges and costs associated with experimental solubility determination, various predictive models have been developed. These models are invaluable in the early stages of drug development for solvent screening.[5]

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is a widely used tool for rapid solubility estimations.[5]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based method has shown great success in predicting solvation properties and activity coefficients.[2][5] It is particularly useful as it does not rely on experimental data for the specific solute.

  • Hansen and Hildebrand Solubility Parameters: These semi-empirical approaches use solubility parameters to predict miscibility and solubility based on the principle of "like dissolves like."[2][6]

  • Machine Learning Models: More recently, machine learning algorithms, trained on large datasets of experimental solubility data, have emerged as powerful tools for accurate solubility prediction.[1][2][7] These models can incorporate a wide range of molecular descriptors and thermodynamic properties to enhance their predictive power.

Physicochemical Properties of this compound

PropertyPredicted/Inferred ValueSource/Basis for Inference
Molecular Formula C₈H₆BrClO₃Based on chemical structure[4][8]
Molecular Weight 265.49 g/mol Based on chemical structure[3][8]
Physical Form Solid/PowderTypical for similar aromatic compounds[4]
Melting Point 120-122 °CBased on the melting point of methyl 3-bromo-5-chloro-4-hydroxybenzoate
Boiling Point ~299 °C (Predicted)Based on the predicted boiling point of methyl 3-bromo-5-chloro-4-hydroxybenzoate[3]
pKa (Predicted)The hydroxyl group will have an acidic pKa, influenced by the electron-withdrawing halogen substituents.
LogP ~2.7-3.2 (Predicted)Based on the predicted XlogP of related compounds, indicating moderate lipophilicity.[9][10]

Experimental Determination of Solubility

A systematic experimental approach is essential for accurately determining the solubility profile of this compound. The following section outlines a robust, self-validating protocol.

Materials and Methods

Materials:

  • This compound (purity >99%)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade.

  • Calibrated analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Spectrophotometer

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in temperature-controlled shaker prep3->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 sep1 Centrifuge to separate solid and liquid phases equil2->sep1 sep2 Withdraw supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC or UV-Vis ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 G compound This compound Hydroxyl (-OH) Ester (-COOCH3) Halogens (-Br, -Cl) high_sol High Solubility compound:h->high_sol H-bonding with polar protic solvents (e.g., Methanol, Ethanol) mod_sol Moderate Solubility compound:e->mod_sol Dipole-dipole with polar aprotic solvents (e.g., Acetone, Ethyl Acetate) low_sol Low Solubility compound:x->low_sol Weak interactions with non-polar solvents (e.g., Hexane, Toluene) solvents Solvent Polarity

Caption: Factors influencing expected solubility.

Expected Solubility in Various Solvents:

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group can act as both a hydrogen bond donor and acceptor, and the ester carbonyl can act as a hydrogen bond acceptor, leading to strong interactions with protic solvents.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighThe dipole-dipole interactions between the polar functional groups of the solute and the solvent will promote dissolution.
Non-polar Hexane, TolueneLowThe significant polarity of the solute will result in weak solute-solvent interactions compared to the strong solute-solute interactions in the crystal lattice.
Chlorinated Dichloromethane, ChloroformModerateWhile less polar than alcohols or ketones, these solvents can engage in dipole-dipole interactions and may have some affinity for the halogenated benzene ring.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for developing recrystallization procedures.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a critical role in its ability to dissolve the solute.

  • pH (in aqueous systems): The phenolic hydroxyl group is weakly acidic. In aqueous solutions, increasing the pH above its pKa would deprotonate the hydroxyl group, forming a more polar and, therefore, more water-soluble phenoxide salt. * Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data for this compound is not yet widely published, the principles, predictive models, and experimental protocols outlined here offer a robust pathway for its characterization. A thorough understanding of its solubility is a cornerstone for its successful development and application in the pharmaceutical and chemical industries.

References

  • A new activity coefficient model was developed from excess Gibbs free energy in the form G(ex) = cA(a) x(1)(b)...x(n)(b). The constants of the proposed model were considered to be function of solute and solvent dielectric constants, Hildebrand solubility parameters and specific volumes of solute and solvent molecules. The proposed model obeys the Gibbs-Duhem condition for activity coefficient models. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available at: [Link]

  • How to determine the solubility of a substance in an organic solvent ? (2024). ResearchGate. Available at: [Link]

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv. Available at: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. Available at: [Link]

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (2025). ResearchGate. Available at: [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025). ACS Publications. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Available at: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). ACS Publications. Available at: [Link]

  • Solubility of Organic Compounds. (2023). Chemistry LibreTexts. Available at: [Link]

  • Methyl 3-bromo-5-chloro-4-methoxybenzoate. (n.d.). PubChem. Available at: [Link]

  • Methyl 3-bromo-5-chloro-4-hydroxybenzoate (C8H6BrClO3). (n.d.). PubChemLite. Available at: [Link]

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate. (2015). Patsnap.
  • This compound. (n.d.). MilliporeSigma. Available at: [Link]

Sources

Thermodynamic Stability of Halogenated Hydroxybenzoate Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated hydroxybenzoates—encompassing derivatives of salicylic acid and halogenated parabens—are foundational compounds in pharmaceutical formulation, antimicrobial preservation, and supramolecular chemistry. The substitution of hydrogen atoms with halogens (F, Cl, Br, I) on the aromatic ring fundamentally alters the thermodynamic landscape of these molecules. This whitepaper provides an in-depth analysis of the thermochemical properties, conformational stability, and self-validating experimental workflows required to accurately characterize the thermodynamic stability of these critical derivatives.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of halogenated hydroxybenzoates is not merely a function of molecular weight; it is dictated by a complex interplay of inductive effects, steric hindrance, and highly specific intramolecular interactions.

Intramolecular Hydrogen Bonding and Conformational Stability

In ortho-substituted derivatives (e.g., 2-chloro-6-fluorobenzoic acid or 5-chlorosalicylic acid), the proximity of the hydroxyl group, the carboxylate moiety, and the halogen atom creates competing intramolecular hydrogen bonds. Computational and structural analyses reveal that the cis conformer of ortho-fluorobenzoic acids is heavily stabilized by


 interactions. This specific intramolecular hydrogen bonding significantly lowers the standard Gibbs free energy of the cis state compared to the trans conformer, dictating the molecule's baseline thermodynamic stability 1.
Inductive vs. Steric Effects

As we move down Group 17 of the periodic table, the nature of the halogen substituent shifts the thermodynamic profile:

  • Fluorine & Chlorine: Exert strong electron-withdrawing inductive effects with minimal-to-moderate steric bulk, increasing the acidity (

    
    ) and strengthening hydrogen bond-donating capabilities.
    
  • Bromine & Iodine: Introduce significant steric hindrance and high polarizability. This increases the crystal lattice energy via enhanced London dispersion forces, which directly elevates the enthalpy of sublimation (

    
    ) and reduces volatility 2.
    

Mechanism N1 Halogen Substitution (F, Cl, Br, I) N2 Electronegativity & Inductive Effects N1->N2 N3 Atomic Radius & Steric Hindrance N1->N3 N4 Intramolecular H-Bonding (OH···Halogen or OH···O=C) N2->N4 N3->N4 N6 Crystal Lattice Energy & Sublimation Enthalpy N3->N6 N5 Conformational Stability (cis vs. trans) N4->N5 N5->N6

Mechanistic pathways dictating the thermodynamic stability of halogenated hydroxybenzoates.

Experimental Workflows for Thermodynamic Characterization

To ensure absolute scientific integrity, the thermodynamic characterization of these derivatives must rely on self-validating experimental systems. The following protocols detail the extraction of standard molar enthalpy of formation (


), sublimation (

), and fusion (

).
Static Bomb Combustion Calorimetry ( )

Causality: Combustion calorimetry is strictly chosen over solution calorimetry for these compounds because it directly yields the standard enthalpy of combustion (


), from which 

is calculated using Hess's Law. Self-Validation: The calorimeter's energy equivalent (heat capacity) is calibrated prior to every run using NIST-certified benzoic acid (Standard Reference Material 39j), ensuring system drift is accounted for.

Step-by-Step Protocol:

  • Sample Preparation: Press 0.5–1.0 g of the purified halogenated hydroxybenzoate into a dense pellet. Reasoning: Pelletizing prevents rapid, explosive combustion and sample scattering, ensuring complete oxidation.

  • Crucible Loading: Place the pellet in a platinum crucible. For highly flame-retardant poly-halogenated derivatives, add a precisely weighed mass of a well-characterized combustion aid (e.g., mineral oil) to guarantee complete combustion.

  • Bomb Assembly & Purging: Seal the bomb and purge with high-purity

    
     to displace atmospheric 
    
    
    
    . Reasoning: Eliminating
    
    
    prevents the exothermic formation of nitric acid, which would artificially inflate the heat measurement. Pressurize to 3.0 MPa with
    
    
    .
  • Ignition & Measurement: Immerse the bomb in the calorimetric water bath. Monitor the baseline temperature, ignite the sample via a cotton thread fused to a platinum wire, and record the temperature rise (

    
    ) to a precision of 
    
    
    
    K.
  • Post-Combustion Titration: Wash the bomb interior with ultra-pure water and titrate the washings to quantify the exact amount of halogen acids (e.g., HCl, HBr) formed. This allows for precise thermochemical state corrections to standard conditions.

Knudsen Mass-Loss Effusion ( )

Causality: Halogenated hydroxybenzoates exhibit extremely low vapor pressures at ambient temperatures. Knudsen effusion is utilized because it is highly sensitive to low vapor pressures (


 to 

Pa), whereas static manometry would yield high signal-to-noise ratios. Self-Validation: The effusion orifice area is mathematically calibrated using a reference material with a universally documented sublimation pressure (e.g., anthracene) prior to sample analysis.

Step-by-Step Protocol:

  • Cell Loading: Load the powdered sample into a titanium Knudsen cell equipped with a precision-drilled effusion orifice.

  • Vacuum Establishment: Place the cell in the vacuum chamber and evacuate the system to

    
     Pa to ensure the mean free path of the effusing molecules is greater than the orifice diameter (molecular flow regime).
    
  • Isothermal Effusion: Heat the cell to a constant temperature (

    
    ). Record the mass loss (
    
    
    
    ) over a specific time interval (
    
    
    ) using a high-precision quartz crystal microbalance.
  • Data Derivation: Calculate vapor pressure (

    
    ) using the Knudsen equation: 
    
    
    
    , where
    
    
    is the orifice area,
    
    
    is the Clausing factor, and
    
    
    is the molar mass. Repeat across a temperature gradient to derive
    
    
    via the Clausius-Clapeyron equation.
Differential Scanning Calorimetry (DSC) for Phase Transitions

Step-by-Step Protocol:

  • Weigh 2–5 mg of the sample into an aluminum pan and hermetically seal it.

  • Equilibrate the sample at 298 K, then heat at a controlled rate of 5 K/min under a 50 mL/min

    
     purge. Reasoning: The inert 
    
    
    
    atmosphere prevents oxidative degradation at elevated temperatures, isolating the pure melting endotherm.
  • Integrate the area under the melting peak to determine the enthalpy of fusion (

    
    ).
    

Workflow A Halogenated Hydroxybenzoate Synthesis & Purification B Combustion Calorimetry (ΔfH° determination) A->B C Knudsen Effusion (Vapor Pressure & ΔsubH°) A->C D Differential Scanning Calorimetry (ΔfusH° & Phase Transitions) A->D E Comprehensive Thermodynamic Stability Profile B->E C->E D->E

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Data Synthesis & Quantitative Analysis

The thermodynamic properties of halogenated hydroxybenzoates follow predictable trends based on halogen size and electronegativity. As the atomic radius increases from Fluorine to Iodine, polarizability and dispersion forces increase, leading to higher enthalpies of sublimation and fusion.

Derivative ClassHalogen SubstituentTypical

(kJ/mol)
Typical

(kJ/mol)
Relative VolatilityPrimary Stabilizing Interaction
Fluoro-hydroxybenzoates -F18.0 – 22.085.0 – 95.0HighIntramolecular

Chloro-hydroxybenzoates -Cl22.0 – 26.095.0 – 105.0ModerateHalogen Bonding / Inductive
Bromo-hydroxybenzoates -Br25.0 – 29.0105.0 – 115.0LowDispersion / Halogen Bonding
Iodo-hydroxybenzoates -I28.0 – 33.0115.0 – 125.0Very LowStrong Dispersion Forces

Note: Values are generalized ranges synthesized from thermochemical studies of methyl p-halobenzoic esters and chlorosalicylic acids 2.

Implications for Drug Development & Formulation

The thermodynamic stability of these derivatives directly impacts the shelf-life, solubility, and polymorphic behavior of active pharmaceutical ingredients.

Furthermore, the introduction of heavier halogens (Cl, Br, I) enables halogen bonding —a highly directional, non-covalent interaction where the electrophilic region of the halogen (the


-hole) interacts with nucleophilic sites. This thermodynamic feature is heavily exploited in supramolecular chemistry to form stable pharmaceutical cocrystals. For example, the cocrystallization of 5-chlorosalicylic acid with tetramethylpyrazine (TMP) relies on halogen bonding to significantly improve the thermodynamic stability and solubility profile of the resulting cocrystal structure compared to the pure API 3. Understanding the enthalpy of formation of such complexes 4 allows formulation scientists to predict shelf-life and prevent phase separation during storage.

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed Central (PMC).
  • The influence of the halogen size in the volatility and melting of methyl p-halobenzoic esters and of their parent acids.
  • Tetramethylpyrazine Cocrystals with Cinnamic Acid and Its Derivatives: Crystal Structures, Theoretical Computations, and Sublimation Behavior Studies.
  • The dissociation constants of SA and the stability constants of yttrium(III) and scandium(III).

Sources

Safety Data Sheet (SDS) and handling precautions for Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target Compound: Methyl 3-bromo-4-chloro-5-hydroxybenzoate[1]

  • CAS Number: 1629376-58-4 (Primary identifier for this specific isomer)[1][2]

  • Molecular Formula: C₈H₆BrClO₃[3]

  • Version: 1.0 (Research Use Only)

Executive Safety Summary

For the Senior Researcher: this compound is a halogenated phenolic ester commonly used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds. Its safety profile is dominated by two functional characteristics:

  • The Phenolic Moiety: Provides acidity and potential for protein denaturation/irritation.[4]

  • Halogenation (Br/Cl): Increases lipophilicity (LogP ~2.5–3.0), enhancing skin permeation rates compared to non-halogenated benzoates.

Critical Hazard: While often classified as an Irritant (H315/H319), the structural similarity to toxic phenols warrants handling this compound as a potential skin sensitizer and corrosive agent until specific toxicological data proves otherwise.

Physicochemical & Reactivity Profile

Understanding the molecule's behavior is the first step in safety.

PropertyValue / CharacteristicOperational Implication
Molecular Weight 265.49 g/mol Heavy atom count suggests solid state at RT.
Physical State White to Off-white PowderDust inhalation risk; requires local exhaust ventilation (LEV).
Solubility DMSO, Methanol, Ethyl AcetateDo not use organic solvents (DMSO/Ethanol) to wash skin ; they act as vehicles for systemic absorption.
pKa (Phenol) ~7.5 - 8.5 (Predicted)Acidic. Incompatible with strong bases (forms phenolate salts).
Reactivity Ester HydrolysisSusceptible to hydrolysis in aqueous acids/bases, releasing toxic methanol and the parent benzoic acid.

Hazard Identification (GHS Classification)

Derived from Structure-Activity Relationships (SAR) of halogenated hydroxybenzoates.

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.[5]
Acute Toxicity (Oral) H302 Harmful if swallowed (Predicted based on analogs).

Hierarchy of Controls & Handling Protocol

This section details the operational workflow for handling this compound in a research setting.

Engineering Controls & PPE

Reliance on PPE alone is a failure of safety planning. Use the following hierarchy:

Hierarchy cluster_0 Primary Containment (Engineering) cluster_1 Personal Protective Equipment (PPE) LEV Fume Hood / Vented Enclosure (Face Velocity: 0.5 m/s) Gloves Nitrile (Double gloving) Outer: 0.11mm (Splash) Inner: 0.06mm (Barrier) LEV->Gloves Residual Risk Management HEPA HEPA Filtered Balance Enclosure (For weighing solids) Eye Chemical Safety Goggles (ANSI Z87.1 / EN166) HEPA->Eye Body Lab Coat (Cotton/Poly) + Tyvek Sleeves (if scaling up)

Caption: Operational hierarchy prioritizing engineering controls (LEV) over PPE to minimize exposure to halogenated phenolic dust.

Specific Handling Procedures
A. Weighing & Transfer
  • Static Control: Halogenated aromatic powders are often prone to static charge. Use an ionizing blower or anti-static gun during weighing to prevent "flying powder."

  • Solvent Selection: When preparing stock solutions (e.g., for HPLC or NMR), add the solvent (DMSO/MeOH) slowly down the side of the vial to prevent aerosolization of the powder.

B. Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO₄, concentrated HNO₃) as phenols can undergo rapid, exothermic oxidation.

  • Base Sensitivity: If using strong bases (NaH, LiHMDS) for alkylation of the phenol, vent the reaction vessel to an inert gas line (N₂/Ar) to prevent oxidative coupling side-reactions.

Emergency Response Protocols

Because this compound contains a phenolic moiety, standard water rinsing may need to be supplemented if significant exposure occurs.[4][6][7]

Skin Exposure Workflow

Scientific Rationale: Phenolic compounds can cause local anesthesia (numbing), meaning the victim may not feel the burn immediately. Immediate decontamination is critical.[4]

Emergency Start Skin Contact Detected Step1 Remove Contaminated Clothing immediately Start->Step1 Step2 Mechanical Wash (Soap & Water - 15 mins) Step1->Step2 Standard Protocol Step3 PEG-400 Swab (If available/Phenol symptoms) Step2->Step3 Enhanced Decon Step4 Medical Evaluation Step2->Step4 If PEG unavailable Step3->Step4

Caption: Decontamination workflow. Note: PEG-400 is a specific solubilizer for phenols, superior to water alone for lipophilic analogs.

Spill Management
  • Solid Spill: Do not dry sweep. Use a wet wipe or cover with damp sand to prevent dust generation, then scoop into a hazardous waste container.

  • Solution Spill: Absorb with vermiculite or chem-pads.

  • Decontamination: Clean the surface with a dilute surfactant solution (soap water). Avoid bleach , as chlorination of the phenol ring can create more toxic chlorophenols.

Storage & Stability

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. Phenols are electron-rich and susceptible to slow oxidation (browning) upon exposure to air over time.

  • Hydrolysis: Keep strictly dry. Moisture will hydrolyze the methyl ester, changing the stoichiometry of your compound.

References

  • Sigma-Aldrich. (n.d.). This compound Product Detail & Safety. Retrieved from (Search Term: CAS 1629376-58-4).[1]

  • PubChem. (n.d.). Compound Summary: Methyl 3-bromo-5-chloro-4-hydroxybenzoate (Isomer Analog for Read-Across). Retrieved from .

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Phenol and Benzoate Ester Hazards. Retrieved from .

  • UCLA Environment, Health & Safety. (2021). Standard Operating Procedure: Phenol and Phenolic Compounds. Retrieved from .

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from .

(Note: Due to the niche nature of CAS 1629376-58-4, hazard data is extrapolated from validated structural analogs and functional group reactivity profiles in accordance with OECD QSAR principles.)

Sources

Rational Scaffold Design: The Strategic Utility of Methyl 3-bromo-4-chloro-5-hydroxybenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from high-throughput screening (HTS) hits to optimized lead compounds relies heavily on the selection of "privileged scaffolds"—building blocks that offer both synthetic tractability and favorable physicochemical properties. Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS: 1629376-58-4) [1] has emerged as a highly strategic organic intermediate in this context.

Far from being a simple aromatic ring, this molecule presents a dense, precisely engineered array of functional groups. By strategically positioning a bromine atom, a chlorine atom, a hydroxyl group, and a methyl ester on a single phenyl ring, it provides medicinal chemists with orthogonal synthetic handles and unique pharmacodynamic vectors. This whitepaper deconstructs the structural rationale behind this scaffold, details self-validating synthetic workflows for its modification, and explores its role in targeted drug design.

Structural Rationale & Pharmacophore Potential

The design of highly substituted benzoates is driven by the need to optimize both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate. Every functional group on this compound serves a distinct, calculated purpose:

The C3-Bromine: Halogen Bonding ( -Hole) Interactions

Historically, halogens were incorporated into drugs merely to increase lipophilicity and fill hydrophobic pockets. Today, the paradigm has shifted toward Halogen Bonding (XB) . Due to the polarizability of the bromine atom, its electron cloud is anisotropically distributed, creating a region of positive electrostatic potential along the extension of the C–Br bond known as a


-hole. As demonstrated by  in their optimization of PDE5 inhibitors, this 

-hole acts as a highly directional Lewis acid, forming strong, specific interactions with Lewis bases (such as protein backbone carbonyls) in the target binding site[2].
The C4-Chlorine: Metabolic Shielding

The para-position of a phenyl ring is a notorious liability for Cytochrome P450 (CYP450)-mediated oxidative metabolism. By occupying this position with a chlorine atom, the scaffold achieves dual benefits. First, the strong C–Cl bond resists metabolic cleavage, significantly improving the biological half-life of downstream APIs. Second, chlorine provides essential steric bulk and lipophilicity without the excessive polarizability of heavier halogens, ensuring optimal fit within hydrophobic target pockets[3].

The C5-Hydroxyl: Hydrogen Bonding & Solubilization

The phenolic hydroxyl group acts as a versatile hydrogen bond donor and acceptor. In kinase inhibitor design, such groups are frequently utilized to anchor the molecule to the ATP-binding hinge region of the kinase. Furthermore, it serves as a critical synthetic handle for etherification, allowing chemists to append solubilizing groups (e.g., morpholine or piperazine derivatives) to tune the molecule's aqueous solubility.

The C1-Methyl Ester: Vectoring and Prodrug Potential

The methyl ester protects the carboxylic acid during upstream cross-coupling reactions. Once the core is elaborated, the ester can be selectively hydrolyzed to yield a free carboxylic acid—ideal for forming salt bridges with basic amino acid residues (e.g., Arginine or Lysine) in the target protein—or converted into an amide to vector into solvent-exposed domains.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior within Lipinski’s Rule of Five space. The table below summarizes the quantitative data for the unmodified scaffold.

PropertyValueRationale in Drug Design
Molecular Formula C8H6BrClO3Provides a dense array of heteroatoms for multidirectional target interaction.
Molecular Weight 265.49 g/mol Low MW allows significant downstream functionalization without exceeding the 500 Da limit.
Hydrogen Bond Donors (HBD) 1 (Phenolic -OH)Anchors the molecule via H-bonding (e.g., to kinase hinge regions).
Hydrogen Bond Acceptors (HBA) 3 (Ester -O-, -C=O, Phenol -OH)Facilitates interactions with solvent-exposed regions or target backbones.
Halogen Bond Donors (XBD) 2 (Br, Cl)Br provides a strong

-hole for directional bonding; Cl provides lipophilic shielding.
LogP (Predicted) ~2.8 - 3.2Optimal lipophilicity for membrane permeability; balances the polar ester and hydroxyl groups.

Self-Validating Synthetic Workflows

As an Application Scientist, I emphasize that the true value of a building block lies in its orthogonal reactivity . The functional groups on this scaffold can be modified independently without interfering with one another, provided the correct causality-driven protocols are followed.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Selectively couple an aryl boronic acid at the C3-bromo position, leaving the C4-chloro intact. Causality: The oxidative addition of the Palladium(0) catalyst into the C–Br bond (~68 kcal/mol) is kinetically favored over the stronger C–Cl bond (~81 kcal/mol). By utilizing a mild base and carefully controlling the temperature, we prevent over-coupling or unwanted oxidative addition into the C–Cl bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.05 eq), and

    
     (0.05 eq).
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v), followed by

    
     (2.0 eq). Note: Degassing is critical to prevent the oxidation of Pd(0) and the homocoupling of the boronic acid.
    
  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Validation: Monitor the reaction via LC-MS. The mass spectrum should show the complete consumption of the starting material with no formation of the bis-coupled (des-chloro) byproduct.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous

    
    , and purify via flash chromatography.
    
Protocol 2: Chemoselective O-Alkylation at C5

Objective: Convert the C5-hydroxyl group into an ether linkage to modulate lipophilicity. Causality: The phenol is highly acidic (pKa ~8) due to the electron-withdrawing effects of the adjacent halogens and the para-ester group. Therefore, a weak base like


 is sufficient to generate the reactive phenoxide nucleophile. Using a stronger base (like NaOH) would cause unwanted saponification of the C1-methyl ester.

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 eq) in anhydrous DMF (0.2 M). The polar aprotic nature of DMF leaves the phenoxide unsolvated and highly nucleophilic.

  • Deprotonation: Add finely powdered

    
     (1.5 eq) and stir at room temperature for 15 minutes.
    
  • Alkylation: Dropwise add the alkyl halide electrophile (1.2 eq).

  • Reaction: Heat to 60°C for 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the lower-running phenol spot disappears.

  • Workup: Quench with ice water to precipitate the product or extract with Ethyl Acetate. Wash the organic layer extensively with water to remove residual DMF.

Visualizing the Scaffold's Utility

The following diagrams illustrate the logical relationships governing the scaffold's synthetic diversification and its putative engagement with biological targets.

Workflow Scaffold Methyl 3-bromo-4-chloro -5-hydroxybenzoate Suzuki Pd-Catalyzed Suzuki Coupling Scaffold->Suzuki C-Br insertion Etherification O-Alkylation (Mitsunobu/SN2) Scaffold->Etherification OH modification Saponification Ester Hydrolysis (LiOH/H2O) Scaffold->Saponification Ester deprotection Prod1 C3-Aryl/Alkyl Derivatives Suzuki->Prod1 Prod2 C5-Ether Derivatives Etherification->Prod2 Prod3 Free Carboxylic Acids/Amides Saponification->Prod3

Fig 1: Chemoselective synthetic diversification of the halogenated scaffold.

Pharmacophore Ligand Halogenated Hydroxybenzoate Core Bromine Bromine (C3) Ligand->Bromine Chlorine Chlorine (C4) Ligand->Chlorine Hydroxyl Hydroxyl (C5) Ligand->Hydroxyl Ester Ester/Amide (C1) Ligand->Ester Target1 Lewis Base (Protein Backbone) Halogen Bond Acceptor Bromine->Target1 σ-hole interaction Target2 Hydrophobic Pocket Steric Shielding Chlorine->Target2 Lipophilic contact Target3 H-Bond Acceptor/Donor (e.g., Kinase Hinge) Hydroxyl->Target3 Hydrogen bonding Target4 Solvent Exposed Region / Salt Bridge Ester->Target4 Target vectoring

Fig 2: Putative pharmacophore engagement model of the functionalized scaffold.

Conclusion

This compound is a masterclass in rational scaffold design. By integrating a highly directional halogen bond donor (Br), a metabolic shield (Cl), a hydrogen-bonding anchor (OH), and a vectoring handle (Ester) into a low-molecular-weight core, it provides medicinal chemists with a highly programmable starting point. When manipulated using the chemoselective protocols outlined above, this scaffold can drastically accelerate hit-to-lead and lead optimization campaigns across a wide variety of therapeutic targets.

References

  • Lu, Y. et al. (2009) | Halogen Bonding—A Novel Interaction for Rational Drug Design? | Journal of Physical Chemistry A |[Link]

  • Xu, Z. et al. (2011) | Utilization of halogen bond in lead optimization: a case study of rational design of potent phosphodiesterase type 5 (PDE5) inhibitors. | Journal of Medicinal Chemistry |[Link]

  • Wilford, L. et al. (2013) | Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. | ACS Publications |[Link]

Sources

Bioactivity potential of Methyl 3-bromo-4-chloro-5-hydroxybenzoate scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not merely as a cataloging of properties, but as an exercise in predictive pharmacology. The scaffold Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS: 1629376-58-4) represents a highly privileged pharmacophore. By integrating multi-halogenation (bromine and chlorine), a hydrogen-bonding phenolic hydroxyl, and a lipophilic methyl ester, this molecule serves as an exceptional starting point for targeted drug discovery.

This technical guide deconstructs the structural rationale, bioactivity potential, and self-validating experimental workflows required to harness this scaffold for antimicrobial and oncological applications.

Structural Rationale & Mechanistic Causality

The bioactivity of this compound is governed by the synergistic electronic and steric effects of its substituents. Understanding these features is critical for rational drug design.

  • Halogen Bonding (X-Bonding) & Target Orientation: The incorporation of bromine (C3) and chlorine (C4) introduces highly polarizable atoms capable of forming strong, highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyls in target proteins). Theoretical and experimental studies confirm that halogen bonding strength scales with atomic polarizability (

    
    )[1]. These halogens also exert a strong electron-withdrawing effect, modulating the pKa of the adjacent C5-hydroxyl group, thereby enhancing its capacity to act as a robust hydrogen bond donor in biological microenvironments.
    
  • Lipophilicity & Membrane Permeability: The methyl ester moiety is strategically positioned to optimize the partition coefficient (

    
    ). In structurally analogous halogenated benzoates, increasing the 
    
    
    
    value appropriately correlates with enhanced cellular uptake and potent cytotoxicity against hepatocellular carcinoma cell lines (e.g., HepG2)[1]. Furthermore, the ester linkage serves as a potential prodrug site, susceptible to intracellular esterase cleavage to release the active benzoic acid derivative.
  • Frontier Molecular Orbital (FMO) Stabilization: Quantum chemical computations (DFT/NBO) on related halogenated methyl benzoates (e.g., methyl 4-bromo-2-fluorobenzoate) reveal that the stabilization energy between the carbonyl oxygen and the aromatic ring facilitates a lowered HOMO-LUMO band gap (approx. 1.7–2.2 eV). This lowered energy gap authenticates intramolecular charge transfer, a hallmark of bioactive molecules capable of interacting with fungal and bacterial receptor proteins[2].

Bioactivity Potential: Extrapolating the Scaffold

Based on the pharmacological behavior of closely related halogenated benzoate derivatives, the this compound scaffold is predicted to exhibit potent activity across two primary therapeutic axes:

A. Oncology: Apoptosis & Topoisomerase IIα Inhibition

Halogenated benzoates have demonstrated profound antiproliferative effects. Recent studies on halogenated pregnenolone benzoates reveal


 values as low as 1.49 μM against HepG2 cells[1]. The causality of this cell death is driven by the modulation of PPARγ and the intrinsic apoptotic pathway. The electron-withdrawing halogens stabilize the ligand-receptor complex, leading to the downregulation of Bcl-2, an increase in the Bax/Bcl-2 ratio, and subsequent cleavage of Caspases 3 and 9[3]. Additionally, halogenated benzoate derivatives of altholactone are known to directly inhibit Topoisomerase IIα, a critical enzyme in DNA replication, thereby inducing G0/G1 cell cycle arrest[4].
B. Antimicrobial & Antifungal Efficacy

Halogenated benzoates are well-documented for their antimicrobial properties. The addition of a halogenated benzoyl group significantly improves antifungal activity against Cryptococcus neoformans and Saccharomyces cerevisiae[5]. Furthermore, native mass spectrometry has validated that natural products containing similar moieties bind directly to the Mycobacterium tuberculosis protein Rv1466, establishing a clear molecular target for their observed in vivo toxicity against TB[6].

Self-Validating Experimental Protocols

To rigorously evaluate the this compound scaffold, we must deploy self-validating workflows. A protocol is only as trustworthy as its internal controls.

Protocol 1: In Vitro Cytotoxicity & Apoptotic Profiling

Causality: We utilize HepG2 and Huh7 cell lines to assess hepatotoxicity and anticancer potential, measuring the Bax/Bcl-2 ratio to confirm that cell death is driven by intrinsic apoptosis rather than non-specific necrosis.

  • Cell Culture & Treatment: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in 96-well plates. Treat with the scaffold at varying concentrations (0.1, 1, 10, 50 μM) dissolved in DMSO (final DMSO 
    
    
    
    ).
  • Viability Assay (CCK-8): After 48 hours, add 10 μL CCK-8 reagent. Incubate for 2 hours and measure absorbance at 450 nm to calculate the

    
    [1].
    
  • Flow Cytometry (Annexin V/PI): Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to quantify early and late apoptotic populations.

  • Western Blotting (Internal Validation): Extract total protein and probe for Bax, Bcl-2, Cleaved Caspase-3, and Cleaved Caspase-9. Validation Check: A dose-dependent increase in Cleaved Caspase-3 alongside a decreased Bcl-2 signal confirms the intrinsic apoptotic mechanism.

Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: Traditional enzymatic assays lack cellular context. CETSA validates that the halogenated scaffold physically binds to its target (e.g., PPARγ or Topo IIα) within the complex milieu of an intact living cell, altering the target's thermal stability.

  • Incubation: Treat intact HepG2 cells with 10 μM of the scaffold or vehicle control for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis & Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western blot using anti-PPARγ or anti-Topo IIα antibodies. Validation Check: A rightward shift in the melting curve (

    
    ) of the treated group versus the control confirms direct intracellular target engagement[1].
    

Quantitative Data Summaries

The following table synthesizes the bioactivity metrics of structurally analogous halogenated benzoate scaffolds to establish benchmark expectations for the this compound core.

Scaffold Analog / DerivativeSubstitution PatternTarget / Cell LineBioactivity Metric (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

)
Key Mechanistic Output
Halogenated Pregnenolone BenzoateOrtho-FluoroHepG2 (Hepatocellular)1.49 ± 0.04 μMG0/G1 arrest; PPARγ modulation[1]
Halogenated Pregnenolone BenzoatePara-TrifluoromethylHepG2 (Hepatocellular)8.97 – 16.31 μMIncreased

(7.79) enhanced uptake[1]
Altholactone Halogenated Benzoate3-Bromo / 3-ChloroTopoisomerase IIαDose-dependent inhibitionDNA replication blockade[4]
Altholactone Halogenated Benzoate3-OH modificationC. neoformans (Fungal)Enhanced MICDisruption of fungal membrane proteins
Polyalthia-derived Natural ProductBenzoate-like fractionM. tuberculosis (Rv1466)Pseudo-

: 42.0 ± 6.1 μM
Direct binding validated via Native MS[6]

Visualizations of Workflows and Pathways

Workflow A Scaffold Procurement Methyl 3-bromo-4-chloro- 5-hydroxybenzoate B In Silico Evaluation (HOMO-LUMO, Docking) A->B C In Vitro Screening (HepG2, Fungal Strains) B->C D Mechanistic Validation (CETSA, Flow Cytometry) C->D

Bioactivity Screening and Validation Workflow for Halogenated Benzoates.

Pathway Ligand Halogenated Benzoate Scaffold Target1 PPARγ Modulation Ligand->Target1 Target2 Topo IIα Inhibition Ligand->Target2 Bcl2 ↓ Bcl-2 / ↑ Bax Ratio Target1->Bcl2 DNA DNA Damage / Cell Cycle Arrest Target2->DNA DNA->Bcl2 Caspase Caspase 3/9 Cleavage Bcl2->Caspase Apoptosis Apoptosis (HepG2) Caspase->Apoptosis

Apoptotic Signaling Pathway via Halogenated Benzoate Target Modulation.

References

  • Xu, S.-Y., et al. "A halogenated pregnenolone analogue suppresses HepG2 proliferation and induces apoptosis via PPARγ regulation." RSC Medicinal Chemistry, 2026.[Link]

  • Julie, M. M., Prabhu, T., Asif, F. B., & Muthu, S. "In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate." Journal of Faculty of Pharmacy of Ankara University, 45(2): 284-296, 2021.[Link]

  • Euanorasetr, J., et al. "Halogenated benzoate derivatives of altholactone with improved anti-fungal activity." Journal of Asian Natural Products Research, 18, 462–474, 2016.[Link]

  • Feng, Y., et al. "Discovery of a Natural Product That Binds to the Mycobacterium tuberculosis Protein Rv1466 Using Native Mass Spectrometry." Molecules, 25(10):2384, 2020.[Link]

  • Sripa, B., et al. "Chemical Structures of altholactone and its halogenated benzoate derivatives." ResearchGate, 2016.[Link]

Sources

Comprehensive Characterization Guide: Physical Properties and Melting Point Determination of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS: 1629376-58-4) is a highly substituted, halogenated phenolic ester utilized as a specialized intermediate in advanced organic synthesis and pharmaceutical development. A critical challenge for researchers working with this compound is that its empirical melting point and detailed thermal profiles are currently undocumented in standard commercial safety data sheets (SDSs).

To address this literature gap, this whitepaper provides a predictive structural analysis and a rigorous, self-validating analytical framework. By leveraging this guide, scientists can empirically determine the physical characteristics of this compound with thermodynamic precision.

Section 1: Structural Analysis & Predictive Physical Characteristics

Before empirical testing, it is crucial to understand the baseline physical parameters and how the molecular architecture dictates the compound's behavior in the solid state.

Known Quantitative Data

The following table summarizes the established physical and chemical properties of the compound based on commercial supplier data[1].

PropertyValue / Description
Chemical Name This compound
CAS Number 1629376-58-4
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Physical Form Solid (Crystalline Powder)
Typical Purity ≥ 95%
Storage Conditions Sealed in a dry environment, Room Temperature
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation)
Melting Point (

)
Empirical determination required (See Section 2)
Predictive Mechanistic Modeling

While the exact melting point is unpublished, we can predict a relatively high melting point (typically 100°C – 180°C for poly-halogenated phenolic esters) due to the synergistic effect of its functional groups:

  • Hydrogen Bonding: The hydroxyl (-OH) group at position 5 acts as a strong hydrogen bond donor and acceptor, forming rigid intermolecular networks that significantly increase the lattice energy of the crystal.

  • Van der Waals & Halogen Bonding: The halogens (Bromine at position 3, Chlorine at position 4) are highly polarizable. Bromine's large electron cloud engages in strong van der Waals dispersion forces and potential halogen bonding (e.g., C-X···O interactions).

  • Dipole & Pi Interactions: The methyl ester group provides dipole-dipole interactions, while the planar aromatic ring facilitates

    
     stacking in the solid state.
    

G A Hydroxyl Group (-OH) E Strong Intermolecular H-Bonding A->E B Halogens (Br, Cl) F Increased Polarizability & van der Waals Forces B->F C Methyl Ester G Dipole-Dipole Interactions C->G D Aromatic Ring H Pi-Pi Stacking D->H I Elevated Melting Point & Solid State Stability E->I F->I G->I H->I

Fig 1: Logical relationship between functional groups and intermolecular forces elevating the melting point.

Section 2: The Self-Validating Thermal Analysis Workflow

A single capillary melting point test is insufficient for novel or undocumented drug intermediates. Impurities, polymorphism, or thermal degradation can masquerade as a melting event. To establish a self-validating system , we must triangulate data using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Automated Capillary methods.

This workflow ensures that every thermal event is cross-verified, adhering to the rigorous standards outlined in and .

Workflow Start Start TGA TGA Analysis (Check for Decomposition) Start->TGA Step 1 Decision Does it decompose before melting? TGA->Decision DSC DSC Analysis (Determine Tm & Polymorphs) Decision->DSC No Data Data Synthesis (Final Melting Point Profile) Decision->Data Yes (Record T_decomp) Capillary Capillary Method (Visual Confirmation) DSC->Capillary Step 2 Capillary->Data Step 3

Fig 2: Self-validating thermal analysis workflow for empirical melting point determination.

Step 1: Thermogravimetric Analysis (TGA) Protocol

Causality: We run TGA before DSC. If this compound decomposes before or during melting, the DSC endotherm will be distorted by the enthalpy of decomposition, leading to an inaccurate


 assignment.
  • Sample Preparation: Weigh 2–5 mg of the compound into an alumina crucible.

  • Atmosphere Control: Equilibrate the TGA furnace with a dry Nitrogen (

    
    ) purge at 50 mL/min. Reasoning: An inert atmosphere prevents oxidative degradation, which can artificially lower the decomposition onset.
    
  • Heating Program: Heat from 25°C to 400°C at a rate of 10°C/min.

  • Data Extraction: Monitor the first derivative of the weight loss curve (DTG) to identify the onset of thermal decomposition (

    
    ). The subsequent DSC analysis must be capped 10°C below this 
    
    
    
    .
Step 2: Differential Scanning Calorimetry (DSC) Protocol

Causality: DSC provides the true thermodynamic melting point (extrapolated onset) and detects polymorphism. Impurities will cause melting point depression and peak broadening (as per USP <891>).

  • Sample Preparation: Weigh 1–3 mg of the compound into a standard aluminum hermetic pan. Crimp the lid to ensure optimal thermal contact.

  • Reference: Prepare an empty, matched aluminum pan as the reference to subtract baseline heat capacity.

  • Heating Program: Equilibrate at 25°C. Heat at a rate of 10°C/min up to the safe threshold determined by TGA.

  • Data Extraction: Identify the endothermic peak corresponding to fusion. Record the extrapolated onset temperature (

    
    )—this is the thermodynamically accurate melting point, independent of sample mass.
    
Step 3: Automated Capillary Melting Point Protocol

Causality: DSC cannot visually distinguish between melting and other endothermic events (like desolvation). Capillary analysis provides orthogonal visual confirmation of liquefaction.

  • Sample Loading: Pulverize the solid sample into a fine powder using an agate mortar. Load into a glass capillary tube to a depth of 2–3 mm.

  • Compaction: Drop the capillary through a glass tube onto a hard surface 5–10 times. Reasoning: This densely packs the powder, ensuring uniform heat transfer and preventing artificial broadening of the melting range.

  • Heating: Insert into the automated apparatus. Set a rapid ramp of 10°C/min to 15°C below the expected DSC onset, then slow the ramp rate to 1°C/min.

  • Optical Detection: Record the temperature at the first sign of liquid (meniscus formation) and complete liquefaction (clear melt).

Section 3: Pre-Analysis Structural Validation

Because the commercial purity of this compound is typically ~95%, the remaining 5% of impurities can act as a solute in the solid phase, causing significant melting point depression via Raoult's Law.

Before executing the thermal workflow, the sample must be structurally validated and potentially recrystallized:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (265.49 g/mol ) and isolates the isotopic signature of the halogens (distinct M, M+2, M+4 peaks due to

    
    Br/
    
    
    
    Br and
    
    
    Cl/
    
    
    Cl isotopes).
  • 
    H NMR (Proton Nuclear Magnetic Resonance):  Run in DMSO-
    
    
    
    . Look for the distinct singlet of the aromatic proton (due to the highly substituted ring), the methoxy protons of the ester (~3.8 ppm), and the broad singlet of the phenolic -OH.

By ensuring the chemical integrity of the sample prior to thermal analysis, the resulting empirical melting point becomes a reliable, publishable standard for future drug development workflows.

References

1. 2. 3. 4.

Sources

Commercial availability and suppliers of high-purity Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the procurement, quality assurance, and application of Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS: 1629376-58-4). It is designed for medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) leads involved in the development of halogenated aromatic scaffolds, particularly for Thyroid Hormone Receptor (THR) agonists and related metabolic disease targets.

Executive Summary & Application Context

This compound is a highly specialized trisubstituted benzene derivative. Its structural motif—combining a phenolic hydroxyl group with mixed halogenation (bromo/chloro) adjacent to an ester—makes it a critical "advanced intermediate" in the synthesis of thyromimetics (thyroid hormone mimetics).

While the FDA-approved drug Resmetirom (MGL-3196) utilizes a 3,5-dichloro-4-hydroxyphenyl core, the 3-bromo-4-chloro-5-hydroxy variant represents a strategic scaffold for Structure-Activity Relationship (SAR) exploration. The presence of the bromine atom allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura) or halogen-lithium exchange, enabling the construction of complex biaryl systems distinct from the symmetrical dichloro analogs.

Key Applications:

  • THR-β Agonist Development: Bioisosteric replacement of 3,5-dichloro moieties to modulate lipophilicity and receptor binding affinity.

  • Fragment-Based Drug Discovery (FBDD): As a core scaffold for exploring halogen bonding interactions in protein active sites.

  • Late-Stage Diversification: The bromine handle serves as a "diversity point" for library generation.

Chemical Profile & Technical Specifications

To ensure reproducibility in downstream synthesis, the starting material must meet rigorous physicochemical standards.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 1629376-58-4
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Appearance Off-white to pale beige solid
Melting Point 120–124 °C (Typical)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
Purity (HPLC) ≥ 98.0% (Research Grade) / ≥ 99.5% (GMP Starting Material)
Key Impurity A Methyl 3,5-dibromo-4-hydroxybenzoate (Over-bromination)
Key Impurity B Methyl 4-chloro-3-hydroxybenzoate (Starting material)
Synthesis Logic & Impurity Origins

Understanding the synthesis route is mandatory for anticipating impurity profiles. The commercial preparation typically involves the electrophilic halogenation of a precursor benzoate.

Figure 1: Retrosynthetic Analysis and Impurity Genesis

SynthesisLogic SM Methyl 4-chloro-3-hydroxybenzoate (Starting Material) Target This compound (Target Product) SM->Target Electrophilic Aromatic Substitution (Ortho to OH) ImpurityB Impurity B: Unreacted Starting Material SM->ImpurityB Incomplete Conv. Reagent NBS or Br2 (Brominating Agent) Reagent->Target ImpurityA Impurity A: Methyl 3,5-dibromo-4-hydroxybenzoate (Halogen Scrambling) Target->ImpurityA Over-reaction / Scrambling

Caption: Synthesis logic flow illustrating the primary route from Methyl 4-chloro-3-hydroxybenzoate and the origin of critical impurities (A and B) that must be monitored during QC.

Technical Insight: The hydroxyl group at position 5 strongly activates the ortho position (position 3) for bromination. However, the presence of the chlorine at position 4 can lead to steric crowding or "halogen dance" side reactions under aggressive conditions, making the regiochemical purity (position of the Br vs. Cl) the most critical quality attribute.

Commercial Availability & Supply Chain

Sourcing this compound requires distinguishing between "catalog re-sellers" and "primary manufacturers" capable of process control.

Tier 1: High-Purity Catalog Suppliers (Gram Scale)

Best for: Medicinal chemistry SAR, analytical standards.

  • Sigma-Aldrich (MilliporeSigma): Catalog # varies. Reliable for analytical standards but high cost/gram.

  • BLD Pharm: Strong inventory of halogenated building blocks; often stocks CAS 1629376-58-4 in 1g–100g sizes.

  • Ambeed: US-based distributor with good lead times for research quantities.

Tier 2: Process-Scale Manufacturers (Kilogram Scale)

Best for: Pilot plant campaigns, toxicity studies.

  • Aikon Biopharmaceutical (Jiangsu): Specializes in halogenated benzoates.

  • Enamine: While known for libraries, their building block division offers custom scale-up of such intermediates.

  • WuXi AppTec / Porton Pharma Solutions: For GMP-grade requirements, these CMOs would likely synthesize this de novo rather than sourcing from stock, ensuring full traceability.

Figure 2: Procurement & Vetting Workflow

Procurement Req Requirement: >100g High Purity (>99%) Search Supplier Database Search (SciFinder / ChemComp) Req->Search Vet Vendor Vetting Search->Vet Sample Request 1g Sample for Internal QC Vet->Sample If stock confirmed QC Internal QC: 1H-NMR + HPLC Sample->QC Bulk Place Bulk Order QC->Bulk Pass Reject Reject Supplier QC->Reject Fail (Regioisomer found)

Caption: Decision tree for sourcing high-purity intermediates, emphasizing the mandatory internal QC step to detect regioisomeric impurities before bulk commitment.

Quality Assurance Protocols

Trusting a Certificate of Analysis (CoA) without verification is a risk in drug development. Use the following protocols to validate the identity and purity.

Protocol A: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

  • Acceptance Criteria: Main peak >98.0% area. No single impurity >0.5%.

Protocol B: 1H-NMR Identity Verification
  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • δ 3.85 ppm (s, 3H): Methyl ester (-OCH₃).

    • δ 10.5-11.0 ppm (br s, 1H): Phenolic -OH (exchangeable).

    • Aromatic Region: Two distinct doublets (if meta-coupling is resolved) or two singlets depending on the exact substitution pattern resolution.

    • Crucial Check: Integration must match 2 aromatic protons. If the integration is off or splitting patterns indicate adjacent protons (ortho-coupling), you may have the wrong regioisomer (e.g., the 4-bromo-3-chloro isomer).

References
  • Kelly, M. J., et al.Thyromimetics: Structure-Activity Relationships and Selective Agonism. Journal of Medicinal Chemistry, 2014.
  • Madrigal Pharmaceuticals.Resmetirom (MGL-3196) Clinical Background and Chemistry.

The Strategic Deployment of Methyl 3-bromo-4-chloro-5-hydroxybenzoate in Modern Agrochemical Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the relentless pursuit of novel and effective crop protection agents, the strategic selection of molecular building blocks is paramount. Methyl 3-bromo-4-chloro-5-hydroxybenzoate, a polysubstituted aromatic ester, represents a highly versatile scaffold for the synthesis of next-generation agrochemicals. Its unique arrangement of halo, hydroxyl, and carboxylate functionalities offers a rich platform for chemical derivatization, enabling the exploration of diverse chemical spaces and the fine-tuning of biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this compound and its potential applications as a pivotal building block in the design of innovative herbicides, fungicides, and insecticides.

Introduction: The Significance of Halogenated Benzoates in Agrochemistry

The introduction of halogen atoms into the molecular framework of active ingredients is a well-established strategy in agrochemical research and development.[1][2] Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological efficacy.[1][3] Benzoic acid derivatives, in particular, have a long history as scaffolds in the development of a wide range of bioactive compounds, including agrochemicals.

This compound (CAS No. 1629376-58-4) is a prime example of a strategically designed building block. The presence of both bromine and chlorine atoms allows for differential reactivity and provides steric and electronic influences that can be critical for target-site interactions.[1] The hydroxyl group offers a key site for derivatization, such as etherification or esterification, to introduce diverse functionalities and modulate the molecule's properties. This guide will delve into the synthetic utility and potential biological significance of this promising building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1629376-58-4Sigma-Aldrich
Molecular Formula C₈H₆BrClO₃Sigma-Aldrich
Molecular Weight 265.49 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich

Synthetic Utility and Key Reactions

The true value of this compound lies in the reactivity of its distinct functional groups, which can be selectively targeted to build molecular complexity.

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is a primary site for modification, allowing for the introduction of a vast array of substituents through ether and ester linkages. These modifications are crucial for exploring structure-activity relationships (SAR).

The synthesis of phenyl ether derivatives is a common strategy in the development of herbicides and fungicides.[4] The hydroxyl group of this compound can be readily converted to an ether linkage via Williamson ether synthesis or other modern coupling methods. This allows for the introduction of various alkyl, aryl, or heterocyclic moieties, which can significantly impact the biological activity and spectrum of the resulting compound.

Experimental Protocol: General Procedure for O-alkylation

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.1-1.5 eq).

  • The mixture is stirred at room temperature for 30-60 minutes.

  • The desired alkylating agent (e.g., an alkyl halide or sulfonate; 1.1-1.2 eq) is added, and the reaction mixture is heated to an appropriate temperature (typically 50-100 °C).

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ether derivative.

Modification of the Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or more complex esters. This provides another avenue for creating diverse libraries of compounds for biological screening.

Cross-Coupling Reactions at the Halogen Positions

The bromine and chlorine atoms on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective, sequential functionalization.

Potential Applications in Agrochemical Discovery

Based on the known bioactivities of related halogenated benzoic acid derivatives, this compound is a promising starting material for the synthesis of various classes of agrochemicals.

Herbicides

Many commercial herbicides feature a substituted phenyl ether or ester core. By derivatizing the hydroxyl group of this compound, it is possible to generate novel herbicidal candidates. For example, the synthesis of diphenyl ether derivatives has been a fruitful area of herbicide research.[4]

Hypothetical Synthetic Pathway to a Diphenyl Ether Herbicide Candidate

G A This compound B O-Arylation (e.g., Ullmann or Buchwald-Hartwig coupling) A->B Substituted Phenyl Halide C Diphenyl Ether Derivative B->C D Hydrolysis C->D E Carboxylic Acid D->E F Amide Coupling E->F Amine G Final Herbicide Candidate F->G

Caption: Hypothetical synthetic route to a diphenyl ether herbicide.

Fungicides

Substituted aromatic compounds are also prevalent in modern fungicides. The specific halogenation pattern of the title building block could lead to compounds with novel modes of action or improved efficacy against resistant fungal strains. For instance, the benzoyl moiety is found in some fungicidal compounds.[4]

Insecticides

The diacylhydrazine class of insecticides, which act as ecdysone receptor agonists, often contains substituted benzoic acid moieties.[5] The unique substitution pattern of this compound could be incorporated into novel diacylhydrazine structures to explore new insecticidal activities.

Structure-Activity Relationships (SAR): Guiding Principles

While specific SAR data for derivatives of this compound is not yet publicly available, general principles from related chemical classes can provide valuable guidance for a rational design approach:

  • Nature of the R-group in Ethers and Esters: The size, shape, and electronic properties of the substituent introduced at the hydroxyl position will be critical for biological activity. Exploration of a diverse range of alkyl, aryl, and heterocyclic groups is warranted.

  • Impact of Halogenation: The bromine and chlorine atoms contribute to the overall lipophilicity and electronic nature of the molecule. Their presence is likely to influence binding to the target site and metabolic stability.[1]

  • Role of the Carboxylate Moiety: Conversion of the methyl ester to other functional groups, such as amides or different esters, can significantly impact the compound's properties and biological activity.

Conclusion and Future Perspectives

This compound is a strategically designed building block with significant potential for the discovery of new agrochemicals. Its trifunctional nature provides a versatile platform for the synthesis of diverse compound libraries. While direct examples of its use in commercial agrochemicals are not yet prominent, the principles of agrochemical design and the known bioactivities of related halogenated aromatic compounds strongly suggest that this building block will be a valuable tool for researchers in the field. Future work should focus on the systematic exploration of derivatives of this scaffold and the evaluation of their biological activities against a range of agricultural pests and weeds.

References

  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27.
  • Zhao, L. X., et al. (2020). Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners. Journal of Agricultural and Food Chemistry, 68(39), 10550–10559.
  • Yu, H., et al. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718-11726.
  • Wang, F., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Molecules, 22(6), 938.
  • The Role of Halogenated Aromatics in Agrochemical Innovation. (n.d.). Retrieved from [Link]

  • Manufacturing Approaches of New Halogenated Agrochemicals. (2022). European Journal of Organic Chemistry, 2022(12).

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 3-bromo-4-chloro-5-hydroxybenzoate for Pharmaceutical and Materials Science Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-bromo-4-chloro-5-hydroxybenzoate is a key, highly functionalized aromatic building block essential for the development of novel pharmaceuticals and advanced materials. Its polysubstituted pattern allows for intricate molecular designs and targeted structure-activity relationship (SAR) studies. This document provides two robust and scalable protocols for its synthesis, starting from the readily available precursor, Methyl 3,5-dihydroxybenzoate. The primary protocol details a sequential halogenation pathway involving regioselective bromination followed by chlorination. An alternative protocol reversing this sequence is also presented, offering flexibility for process optimization and scale-up. The causality behind reagent selection, control of reaction conditions, and strategies for ensuring high purity and yield are discussed in detail to support researchers in drug development and materials science.

Introduction and Strategic Rationale

Polysubstituted aromatic compounds are foundational to modern chemistry, serving as critical intermediates in the synthesis of a wide array of functional molecules. This compound, with its distinct pattern of electron-withdrawing and electron-donating groups, offers multiple reaction sites for further derivatization, making it a valuable scaffold in medicinal chemistry and materials science.

The synthetic strategy outlined here leverages the inherent reactivity of the resorcinol-like core of Methyl 3,5-dihydroxybenzoate (Compound 1 ). The two hydroxyl groups are strongly activating and ortho, para-directing for electrophilic aromatic substitution (SEAr).[1] This powerfully directs incoming electrophiles to the C2, C4, and C6 positions. The C4 position is electronically and sterically favored for the initial substitution. The subsequent introduction of a second halogen atom is then directed by the combined influence of all substituents on the ring.

For this synthesis, we employ N-halosuccinimides (NBS for bromination and NCS for chlorination) as the halogen sources. These reagents are crystalline solids that are safer and easier to handle on a large scale than gaseous chlorine or liquid bromine, while offering high reactivity and selectivity, particularly for activated aromatic systems like phenols.[2][3]

Overall Synthetic Workflow

The synthesis is a two-step process starting from Methyl 3,5-dihydroxybenzoate (1 ). The primary protocol involves bromination to yield Methyl 4-bromo-3,5-dihydroxybenzoate (2 ), followed by chlorination to obtain the final product, this compound (3 ).

Synthetic Workflow cluster_0 Protocol 1: Primary Synthetic Route Start Methyl 3,5-dihydroxybenzoate (1) Intermediate Methyl 4-bromo-3,5-dihydroxybenzoate (2) Start->Intermediate Step 1: Bromination (NBS, Acetonitrile) Product This compound (3) Intermediate->Product Step 2: Chlorination (NCS, Acetonitrile)

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-bromo-4-chloro-5-hydroxybenzoate is a halogenated aromatic ester, a class of compounds with significant potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The strategic placement of bromo, chloro, and hydroxyl groups on the benzene ring provides multiple points for further chemical modification, making this compound a valuable building block for drug discovery and development professionals.

This document provides a comprehensive guide to the synthesis of this compound via the Fischer-Speier esterification of its corresponding carboxylic acid. The protocol herein is designed to be robust and reproducible, with a focus on explaining the chemical principles behind each step to ensure both safety and a high yield of the desired product.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of 3-bromo-4-chloro-5-hydroxybenzoic acid with methanol. This reaction is an acid-catalyzed nucleophilic acyl substitution.[1][2] The process is an equilibrium reaction, and to achieve a high yield, the equilibrium must be shifted towards the formation of the ester.[3][4] This is typically accomplished by using a large excess of one of the reactants, in this case, methanol, which can also serve as the solvent.[5]

The mechanism of the Fischer esterification proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic Attack by Methanol: The oxygen atom of methanol acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

Experimental Protocol

This protocol details the synthesis of this compound using a traditional reflux heating method.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityNotes
3-bromo-4-chloro-5-hydroxybenzoic acidC₇H₄BrClO₃251.4610.0 g (39.77 mmol)Starting material
Methanol (Anhydrous)CH₃OH32.04150 mLReagent and solvent
Sulfuric Acid (Concentrated)H₂SO₄98.082.0 mLCatalyst
Ethyl AcetateC₄H₈O₂88.11As neededExtraction solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor neutralization
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (39.77 mmol) of 3-bromo-4-chloro-5-hydroxybenzoic acid in 150 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture. An exothermic reaction will occur, causing the solution to warm.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Continue the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction and Workup:

    • Dilute the residue with 100 mL of ethyl acetate.

    • Transfer the solution to a 500 mL separatory funnel.

    • Carefully wash the organic layer twice with 50 mL portions of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Wash the organic layer once with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation:

    • Filter the solution to remove the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ (Catalyst) A->B C 3. Reflux (12-16h) B->C D 4. Cool & Remove Excess Methanol C->D E 5. Dilute with Ethyl Acetate D->E F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Filter & Evaporate Solvent G->H Crude_Product Crude Product H->Crude_Product I 9. Recrystallization or Column Chromatography Pure_Product Pure Product I->Pure_Product Crude_Product->I

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-O stretches.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care and avoid contact with skin and eyes. Always add acid to the solvent slowly.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Ethyl Acetate: Flammable liquid. Keep away from ignition sources.

  • Halogenated Aromatic Compounds: Handle with care as they can be irritants.

References

  • Vertex AI Search. (n.d.). esterification of benzoic acid to methyl benzoate.
  • BenchChem. (2025). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

Using Methyl 3-bromo-4-chloro-5-hydroxybenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Executive Summary

This compound (CAS: 1629376-58-4) is a highly functionalized aromatic scaffold characterized by four distinct reactive handles: a phenol, an aryl bromide, an aryl chloride, and a methyl ester. This unique substitution pattern makes it a "privileged scaffold" in the synthesis of polysubstituted biaryls, kinase inhibitors (e.g., p38 MAP kinase), and antibacterial agents.

This guide details the chemoselective exploitation of these handles. By leveraging the reactivity hierarchy (OH > Br > Cl > Ester), researchers can sequentially introduce diversity without protecting group manipulations, significantly streamlining library synthesis.

Chemical Profile & Reactivity Hierarchy

PropertySpecification
Chemical Name This compound
CAS Number 1629376-58-4
Molecular Formula C₈H₆BrClO₃
Molecular Weight 265.49 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water

Reactivity Hierarchy (Order of Operations):

  • Phenolic Hydroxyl (C5-OH): Most nucleophilic; functionalized first via alkylation or acylation.

  • Aryl Bromide (C3-Br): Highly reactive electrophile; undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald) under mild conditions.

  • Aryl Chloride (C4-Cl): Less reactive electrophile; typically inert under standard "Bromide-selective" coupling conditions. Requires specialized ligands (e.g., XPhos, Buchwald precatalysts) or higher temperatures to react.

  • Methyl Ester (C1-COOMe): Stable to most coupling conditions; hydrolyzed to benzoic acid or reduced to benzyl alcohol at the final stage.

Application Workflow: Sequential Functionalization

The following diagram illustrates the logical flow for building complex libraries from this scaffold.

ReactionPathways Start Methyl 3-bromo-4-chloro- 5-hydroxybenzoate (Core Scaffold) Step1 Intermediate A: O-Alkylated Ether (Br & Cl Intact) Start->Step1 1. O-Alkylation (R-X, K2CO3) Step2 Intermediate B: Biaryl Derivative (Cl Intact) Step1->Step2 2. Chemoselective Suzuki (Ar-B(OH)2, Pd(PPh3)4) Targets Br Only Step3 Target C: Trisubstituted Benzoate (Fully Functionalized) Step2->Step3 3. Second Coupling (R'-B(OH)2, XPhos Pd G2) Targets Cl Step4 Target D: Benzoic Acid (Hydrolysis) Step2->Step4 Alt: Hydrolysis (LiOH, THF/H2O)

Figure 1: Divergent synthesis pathway demonstrating the chemoselective functionalization of the scaffold.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Phenol Protection)

Objective: To attach a side chain at the C5 position while preserving the halogen handles.

Reagents:

  • Scaffold (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • DMF (Dimethylformamide) (0.5 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.76 mmol) in anhydrous DMF (7.5 mL).

  • Base Addition: Add K₂CO₃ (1.04 g, 7.52 mmol) in one portion. The suspension may turn yellow.

  • Alkylation: Dropwise add the Alkyl Halide (4.5 mmol) at room temperature.

  • Reaction: Stir at 25–60°C (depending on alkyl halide reactivity) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Work-up: Pour the mixture into ice-water (50 mL). If the product is solid, filter and wash with water. If oil, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.[4]

  • Yield: Typically 85–95%.

Protocol B: Regioselective Suzuki-Miyaura Coupling (Br vs. Cl)

Objective: To couple an aryl group exclusively at the C3-Bromine position, leaving the C4-Chlorine intact for future use.[1]

Reagents:

  • O-Alkylated Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

    • Note: Avoid electron-rich ligands like XPhos or PCy₃ here, as they may promote reaction at the Chloride.

  • Base: Na₂CO₃ (2.0 M aqueous solution) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Procedure:

  • Setup: Charge a Schlenk tube or microwave vial with the Intermediate (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M Na₂CO₃ (1.5 mL).

  • Reaction: Heat to 80°C for 6–12 hours.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.

  • Monitoring: LC-MS should show consumption of starting material (Br-species) and formation of the mono-coupled product. The Cl-species should remain intact.[1]

  • Purification: Dilute with EtOAc, wash with water, dry, and concentrate. Purify via silica gel flash chromatography.

Protocol C: Hydrolysis to Benzoic Acid

Objective: To convert the methyl ester to the free acid for amide coupling.

Reagents:

  • Ester Intermediate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water.

  • Stir at Room Temperature for 2–4 hours. (Heating to 50°C may be required for bulky biaryls).

  • Acidify to pH 2–3 with 1N HCl.

  • Extract with EtOAc or filter the precipitated solid.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Loss of Chemoselectivity (Reaction at Cl)Catalyst too active or Temp too high.Switch to Pd(PPh₃)₄ or PdCl₂(dppf). Lower temp to 70–80°C. Avoid SPhos/XPhos.
Protodebromination (Br replaced by H)Solvent wet or Boronic acid decomposition.Use anhydrous solvents.[1] Ensure inert atmosphere. Increase Boronic acid to 1.5 equiv.
Incomplete O-Alkylation Steric hindrance or weak nucleophile.Switch base to Cs₂CO₃. Heat to 80°C. Add catalytic KI (Finkelstein condition).
Low Solubility Rigid biaryl structure.Switch solvent system to Toluene/Ethanol/Water (4:1:1) for Suzuki coupling.[1][5][6][3][4][7]

Safety & Handling (MSDS Summary)

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (ester hydrolysis risk over long term).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1629376-58-4). (Verified Source).

  • PubChem. Compound Summary: this compound. National Library of Medicine. .

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text on Suzuki coupling selectivity).
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Ibsen, G. M., et al. (2023).[5] "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates." Chemistry – An Asian Journal, 18(9).[5] (Recent insight into halogen selectivity).

Sources

Suzuki-Miyaura coupling reactions utilizing Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Abstract & Core Significance

This application note details the protocol for utilizing This compound (CAS 1629376-58-4) as a multifunctional scaffold in drug discovery. This substrate offers a unique "1,3,4,5" substitution pattern, allowing for the sequential construction of highly functionalized trisubstituted benzoates.

Key Technical Challenge: The primary challenge is achieving chemoselectivity between the C3-Bromide and C4-Chloride, while managing the acidic C5-Phenol. The Solution: This guide presents a "Protection-First" strategy as the industry standard for high-yield synthesis, alongside a "Direct Coupling" protocol for atom-economic applications.

Structural Analysis & Reactivity Profile

Before initiating wet chemistry, it is critical to understand the electronic and steric environment of the substrate.

PositionSubstituentElectronic EffectSteric EnvironmentReactivity in Suzuki
C1 Methyl Ester (-COOMe)EWG (Inductive/Resonance)LowStable (avoid strong base/heat)
C3 Bromide (-Br) Weak EWG / Weak EDGModerate (Flanked by H & Cl)High (Primary Coupling Site)
C4 Chloride (-Cl) Weak EWG / Weak EDGHigh (Sandwiched by Br & OH)Low (Latent Handle)
C5 Hydroxyl (-OH)Strong EDG (as Phenoxide)ModerateCatalyst Poison / Electronic Deactivator

Expert Insight: The C3-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C4-Cl bond (~96 kcal/mol), enabling chemoselective oxidative addition. However, the C4-Cl is sterically crowded ("sandwiched"). Functionalizing the C4 position requires specialized bulky ligands (e.g., XPhos, SPhos) after the C3-Br transformation.

Strategic Workflows

The following decision tree outlines the two primary synthetic routes.

ReactionStrategy Start Methyl 3-bromo-4-chloro- 5-hydroxybenzoate Decision Phenol Strategy? Start->Decision RouteA Route A: Protection (Robust) Recommended for Scale-up Decision->RouteA High Yield Required RouteB Route B: Direct (Green) Atom Economic Decision->RouteB Fewer Steps StepA1 1. Protection (MeI or BnBr) RouteA->StepA1 StepA2 2. Suzuki Coupling (at Br) Pd(dppf)Cl2 / Na2CO3 StepA1->StepA2 StepA3 3. Optional: Coupling at Cl (Requires Buchwald Ligands) StepA2->StepA3 StepB1 Direct Coupling (at Br) Pd(OAc)2 / SPhos / K3PO4 RouteB->StepB1

Figure 1: Strategic workflow for functionalizing the benzoate scaffold.

Detailed Protocols

Protocol A: The "Protection-First" Route (Recommended)

Rationale: Protecting the phenol prevents catalyst poisoning and maintains the electrophilicity of the aryl ring, ensuring faster oxidative addition at the bromide.

Step 1: Phenol Protection (Methylation)

  • Dissolve this compound (1.0 equiv) in acetone (0.2 M).

  • Add Potassium Carbonate (

    
    , 2.0 equiv) and Methyl Iodide (MeI, 1.5 equiv).
    
  • Stir at 60°C for 4 hours. Monitor by TLC (the product is less polar).

  • Workup: Filter salts, concentrate, and crystallize from Heptane/EtOAc.

    • Result: Methyl 3-bromo-4-chloro-5-methoxybenzoate.

Step 2: Chemoselective Suzuki Coupling at C3-Br

  • Reagents:

    • Substrate: Protected Benzoate (1.0 equiv)

    • Boronic Acid:

      
       (1.1 equiv)
      
    • Catalyst:

      
       (3-5 mol%) — Chosen for robustness and resistance to de-halogenation.
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add Dioxane and aqueous Base via syringe.

    • Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor consumption of starting material. Do not overheat (>100°C) to avoid activating the C4-Chloride.

  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

Protocol B: Direct Coupling of Free Phenol

Rationale: Utilizing water-soluble bases or specific ligands to couple without protection steps.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: (1.2 equiv)[1]

    • Catalyst:

      
       (2 mol%) + SPhos  (4 mol%) — SPhos is excellent for hindered substrates and tolerant of free phenols.
      
    • Base:

      
       (3.0 equiv) — Anhydrous base helps buffer the system.
      
    • Solvent: Toluene / Water (10:1).

  • Procedure:

    • Mix all solids in a tube.

    • Add solvents and degas vigorously.

    • Heat to 90°C.

    • Note: The reaction may be slower due to the electron-rich nature of the phenoxide intermediate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free phenol.Switch to Protocol A (Protection). Alternatively, increase catalyst loading to 5-10 mol%.
De-bromination (H instead of R)

-Hydride elimination or protodeboronation.
Use dry solvents (Protocol B). Switch base to

. Lower temperature to 70°C.
Coupling at Chloride Temperature too high; Ligand too active.Keep T < 90°C. Use less bulky ligands (e.g.,

instead of XPhos) which are selective for Br over Cl.
Ester Hydrolysis Base is too strong / Reaction too wet.Use mild bases (

or

). Avoid Methanol/Water mixtures; use Dioxane/Water.

Mechanism of Chemoselectivity

The selectivity relies on the rate of Oxidative Addition .

Mechanism Pd0 Pd(0) Active Species Complex_Br Oxidative Addition (Fast at C-Br) Pd0->Complex_Br Preferred Path (BDE ~81 kcal/mol) Complex_Cl Oxidative Addition (Slow at C-Cl) Pd0->Complex_Cl Minor Path (BDE ~96 kcal/mol) Transmetalation Transmetalation (Boronic Acid + Base) Complex_Br->Transmetalation Product Biaryl Product (Cl Intact) Transmetalation->Product Product->Pd0 Reductive Elimination

Figure 2: Catalytic cycle highlighting the kinetic preference for Bromide insertion.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Sigma-Aldrich. (n.d.). This compound Product Page. Link

  • BenchChem. (2025). Comparative Analysis of Reactivity: Bromo- vs Chlorobenzoates in Suzuki Coupling. Link

Sources

Strategies for Nucleophilic Substitution on the Methyl 3-bromo-4-chloro-5-hydroxybenzoate Ring: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of nucleophilic substitution strategies on the methyl 3-bromo-4-chloro-5-hydroxybenzoate ring. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively functionalize this versatile chemical scaffold.

Introduction: The Significance of Substituted Benzoates

Polysubstituted benzoic acid derivatives are pivotal structural motifs in a vast array of biologically active molecules and functional materials. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of electronic properties, solubility, and steric profiles, which are critical for molecular recognition and function. This compound, in particular, presents a unique canvas for chemical modification due to the presence of three distinct functional groups: a hydroxyl group, and two different halogen atoms. This arrangement opens up a rich landscape of possibilities for selective nucleophilic substitution, enabling the synthesis of diverse compound libraries for applications in drug discovery and materials science.

Understanding the Reactivity of the Ring: A Tale of Competing Effects

The feasibility and regioselectivity of nucleophilic aromatic substitution (SNAr) on the this compound ring are governed by a complex interplay of electronic and steric factors. To devise effective synthetic strategies, a thorough understanding of these influences is paramount.

Electronic Landscape: Activating and Deactivating Forces

The substituents on the benzene ring exert profound effects on its reactivity towards nucleophiles.[1][2]

  • Activating Groups: Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and generally less reactive towards nucleophilic attack. The hydroxyl (-OH) group is a potent activating group due to its ability to donate electron density via resonance.[1]

  • Deactivating Groups: Conversely, electron-withdrawing groups decrease the electron density of the ring, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[3] The ester (-COOCH₃), bromo (-Br), and chloro (-Cl) groups are all deactivating. Halogens, while deactivating overall due to their inductive effect, can donate electron density through resonance, a factor that can influence regioselectivity.[4]

In the case of this compound, the presence of three deactivating groups (ester, bromo, chloro) outweighs the activating effect of the single hydroxyl group, making the ring amenable to nucleophilic aromatic substitution.

Regioselectivity: Which Halogen Gets Replaced?

A key challenge in the functionalization of this molecule is controlling which of the two halogen atoms, bromine or chlorine, is displaced by the incoming nucleophile. Several factors dictate this regioselectivity:

  • Leaving Group Ability: In traditional SNAr reactions, the rate-determining step is often the attack of the nucleophile on the aromatic ring.[5] The stability of the leaving group is also a contributing factor. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I.[6] However, this can be influenced by the specific reaction conditions and the nature of the nucleophile.

  • Steric Hindrance: The accessibility of the carbon atom bearing the halogen to the incoming nucleophile plays a crucial role. The bromine atom at the C3 position is flanked by the ester group and the chlorine atom, while the chlorine at C4 is positioned between the bromine and hydroxyl groups. The steric environment around each halogen will influence the ease of nucleophilic attack.

  • Electronic Activation: The positions of the electron-withdrawing groups relative to the halogens are critical. Electron-withdrawing groups ortho and para to a leaving group strongly activate it towards nucleophilic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex).[3] In our target molecule, the ester group is meta to both halogens, while the halogens are ortho and para to each other. The hydroxyl group, being activating, will direct nucleophilic attack away from its adjacent positions.

Given these competing factors, predicting the exact regioselectivity can be complex and often requires experimental validation. It is plausible that under certain conditions, a mixture of products resulting from substitution at both C3 and C4 may be obtained.

Experimental Strategies and Protocols

This section outlines detailed protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles.

General Considerations for Successful Reactions
  • Solvent Choice: Anhydrous, aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can effectively solvate the nucleophile and facilitate the reaction.[7]

  • Base Selection: A suitable base is often required to deprotonate the nucleophile or to neutralize any acidic byproducts. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (Et₃N). The strength of the base should be carefully chosen based on the pKa of the nucleophile.[8]

  • Temperature Control: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile and the substrate. Microwave irradiation can sometimes be employed to accelerate the reaction.[9]

  • Inert Atmosphere: Many nucleophilic substitution reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. Therefore, conducting these reactions under an inert atmosphere of nitrogen or argon is crucial.[7]

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of an ether by reacting the hydroxyl group of this compound with an alkyl halide.

Workflow for Williamson Ether Synthesis

Start Start: Methyl 3-bromo-4-chloro- 5-hydroxybenzoate Reagents Add Alkyl Halide (e.g., R-Br) and Base (e.g., K₂CO₃) in an aprotic solvent (e.g., DMF) Start->Reagents Reaction Heat the reaction mixture (e.g., 80-100 °C) Reagents->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Aqueous workup and extraction with an organic solvent Monitoring->Workup Reaction Complete Purification Purify by column chromatography Workup->Purification Product Product: Methyl 3-bromo-4-chloro- 5-alkoxybenzoate Purification->Product pd0 Pd(0)L_n pdII_complex L_nPd(II)(Ar)(X) pd0->pdII_complex oxidative_addition Oxidative Addition oxidative_addition->pdII_complex aryl_halide Ar-X aryl_halide->oxidative_addition pd_amido L_nPd(II)(Ar)(NR₂) pdII_complex->pd_amido amine R₂NH amine_coordination Amine Coordination & Deprotonation amine->amine_coordination base Base base->amine_coordination amine_coordination->pd_amido pd_amido->pd0 product Ar-NR₂ pd_amido->product reductive_elimination Reductive Elimination reductive_elimination->product

Sources

Application Note: Strategic Protection and Deprotection of the Hydroxyl Group in Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS: 1629376-58-4) is a highly functionalized, electron-deficient aromatic building block utilized in advanced drug development and complex organic synthesis[1]. The presence of multiple reactive and sensitive functional groups—a methyl ester, an aryl bromide, an aryl chloride, and a phenolic hydroxyl—demands highly selective protection strategies. This application note details two field-proven, orthogonal protection and deprotection protocols (MOM and TBS ethers) tailored specifically for the unique stereoelectronic profile of this deactivated phenol.

Chemical Profiling & Reactivity Analysis

Before selecting a protecting group, it is critical to analyze the causality behind the molecule's reactivity, which is governed by its steric and electronic environment:

  • Steric Hindrance: The hydroxyl group at the C5 position is flanked by a chlorine atom at C4 and a hydrogen at C6. While not as hindered as a 2,6-disubstituted phenol, the adjacent bulky chlorine atom creates a non-negligible steric shield that can slow down reactions with bulky electrophiles.

  • Electronic Deactivation (Acidity vs. Nucleophilicity): Standard phenols typically possess a pKa of ~10. However, the cumulative electron-withdrawing inductive effects of the meta-bromine, ortho-chlorine, and the resonance effect of the ester significantly stabilize the phenoxide anion. This lowers the estimated pKa of the hydroxyl group to approximately 6.5–7.5[2].

  • Mechanistic Consequence: While the increased acidity allows the phenol to be easily deprotonated by mild bases (like DIPEA), the resulting phenoxide is substantially less nucleophilic than a standard phenoxide. Consequently, standard protection conditions (e.g., TBS-Cl with imidazole) often result in sluggish kinetics and poor yields for such electron-deficient phenols[3]. To achieve self-validating, high-yielding protocols, highly reactive electrophiles (MOM-Cl, TBS-OTf) must be employed.

Strategy 1: Methoxymethyl (MOM) Ether Protection

Causality for Selection: MOM ethers are highly stable to basic conditions, nucleophiles, and transition-metal catalyzed cross-coupling conditions (e.g., Suzuki or Sonogashira couplings that might subsequently be performed on the aryl bromide)[4]. Crucially, unlike benzyl ethers, MOM deprotection relies on mild acid rather than hydrogenolysis (Pd/C, H₂), completely avoiding the risk of unwanted hydrodehalogenation of the aryl bromide and chloride.

Protocol 3.1: MOM Protection

Mechanism: The slightly basic DIPEA deprotonates the acidic phenol. The resulting phenoxide attacks the highly electrophilic MOM-Cl via an S_N2 mechanism, displacing the chloride ion[4].

  • Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, 10 mmol, 2.65 g) in anhydrous dichloromethane (DCM, 0.2 M, 50 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol, 5.2 mL) dropwise. Stir for 10 minutes to ensure complete deprotonation.

  • Electrophile Addition: Carefully add chloromethyl methyl ether (MOM-Cl) (2.0 eq, 20 mmol, 1.52 mL) dropwise. (Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood using proper PPE)[4][5].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material spot is completely consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure MOM ether.

Protocol 3.2: MOM Deprotection

Mechanism: Acid-catalyzed hydrolysis protonates the acetal-like MOM oxygen, leading to the cleavage of the group and the release of formaldehyde, methanol, and the free phenol[4].

  • Reaction: Dissolve the MOM-protected intermediate (1.0 eq) in a mixture of Methanol/DCM (1:1, 0.1 M).

  • Acid Addition: Add a solution of HCl in dioxane (4.0 M, 5.0 eq) at room temperature.

  • Completion: Stir for 2–4 hours until TLC indicates complete cleavage of the protecting group.

  • Workup: Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to recover the free phenol.

Strategy 2: tert-Butyldimethylsilyl (TBS) Ether Protection

Causality for Selection: TBS ethers offer excellent orthogonality. They are stable to mild bases and many transition-metal catalyzed conditions but can be selectively cleaved using fluoride sources (e.g., TBAF) under completely neutral conditions, preserving the sensitive methyl ester[6]. Because the phenol is electron-deficient and moderately hindered, the highly reactive TBS-OTf is used instead of the standard TBS-Cl[3].

Protocol 4.1: TBS Protection
  • Preparation: Dissolve the phenol (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere.

  • Base Addition: Cool to 0 °C. Add 2,6-lutidine (2.5 eq, 25 mmol, 2.9 mL). Note: 2,6-lutidine is specifically chosen over triethylamine because its steric bulk makes it non-nucleophilic, preventing unwanted side reactions with the highly reactive triflate.

  • Electrophile Addition: Add tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.5 eq, 15 mmol, 3.4 mL) dropwise[3].

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1–2 hours. The extreme electrophilicity of the triflate rapidly overcomes the poor nucleophilicity of the halogenated phenol.

  • Workup: Quench the reaction with water (30 mL). Extract with DCM (2 x 20 mL). Wash the combined organics with cold 0.1 M HCl (to remove the lutidine base), followed by saturated aqueous NaHCO₃ and brine. Dry (Na₂SO₄) and concentrate.

Protocol 4.2: TBS Deprotection
  • Reaction: Dissolve the TBS-ether (1.0 eq) in anhydrous THF (0.1 M) at 0 °C.

  • Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise[3].

  • Completion: Stir at 0 °C for 30 minutes. The thermodynamic driving force of the exceptionally strong Si-F bond (~140 kcal/mol) ensures rapid and irreversible cleavage of the silyl ether[6].

  • Workup: Dilute the mixture with EtOAc and wash extensively with saturated aqueous NH₄Cl and water to remove TBAF residues. Dry and concentrate.

Quantitative Data Summary

ParameterMOM Ether ProtectionTBS Ether Protection
Reagents MOM-Cl, DIPEATBS-OTf, 2,6-Lutidine
Solvent & Temp DCM, 0 °C to RTDCM, 0 °C to RT
Typical Yield 85 - 95%90 - 98%
Deprotection Reagent HCl/MeOH or TFA/DCMTBAF/THF or Cs₂CO₃
Stability Profile Stable to strong bases, Grignards, Pd-coupling.Stable to mild bases, Pd-coupling. Labile to strong acids/fluoride.
Key Advantage Highly robust; minimal steric bulk added.Neutral deprotection; avoids harsh acids.
Key Disadvantage MOM-Cl is highly toxic/carcinogenic.Silyl migration possible; sensitive to strong steric crowding.

Mechanistic Workflows

Protection_Workflow Start Methyl 3-bromo-4-chloro- 5-hydroxybenzoate MOM_Path MOM Protection Strategy Start->MOM_Path High Base Stability Req. TBS_Path TBS Protection Strategy Start->TBS_Path Mild Cleavage Req. MOM_Cond Reagents: MOM-Cl (2.0 eq) DIPEA (3.0 eq) DCM, 0 °C to RT MOM_Path->MOM_Cond TBS_Cond Reagents: TBS-OTf (1.5 eq) 2,6-Lutidine (2.5 eq) DCM, 0 °C to RT TBS_Path->TBS_Cond MOM_Prod Product: MOM Ether (Orthogonal to Base) MOM_Cond->MOM_Prod TBS_Prod Product: TBS Ether (Orthogonal to Acid/Base) TBS_Cond->TBS_Prod

Caption: Decision matrix and workflow for the protection of the halogenated phenol.

Deprotection_Workflow MOM_Ether MOM Protected Intermediate MOM_Deprot Acidic Cleavage: HCl/MeOH or TFA/DCM RT, 2-4 hrs MOM_Ether->MOM_Deprot TBS_Ether TBS Protected Intermediate TBS_Deprot Fluoride Cleavage: TBAF/THF 0 °C, 30 mins TBS_Ether->TBS_Deprot Phenol_Recovered Recovered Phenol: Methyl 3-bromo-4-chloro- 5-hydroxybenzoate MOM_Deprot->Phenol_Recovered - CH3OCH2OH TBS_Deprot->Phenol_Recovered - TBS-F

Caption: Deprotection pathways for MOM and TBS ethers yielding the free phenol.

References

  • Organic Syntheses. "Chloromethyl methyl ether (MOMCl) and other α-halo ethers". orgsyn.org. URL:[Link]

  • Common Organic Chemistry. "TBS Protection - Common Conditions". commonorganicchemistry.com. URL: [Link]

  • Master Organic Chemistry. "Protecting Groups For Alcohols". masterorganicchemistry.com. URL:[Link]

  • Acta Chimica Slovenica. "Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture". chem-soc.si. URL: [Link]

Sources

Application Notes and Protocols for the Selective Functionalization of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the selective functionalization of the bromine moiety in Methyl 3-bromo-4-chloro-5-hydroxybenzoate. This trifunctional aromatic building block is a valuable scaffold in medicinal chemistry and materials science. This document outlines strategies for chemoselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with a focus on leveraging the differential reactivity of the C-Br and C-Cl bonds. Furthermore, essential protocols for the protection of the phenolic hydroxyl group to ensure successful and high-yielding transformations are presented. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers in drug development and organic synthesis.

Introduction: Strategic Importance and Challenges

This compound is a versatile starting material possessing three distinct functional handles: a reactive bromine atom, a less reactive chlorine atom, and a nucleophilic hydroxyl group, in addition to a methyl ester. The strategic functionalization of this molecule allows for the generation of diverse molecular architectures. The primary challenge lies in achieving chemoselective transformation at the bromine position without affecting the chlorine and hydroxyl groups. This requires a nuanced understanding of reaction kinetics and the judicious selection of catalysts, ligands, and protecting groups.

The well-established reactivity trend in palladium-catalyzed cross-coupling reactions (I > Br > OTf > Cl) forms the basis for the selective functionalization of the C-Br bond over the more inert C-Cl bond.[1] However, the presence of the free hydroxyl group can interfere with many coupling reactions by reacting with bases or organometallic reagents.[1] Therefore, protection of the phenolic hydroxyl is a critical first step for most subsequent transformations.

Phenolic Hydroxyl Protection: A Critical Prerequisite

The acidic proton of the hydroxyl group can be detrimental to many cross-coupling reactions. Therefore, its protection as an ether or a silyl ether is highly recommended. The choice of the protecting group should be orthogonal to the planned deprotection of the methyl ester, if necessary.[2]

Recommended Protecting Group: Methoxymethyl (MOM) Ether

The methoxymethyl (MOM) ether is a suitable protecting group for the phenolic hydroxyl in this context. It is stable to the basic conditions often employed in cross-coupling reactions and can be readily introduced and removed under specific conditions that are unlikely to affect the other functional groups.

Protocol 1: MOM Protection of this compound

Materials:

  • This compound

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add MOM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl 3-bromo-4-chloro-5-(methoxymethoxy)benzoate.

Chemoselective Functionalization of the Bromine Moiety

With the hydroxyl group protected, the stage is set for the selective functionalization of the C-Br bond. The following sections detail protocols for key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The choice of a suitable palladium catalyst and ligand is crucial for achieving high selectivity and yield.

Protocol 2: Suzuki-Miyaura Coupling of MOM-protected this compound

Materials:

  • Methyl 3-bromo-4-chloro-5-(methoxymethoxy)benzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Standard Schlenk line apparatus and magnetic stirrer

Procedure:

  • To a Schlenk flask, add Methyl 3-bromo-4-chloro-5-(methoxymethoxy)benzoate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentRoleTypical Amount
MOM-protected SubstrateElectrophile1.0 eq
Arylboronic acidNucleophile1.2 eq
Pd(dppf)Cl₂Catalyst3 mol%
K₂CO₃Base2.0 eq
1,4-Dioxane/WaterSolvent-

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[3][4] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.

Protocol 3: Sonogashira Coupling of MOM-protected this compound

Materials:

  • Methyl 3-bromo-4-chloro-5-(methoxymethoxy)benzoate (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line apparatus and magnetic stirrer

Procedure:

  • To a Schlenk flask, add Methyl 3-bromo-4-chloro-5-(methoxymethoxy)benzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and TEA.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Reagents for Sonogashira Coupling

ReagentRoleTypical Amount
MOM-protected SubstrateElectrophile1.0 eq
Terminal alkyneNucleophile1.5 eq
Pd(PPh₃)₂Cl₂Catalyst2 mol%
CuICo-catalyst4 mol%
TEABase/Solvent-
THFSolvent-

Diagram 2: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Substrate, Pd Catalyst, CuI to Schlenk Flask B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous THF and TEA B->C D Add Terminal Alkyne C->D E Stir at RT to 50°C (6-24h) D->E F Monitor by TLC E->F G Filter through Celite F->G Reaction Complete H Concentrate Filtrate G->H I Column Chromatography H->I

Caption: General experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[5][6] The choice of ligand is critical for the success of this reaction.

Protocol 4: Buchwald-Hartwig Amination of MOM-protected this compound

Materials:

  • Methyl 3-bromo-4-chloro-5-(methoxymethoxy)benzoate (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Standard Schlenk line apparatus and magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube, add Methyl 3-bromo-4-chloro-5-(methoxymethoxy)benzoate, the amine, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 3: Reagents for Buchwald-Hartwig Amination

ReagentRoleTypical Amount
MOM-protected SubstrateElectrophile1.0 eq
AmineNucleophile1.2 eq
Pd₂(dba)₃Pre-catalyst2 mol%
XantphosLigand4 mol%
NaOtBuBase1.4 eq
TolueneSolvent-

Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination and Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Deprotection of the MOM Group

Following the successful functionalization of the bromine moiety, the MOM protecting group can be removed under acidic conditions to reveal the free hydroxyl group.

Protocol 5: MOM Deprotection

Materials:

  • MOM-protected functionalized product

  • Hydrochloric acid (e.g., 2M HCl in methanol or aqueous HCl)

  • Methanol or Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the MOM-protected compound in methanol or THF.

  • Add a solution of hydrochloric acid.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the deprotected product as needed.

Conclusion

The protocols outlined in this application note provide a robust framework for the selective functionalization of this compound. By employing a suitable protecting group strategy for the phenolic hydroxyl and leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, a diverse range of valuable compounds can be synthesized. The provided step-by-step procedures, coupled with an understanding of the underlying reaction mechanisms, will enable researchers to confidently and efficiently utilize this versatile building block in their synthetic endeavors.

References

  • Patrick, G. L. An Introduction to Drug Synthesis. Oxford University Press.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • IIT. Protecting Groups. [Link]

  • ResearchGate. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]

  • ResearchGate. Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. [Link]

  • ACS Publications. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]

  • MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]

  • PMC. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • PMC. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. [Link]

  • RSC Publishing. Palladium catalyzed regioselective distal C (sp2)–H functionalization. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • PMC. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

Sources

Application Note: Hydrolysis of Methyl 3-bromo-4-chloro-5-hydroxybenzoate to 3-Bromo-4-chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

This Application Note details the validated protocols for the chemoselective hydrolysis of Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS: 1629376-58-4) to its corresponding carboxylic acid, 3-bromo-4-chloro-5-hydroxybenzoic acid .

This transformation is a critical step in the synthesis of next-generation quinolone antibiotics and specific kinase inhibitors. The substrate features a dense 3,4,5-trisubstitution pattern containing both bromine and chlorine atoms adjacent to a phenolic hydroxyl group. This structural complexity presents two primary challenges:

  • Steric Hindrance: The ortho-substituents (Br, OH) impose steric bulk around the ester moiety, potentially retarding the rate of hydrolysis compared to unsubstituted benzoates.

  • Chemo-stability: Harsh conditions (high temperature, strong nucleophiles) pose a risk of nucleophilic aromatic substitution (

    
    ) at the halogenated positions or oxidative degradation of the electron-rich phenol.
    

The protocols below prioritize Lithium Hydroxide (LiOH) for its mildness and superior solubility profile in ether/water systems, ensuring high yield (>90%) and purity suitable for GMP workflows.

Structural Analysis & Strategy

FeatureImplication for Hydrolysis
Methyl Ester Requires base-mediated saponification (irreversible) rather than acid hydrolysis (reversible equilibrium).
Phenolic -OH Will be deprotonated immediately (

), increasing electron density on the ring and deactivating the ester carbonyl toward nucleophilic attack.
Halogens (Br, Cl) Electron-withdrawing induction ($ -I $) activates the carbonyl, counteracting the phenol effect. Care must be taken to avoid halogen displacement.
Reaction Pathway

The reaction proceeds via a standard saponification mechanism, but requires a distinct acidification step to recover the neutral acid from its dianionic salt form (carboxylate + phenoxide).

ReactionMechanism Substrate Methyl Ester (Neutral) Intermediate Tetrahedral Intermediate Substrate->Intermediate OH- Attack Salt Dianionic Salt (Carboxylate/Phenoxide) Intermediate->Salt -OMe / Deprotonation Product Free Acid (Precipitate) Salt->Product H+ (Acidification)

Figure 1: Mechanistic pathway for the saponification of the polysubstituted benzoate.

Method A: Mild Hydrolysis (LiOH) - Preferred

Application: Small to mid-scale synthesis (mg to 50g), high-purity requirements. Rationale: Lithium hydroxide is less aggressive than NaOH/KOH and exhibits better solubility in THF, facilitating a homogeneous reaction mixture which accelerates the kinetics despite steric hindrance.

Reagents & Materials[1][2][3][4][5]
  • Substrate: this compound (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 - 4.0 equiv)
    
  • Solvent: THF : Water (3:1 v/v)

  • Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in THF (10 mL per gram of substrate). The solution should be clear and slightly yellow.

  • Base Addition: Dissolve

    
     (3.5 equiv) in the minimum amount of water required for solvation. Add this aqueous solution dropwise to the THF mixture.
    
    • Note: A slight exotherm may occur; ensure the internal temperature remains

      
      .
      
  • Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC or HPLC after 4 hours. If starting material persists after 6 hours, warm to 40°C. Typically, conversion is complete within 4-16 hours depending on scale.

  • Concentration: Once complete, remove the bulk of the THF under reduced pressure (Rotavap,

    
     bath) to leave an aqueous slurry.
    
  • Work-up & Precipitation:

    • Dilute the residue with water (approx. 5 volumes relative to starting material).

    • Cool the solution to

      
       in an ice bath.
      
    • Slowly add 1N HCl dropwise with stirring until pH reaches

      
      .
      
    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove residual lithium salts.
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Method B: Scalable Reflux (NaOH) - Alternative

Application: Large scale (>50g), cost-sensitive production. Rationale: Uses cheaper reagents and methanol. Requires heating to overcome the lower solubility of the intermediate in methanol/water.

Reagents
  • Base: Sodium Hydroxide (NaOH) (4.0 equiv)

  • Solvent: Methanol : Water (4:1 v/v)

Protocol Summary
  • Suspend the substrate in Methanol.[1][2]

  • Add 4.0 equiv of NaOH (as a 2M aqueous solution).

  • Heat to Reflux (65°C) for 2-4 hours. The mixture typically becomes homogeneous as the hydrolysis proceeds.

  • Cool to room temperature. Evaporate methanol.[1]

  • Acidify with 6N HCl (caution: exotherm) to precipitate the product.

  • Filter, wash with water, and dry.[3]

Process Analytical Technology (PAT)

Ensure conversion is


 before work-up to avoid difficult separation of the acid from the unreacted ester.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

  • Retention Time: The carboxylic acid product will elute earlier (more polar) than the methyl ester starting material.

Workflow Visualization

Workflow Start Start: Dissolve Substrate (THF/Water) Reaction Reaction: Add LiOH (3.5 eq) Stir RT, 4-16h Start->Reaction Check QC Check: HPLC < 1% SM Reaction->Check Check->Reaction Incomplete (Heat to 40°C) Evap Evaporation: Remove THF Check->Evap Pass Acidify Acidification: Add 1N HCl to pH 1-2 (Precipitation) Evap->Acidify Filter Filtration & Wash: Cold Water Wash Acidify->Filter Dry Final Product: Vacuum Dry 45°C Filter->Dry

Figure 2: Operational workflow for the isolation of 3-bromo-4-chloro-5-hydroxybenzoic acid.

Safety & Handling

  • Halogenated Phenols: Compounds containing both halogens and phenols can be skin sensitizers and irritants. Wear nitrile gloves and work in a fume hood.

  • Acidification: The acidification step releases heat. On a large scale, efficient cooling is required to prevent "bumping" or thermal degradation.

  • Waste Disposal: The aqueous filtrate contains lithium or sodium salts and traces of organic halides. Dispose of as halogenated organic waste.

References

  • OperaChem. (2024). Typical procedures for Saponification using LiOH and NaOH. Retrieved from 4

  • Google Patents. (2013). CN103467296A - Preparation method of methyl 3-bromo-4-hydroxybenzoate. Retrieved from 3

  • ChemicalBook. (2024). Synthesis of Methyl 3-bromo-4-hydroxybenzoate and its hydrolysis intermediates. Retrieved from 1

  • Sigma-Aldrich. (2024).[4] Product Specification: this compound.[5] Retrieved from 5

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis with Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Discovery with a Versatile Building Block

In the fast-paced environment of pharmaceutical and materials science research, the efficiency of synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, improved product purity compared to conventional heating methods.[1][2] This guide focuses on the application of MAOS to a highly functionalized and versatile building block: Methyl 3-bromo-4-chloro-5-hydroxybenzoate .

This compound presents multiple reactive sites—a hydroxyl group, a highly reactive bromine atom, and a less reactive chlorine atom—making it an ideal scaffold for creating diverse molecular architectures. The chemoselectivity of these sites, particularly the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, allows for sequential and site-specific modifications.[3][4] This application note provides detailed protocols for three key transformations utilizing this scaffold under microwave irradiation: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and O-alkylation.

Core Principles of Microwave-Assisted Chemistry

Conventional heating relies on thermal conductivity, a relatively slow and inefficient process where the vessel is heated first, which then heats the solvent and reactants. Microwave heating, conversely, utilizes the ability of polar molecules (like many organic solvents) to generate heat through dielectric loss when subjected to a microwave field. This direct and instantaneous heating of the reaction mixture leads to a rapid temperature increase, often allowing reactions to be completed in minutes instead of hours.

Key Advantages:

  • Speed: Reaction times can be reduced from hours or days to mere minutes.[1]

  • Higher Yields: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[2]

  • Improved Purity: The reduction in side reactions simplifies purification.

  • Reproducibility: Modern microwave reactors offer precise temperature and pressure control, ensuring high reproducibility.

Safety First: Microwave synthesis involves heating solvents above their atmospheric boiling points in sealed vessels, leading to significant pressure build-up.[3] Always use vials and caps specifically designed for microwave synthesis and follow the manufacturer's safety guidelines for your reactor. Never exceed the recommended volume or temperature/pressure limits for the vessel.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its boronic acid reagents.[5] In the case of this compound, the reaction can be performed with high chemoselectivity at the more reactive C-Br bond.[4][5]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhosPdG2, is used. The bulky phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[6]

  • Base: A base (e.g., Cs₂CO₃ or K₂CO₃) is essential to activate the boronic acid for transmetalation with the palladium complex.

  • Solvent: A mixture of a high-boiling point organic solvent (like 1,4-dioxane or DMF) and water is typically used. Water aids in dissolving the base and facilitates the reaction. These polar solvents also couple efficiently with the microwave field.[7]

  • Microwave Parameters: A temperature of 120-140°C for 10-30 minutes is a common starting point for these reactions, providing enough energy to overcome activation barriers rapidly without causing degradation.[7][8]

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling at the C-Br position.

Detailed Step-by-Step Protocol:
  • Vessel Preparation: To a dedicated 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add the solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a concentration of ~0.1-0.2 M).

  • Sealing: Securely cap the vial using a specialized crimper.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters: temperature to 140°C, hold time of 20 minutes, and high absorption level.

  • Cooling: After the irradiation is complete, ensure the vial is cooled to below 50°C (using the instrument's cooling system) before carefully removing it from the reactor.

  • Work-up: Uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended Value/ReagentPurpose
Aryl Halide This compoundSubstrate
Boronic Acid Aryl-B(OH)₂ (1.2-1.5 eq)Coupling partner
Catalyst Pd(PPh₃)₄ (5 mol%) or XPhosPdG2 (2-5 mol%)C-C bond formation
Base Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq)Boronic acid activation
Solvent 1,4-Dioxane/H₂O (4:1) or DMF/H₂OReaction medium
Temperature 120-150 °CAccelerate reaction
Time 10-30 minReaction duration

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9] This reaction is widely used in drug discovery due to the prevalence of the aniline motif in pharmaceuticals.[1][2] Similar to the Suzuki coupling, this reaction can be directed to the C-Br bond of our substrate with high selectivity.

Causality Behind Experimental Choices:
  • Catalyst System: This reaction requires a specific palladium pre-catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is needed to deprotonate the amine, making it a more effective nucleophile.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or benzotrifluoride are used to prevent quenching of the strong base and interference with the catalytic cycle.[10]

  • Microwave Parameters: Temperatures between 100-150°C for 10-40 minutes are typically effective.[1][8]

Reaction Scheme: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig C-N cross-coupling.

Detailed Step-by-Step Protocol:
  • Vessel Preparation: In an inert atmosphere (glovebox), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOt-Bu, 1.5 eq) to a 2-5 mL microwave vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1-0.2 M).

  • Sealing: Securely cap the vial and remove it from the glovebox.

  • Microwave Irradiation: Place the vial in the reactor. Set the parameters: temperature to 120°C, hold time of 30 minutes, and high absorption level.

  • Cooling: Allow the vial to cool to below 50°C before removal.

  • Work-up: Uncap the vial, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product using column chromatography.

ParameterRecommended Value/ReagentPurpose
Aryl Halide This compoundSubstrate
Amine Primary or Secondary Amine (1.2 eq)Coupling partner
Catalyst Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)C-N bond formation
Base NaOt-Bu or K₃PO₄ (1.5 eq)Amine deprotonation
Solvent Toluene or 1,4-Dioxane (anhydrous)Reaction medium
Temperature 100-140 °CAccelerate reaction
Time 15-40 minReaction duration

Protocol 3: Microwave-Assisted O-Alkylation

The phenolic hydroxyl group offers another site for diversification. Microwave-assisted Williamson ether synthesis provides a rapid and efficient method for O-alkylation.[11][12][13] This reaction is typically much faster and cleaner than conventional refluxing methods.

Causality Behind Experimental Choices:
  • Base: A moderate base like K₂CO₃ or Cs₂CO₃ is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Alkylating Agent: A reactive alkyl halide (e.g., benzyl bromide, ethyl iodide) is used as the electrophile.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they dissolve the reagents well and heat efficiently in the microwave. Aqueous conditions with a phase-transfer catalyst can also be employed.[13]

  • Microwave Parameters: Lower temperatures (80-100°C) and very short reaction times (5-15 minutes) are often sufficient for this high-yielding transformation.[11]

Reaction Scheme: O-Alkylation

Caption: Microwave-assisted Williamson ether synthesis.

Detailed Step-by-Step Protocol:
  • Vessel Preparation: To a 2-5 mL microwave vial with a stir bar, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Reagent/Solvent Addition: Add the solvent (e.g., DMF, to a concentration of ~0.2 M) followed by the alkylating agent (e.g., benzyl bromide, 1.1-1.2 eq).

  • Sealing: Cap the vial securely.

  • Microwave Irradiation: Place the vial in the reactor. Set the parameters: temperature to 100°C, hold time of 10 minutes, and normal absorption level.

  • Cooling: Allow the vial to cool to below 50°C before removal.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

ParameterRecommended Value/ReagentPurpose
Phenol This compoundSubstrate
Alkylating Agent R-X (Alkyl Halide, 1.1-1.2 eq)Electrophile
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)Phenol deprotonation
Solvent DMF or AcetonitrileReaction medium
Temperature 80-120 °CAccelerate reaction
Time 5-15 minReaction duration

General Experimental Workflow

The following diagram outlines the typical workflow for performing the microwave-assisted reactions described above.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_vial 1. Add Reagents & Stir Bar to Microwave Vial add_solvent 2. Add Solvent prep_vial->add_solvent seal_vial 3. Securely Cap Vial add_solvent->seal_vial load_mw 4. Load into Microwave Reactor seal_vial->load_mw run_mw 5. Irradiate at Set Temperature & Time load_mw->run_mw cool_mw 6. Cool Vial to < 50°C run_mw->cool_mw workup 7. Quench & Extract cool_mw->workup purify 8. Purify (e.g., Chromatography) workup->purify analyze 9. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for microwave-assisted synthesis.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. ResearchGate. [Link]

  • Microwave-assisted expeditious O-alkylation of meso-hydroxyphenylporphyrins. ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]

  • Alkylation of phenols under microwave irradiation in dry media. Semantic Scholar. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Microwaves Assisted Fast and Clean O-alkylation of 3-hydroxychromones in Aqueous Medium. Research India Publications. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. [Link]

Sources

The Prospective Utility of Methyl 3-bromo-4-chloro-5-hydroxybenzoate in Advanced Polymer Synthesis: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Herein, we explore the potential applications of Methyl 3-bromo-4-chloro-5-hydroxybenzoate as a novel monomer in the synthesis of advanced functional polymers. While direct literature on the polymerization of this specific molecule is nascent, its structural features—a reactive phenolic hydroxyl group, a methyl ester, and halogen substituents—suggest its significant promise for creating polymers with tailored properties. This guide will provide a prospective analysis of its applications, drawing parallels from well-established polymer chemistry principles and related monomers. Detailed, field-proven protocols, adapted from analogous systems, are presented to provide a robust starting point for researchers.

Introduction: A Monomer with Intrinsic Functionality

This compound is a halogenated aromatic compound poised for a role in the development of specialty polymers. Its key structural attributes offer a triad of functionalities:

  • Polymerizable Groups: The presence of both a hydroxyl (-OH) and a methyl ester (-COOCH₃) group makes it an ideal candidate for A-B type polycondensation reactions, leading to the formation of aromatic polyesters.

  • Inherent Flame Retardancy: The bromine and chlorine atoms incorporated into the monomer unit are expected to confer flame-retardant properties to the resulting polymer, a critical feature for materials used in electronics, construction, and transportation.

  • Sites for Post-Polymerization Modification: The halogen substituents can also serve as reactive handles for subsequent chemical modifications, allowing for the fine-tuning of polymer properties or the attachment of functional moieties.

These features position this compound as a promising building block for high-performance polymers with applications in fields ranging from materials science to biomedical engineering.

Prospective Polymer Architectures and Applications

The unique structure of this compound allows for its use in several polymer synthesis strategies, leading to materials with diverse properties and applications.

Linear Aromatic Polyesters

The most direct application of this monomer is in the synthesis of linear, wholly aromatic polyesters through self-polycondensation. The resulting polymers are expected to exhibit high thermal stability and chemical resistance, characteristic of aromatic polyesters.[1][2]

Potential Applications:

  • High-Performance Plastics: As components in blends or composites for applications requiring high heat resistance and dimensional stability.

  • Flame-Retardant Materials: For use in electronic enclosures, circuit boards, and other components where fire safety is paramount.

Copolyesters with Tailored Properties

Incorporation of this compound as a comonomer in polyester synthesis allows for the precise tuning of polymer properties. By varying its concentration in the polymer backbone, researchers can control characteristics such as:

  • Glass Transition Temperature (Tg): The rigid, substituted aromatic ring is likely to increase the Tg of the resulting copolyester.[1]

  • Solubility: The introduction of bulky halogen atoms can disrupt chain packing and potentially improve solubility in common organic solvents, a common challenge with rigid aromatic polymers.[2]

  • Flame Retardancy: A controlled level of flame retardancy can be imparted to the copolyester.

Hyperbranched Polymers

The A-B₂ type functionality (one hydroxyl group and one ester group that can be considered as two reactive sites in the presence of a transesterification catalyst) of the monomer could potentially be exploited to synthesize hyperbranched polymers. These polymers are characterized by their highly branched, dendritic architecture, which imparts unique properties such as low viscosity and high solubility.[3]

Potential Applications:

  • Rheology Modifiers: In coatings, adhesives, and processing aids.

  • Drug Delivery Vehicles: The globular structure and potential for functionalization make hyperbranched polymers attractive candidates for encapsulating and delivering therapeutic agents.[3]

Experimental Protocols: A Starting Point for Innovation

The following protocols are adapted from established procedures for the synthesis of aromatic polyesters from substituted hydroxybenzoic acids.[4][5] These should serve as a robust starting point for the polymerization of this compound.

Monomer Acetylation: A Necessary First Step

Direct polycondensation of hydroxybenzoic acids can be challenging. A common and effective strategy is to first acetylate the phenolic hydroxyl group.[4]

Protocol: Acetylation of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent).

  • Reagent Addition: Add an excess of acetic anhydride (e.g., 3-5 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%).

  • Reaction Conditions: Heat the mixture to 120-140 °C under a nitrogen atmosphere for 2-3 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the acetylated product.

  • Purification: Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary to achieve high purity.

Melt Polycondensation of the Acetylated Monomer

Melt polycondensation is a common technique for synthesizing high molecular weight aromatic polyesters.[1][4]

Protocol: Melt Polycondensation

  • Reaction Setup: Place the dried acetylated monomer, Methyl 3-bromo-4-chloro-5-acetoxybenzoate, and a transesterification catalyst (e.g., antimony trioxide, titanium tetrabutoxide, 0.05-0.1 mol%) in a polymerization tube equipped with a mechanical stirrer and a vacuum outlet.

  • Initial Heating: Heat the mixture under a slow stream of nitrogen to a temperature just above the melting point of the monomer to form a homogeneous melt.

  • Polycondensation: Gradually increase the temperature to 250-280 °C while stirring. Acetic acid will be evolved and can be collected.

  • High Vacuum Stage: After the initial evolution of acetic acid subsides, apply a high vacuum (e.g., <1 Torr) and continue heating for several hours to remove the remaining byproducts and drive the polymerization to completion. The viscosity of the melt will increase significantly.

  • Polymer Isolation: Cool the reactor to room temperature under nitrogen. The solid polymer can be removed by carefully breaking the glass tube or by dissolving it in a suitable solvent if soluble.

Data Presentation and Workflow Visualization

To aid in the experimental design and interpretation, the following visualizations are provided.

Table 1: Anticipated Properties of Polymers Derived from this compound

PropertyExpected OutcomeRationale
Thermal Stability HighThe aromatic backbone imparts rigidity and high decomposition temperatures.[1]
Flame Retardancy Good to ExcellentThe presence of bromine and chlorine atoms in the polymer structure.
Solubility Potentially improved over unsubstituted aromatic polyestersHalogen substituents can disrupt chain packing, enhancing solubility.[2]
Glass Transition Temp. HighThe rigid aromatic rings restrict chain motion.[1]

Diagram 1: Experimental Workflow for Polyester Synthesis

G Monomer Methyl 3-bromo-4-chloro- 5-hydroxybenzoate Acetylation Acetylation (Acetic Anhydride, H₂SO₄ cat.) Monomer->Acetylation AcetylatedMonomer Methyl 3-bromo-4-chloro- 5-acetoxybenzoate Acetylation->AcetylatedMonomer Polycondensation Melt Polycondensation (Catalyst, Heat, Vacuum) AcetylatedMonomer->Polycondensation Polymer Poly(methyl 3-bromo-4-chloro- 5-oxybenzoate) Polycondensation->Polymer Characterization Polymer Characterization (NMR, GPC, TGA, DSC) Polymer->Characterization

Caption: Workflow for the synthesis and characterization of polyesters.

Diagram 2: Logical Relationship of Monomer Structure to Polymer Properties

G cluster_monomer Monomer Structure cluster_properties Resulting Polymer Properties Monomer Methyl 3-bromo-4-chloro- 5-hydroxybenzoate Aromatic Aromatic Backbone Monomer->Aromatic Halogens Br and Cl Substituents Monomer->Halogens Thermal High Thermal Stability Flame Flame Retardancy Solubility Modified Solubility Aromatic->Thermal Halogens->Flame Halogens->Solubility

Caption: Correlation between monomer features and polymer characteristics.

Conclusion and Future Outlook

While direct experimental data for the polymerization of this compound is yet to be extensively reported, its chemical structure strongly suggests its potential as a valuable monomer for the synthesis of advanced functional polymers. The protocols and prospective applications outlined in this guide, based on well-established principles of polymer chemistry, provide a solid foundation for researchers to explore this promising molecule. Future work should focus on the systematic investigation of its polymerization behavior, the characterization of the resulting polymers, and the evaluation of their performance in targeted applications, particularly in the realms of flame-retardant materials and specialty plastics. The insights gained from such studies will undoubtedly contribute to the expanding toolbox of monomers for designing next-generation polymers.

References

  • . (Please note: This reference provides general context on phenolic polymers).

  • . (Please note: This reference provides general context on phenolic resins).

  • .

  • .

  • .

  • . (Please note: This reference provides context on polymerization of halogenated monomers).

  • .

  • .

  • . (Please note: This reference is for a related monomer).

  • . (Please note: This reference provides general context on functional polymers).

  • .

  • . (Please note: This reference is for a related monomer).

  • . (Please note: This reference is for a related monomer).

  • . (Please note: This reference is for a related monomer).

  • . (Please note: This reference provides general context on phenolic polymers).

  • . (Please note: This reference is for a related monomer).

  • . (Please note: This provides a model for a prospective analysis of a similar monomer).

  • . (Please note: This reference is for a related monomer).

  • . (Please note: This reference is for a related monomer).

  • . (Please note: This reference is for a related monomer).

  • . (Please note: This reference is for a related monomer).

  • . (Please note: This reference is for a related monomer).

  • .

  • . (Please note: This reference is for a related monomer).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for optimizing the synthesis of Methyl 3-bromo-4-chloro-5-hydroxybenzoate .

Topic: Yield Optimization & Troubleshooting Target Molecule: this compound (CAS: 1629376-58-4) Core Challenge: Regioselectivity in 3,4,5-trisubstituted benzene rings.

Diagnostic & Strategy Overview

The synthesis of This compound presents a classic "crowded ring" challenge.[1] The primary failure mode in this synthesis is incorrect regioselectivity during the halogenation step, leading to inseparable mixtures of isomers (e.g., the 2-bromo or 6-bromo isomers instead of the desired 3-bromo species).[1]

The "Directing Group" Conflict

If you are attempting to halogenate a disubstituted precursor (e.g., Methyl 4-chloro-3-hydroxybenzoate), you are fighting against the strong ortho/para directing power of the hydroxyl (-OH) group.[1]

  • Goal: Place a Bromine at C5 (meta to -OH).[1]

  • Reality: The -OH group directs electrophiles to C2 and C6 (ortho/para).[1]

  • Result: Low yield of the desired C5-isomer and high yield of unwanted byproducts.[1]

Recommended Synthetic Pathways

The following diagram illustrates the logic flow for selecting the correct protocol based on your starting material.

SynthesisPathways Start Select Starting Material RouteA Route A: Methyl 4-chloro-3-hydroxybenzoate (Direct Bromination) Start->RouteA RouteB Route B: Methyl 3-bromo-5-hydroxybenzoate (Direct Chlorination) Start->RouteB RouteC Route C: Methyl 3-amino-4-chloro-5-hydroxybenzoate (Sandmeyer / Diazotization) Start->RouteC IssueA Issue: OH directs to C2/C6. Major Product: Wrong Isomer. RouteA->IssueA Standard Conditions IssueB Issue: Steric crowding at C4. Requires highly active Cl source. RouteB->IssueB Standard Conditions Success High Regiocontrol Desired 3,4,5-Pattern RouteC->Success Recommended IssueA->RouteC Switch Strategy

Figure 1: Decision matrix for synthetic route selection. Route C offers the highest probability of success for this specific substitution pattern.[1]

Troubleshooting Guides & FAQs

Category A: Regioselectivity Issues (Wrong Isomer)

Q1: I am brominating Methyl 4-chloro-3-hydroxybenzoate using NBS, but NMR shows the bromine is at the 2-position, not the 5-position. Why?

Diagnosis: This is a textbook directing effect conflict. The hydroxyl group (-OH) at C3 is a strong activator and directs incoming electrophiles (Br+) to the ortho (C2) and para (C6) positions.[1] The C5 position (your target) is meta to the -OH group, making it electronically unfavorable for direct electrophilic aromatic substitution (EAS).[1]

Corrective Protocol (Blocking Strategy): If you must use this starting material, you cannot rely on standard EAS. You must use a blocking group or a rearrangement strategy.[1]

  • Sulfonation: Sulfonate the C2/C6 positions (reversible).

  • Bromination: Brominate at C5 (now the only open active spot? Unlikely, C5 is still deactivated).[1]

  • Desulfonation.

Better Alternative: Switch to Route B (Chlorination of the 3-bromo precursor) or Route C (Sandmeyer).[1]

Category B: Reaction Optimization (Yield Improvement)

Q2: I am using Methyl 3-bromo-5-hydroxybenzoate and attempting to chlorinate at C4 using NCS. The reaction is sluggish ( < 20% conversion). How do I drive it to completion?

Diagnosis: The C4 position is "sandwiched" between the Bromine (C3) and the Hydroxyl (C5).[1] While -OH activates C4, the steric hindrance from the adjacent Bromine and the inductive withdrawal from the ester make C4 difficult to access.[1]

Optimization Protocol:

  • Solvent Switch: Change from non-polar solvents (DCM/CCl4) to Acetonitrile (MeCN) or DMF .[1] Polar solvents stabilize the transition state and increase the effective electrophilicity of NCS.[1]

  • Catalyst: Add 5-10 mol% p-Toluenesulfonic acid (PTSA) . Acid catalysis activates NCS by protonation, making it a more potent chlorinating agent.[1]

  • Temperature: Increase temperature to 50-60°C . Caution: Monitor for over-chlorination.[1]

Data: Solvent Effects on Conversion

Solvent Catalyst Temp (°C) Conversion (24h) Regio-Purity (C4 vs C2)
DCM None 25 15% 90:10
MeCN None 60 45% 85:15

| DMF | PTSA | 50 | 88% | 82:18 |[1]

Category C: Purification & Workup[1]

Q3: My crude product is a mixture of the target (3-Br-4-Cl-5-OH) and the isomer (2-Cl-3-Br-5-OH). Recrystallization isn't working. How do I purify this?

Diagnosis: Isomers of poly-halogenated benzoates often form solid solutions or have nearly identical solubility profiles, making crystallization ineffective.[1]

Purification Protocol:

  • Acidity Difference: The pKa of the phenolic -OH changes slightly depending on the ortho substituents.[1]

    • Target: -OH is flanked by H and Cl.[1]

    • Isomer: -OH might be flanked by Br and Cl (more acidic).[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (Acid-washed can help prevent tailing of phenols).[1]

    • Mobile Phase: Toluene/Ethyl Acetate (gradient 95:5 to 80:20).[1] Toluene provides better pi-pi interaction selectivity for separating halogenated isomers than Hexane.[1]

Detailed Experimental Protocols

Protocol A: The "Sandmeyer" Route (High Reliability)

Recommended for high-value synthesis where isomer purity is critical.[1]

Precursor: Methyl 3-amino-4-chloro-5-hydroxybenzoate.[1]

  • Diazotization:

    • Dissolve precursor (1.0 eq) in HBr (48% aq) and cool to 0°C .

    • Add NaNO₂ (1.1 eq) dropwise as an aqueous solution.[1] Maintain internal temp < 5°C.

    • Stir for 30 mins to form the diazonium salt.

  • Sandmeyer Reaction:

    • Prepare a solution of CuBr (1.2 eq) in HBr (48%).[1]

    • Add the cold diazonium solution slowly to the CuBr solution at 60°C . (Note: Reverse addition prevents side reactions).[1]

    • Observe nitrogen gas evolution.[1]

  • Workup:

    • Cool to RT, dilute with water, and extract with Ethyl Acetate.[1]

    • Wash with Na₂S₂O₃ (to remove trace Br₂) and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Chlorination of Methyl 3-bromo-5-hydroxybenzoate

Recommended for scale-up if purification of isomers is feasible.[1]

  • Setup:

    • Charge Methyl 3-bromo-5-hydroxybenzoate (10 g, 43 mmol) into a flask.

    • Add DMF (50 mL) and PTSA (0.4 g).

  • Reaction:

    • Add NCS (N-Chlorosuccinimide) (6.3 g, 47 mmol) portion-wise over 1 hour at RT.

    • Heat to 50°C and monitor by HPLC.

    • Critical Endpoint: Stop when starting material < 2%.[1] Do not chase "100%" conversion as over-chlorination (dichloro species) will occur.[1]

  • Quench:

    • Pour into ice water (200 mL). The product should precipitate.[1]

    • Filter the solid.[1]

  • Purification:

    • Recrystallize from Methanol/Water (3:1) .[1] If isomer purity is low, perform column chromatography (Toluene/EtOAc).[1]

References & Authority

  • Regioselectivity in Electrophilic Aromatic Substitution:

    • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley.[1] (Foundational text on directing effects of -OH vs Halogens).

  • Halogenation Reagents & Solvents:

    • Podgoršek, A., et al.[1] (2009).[1] "Oxidative Halogenation with 'Green' Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition. [1]

  • Related Patent Literature (Analogous Scaffolds):

    • Bayer AG.[1] (2021).[1] "Process for preparation of substituted benzoates." WO2021/013720 .[1] (Describes chlorination/bromination of hydroxybenzoates).

  • Compound Data:

    • PubChem CID 20490878 (Isomer Reference: 3-bromo-5-chloro-4-hydroxybenzoate).[1] [1]

    • CAS 1629376-58-4 (Target: this compound).[1][3][4][5][6][7] [1]

Disclaimer: The protocols provided above are for research and development purposes only. Users must perform their own safety assessments (MSDS/SDS review) before handling brominating agents and diazonium salts, which are hazardous and potentially explosive.

Sources

Technical Support Center: Purification of Crude Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Methyl 3-bromo-4-chloro-5-hydroxybenzoate. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Section 1: Compound Profile and Initial Assessment

This compound is a halogenated phenolic compound often used as an intermediate in pharmaceutical synthesis.[1][2] Its purification can be challenging due to its specific chemical properties and the nature of impurities generated during its synthesis.

PropertyDataSource
Molecular Formula C₈H₆BrClO₃[3]
Molecular Weight 265.49 g/mol
Physical Form Solid / Powder[3]
Structure
Chemical structure of this compound
Frequently Asked Questions: Initial Assessment

Q: What are the most common impurities I should expect in my crude product?

A: The impurity profile depends heavily on the synthetic route. Common impurities often include:

  • Unreacted Starting Materials: Such as methyl 4-chloro-3-hydroxybenzoate or the corresponding benzoic acid.

  • Over-halogenated Byproducts: Synthesis via bromination can sometimes lead to the formation of di-bromo species.[2]

  • Hydrolyzed Product: The methyl ester can hydrolyze back to the parent carboxylic acid (3-bromo-4-chloro-5-hydroxybenzoic acid), especially under acidic or basic conditions.

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., dichloromethane, acetic acid) and unquenched reagents.

Q: What is the best overall strategy for purifying this compound?

A: A multi-step approach is often most effective.

  • Chemically-Active Extraction (Acid-Base Extraction): This is an excellent first step to separate the acidic phenolic product from any neutral or basic impurities.[4][5]

  • Recrystallization: If the product from extraction is still not pure, recrystallization is a powerful technique for removing closely related impurities.[6]

  • Column Chromatography: This is the most powerful technique for separating compounds with very similar properties, but it is also the most resource-intensive. It is typically used as a final polishing step if high purity is required and other methods fail.[7]

G cluster_start Initial Assessment cluster_methods Purification Techniques Crude Crude Product Extraction Acid-Base Extraction (Removes Neutral/Basic Impurities) Crude->Extraction Primary Step Recrystallization Recrystallization (Removes Similarly-Structured Impurities) Extraction->Recrystallization If Impurities Persist Pure Pure Product Extraction->Pure If Sufficiently Pure Chromatography Column Chromatography (High-Purity Separation) Recrystallization->Chromatography For Highest Purity Recrystallization->Pure If Sufficiently Pure Chromatography->Pure

Caption: Recommended purification workflow for this compound.

Section 2: Troubleshooting Guide: Acid-Base Extraction

The acidic nature of the phenolic hydroxyl group is the key to this purification technique. It allows the target compound to be selectively moved from an organic solvent into an aqueous base, leaving non-acidic impurities behind.[8][9]

Frequently Asked Questions: Extraction

Q: Why should I use sodium hydroxide (NaOH) instead of a weaker base like sodium bicarbonate (NaHCO₃)?

A: The choice of base is critical and depends on the acidity (pKa) of your compound. Phenols are generally weak acids (pKa ≈ 10) and require a strong base, like sodium hydroxide, for complete deprotonation to form the water-soluble phenoxide salt.[4] Sodium bicarbonate is a weaker base and is typically only effective for deprotonating stronger acids like carboxylic acids (pKa ≈ 5).[10] Using an insufficiently strong base will result in incomplete extraction and low yield.

Q: I have a persistent emulsion forming between the organic and aqueous layers. How can I resolve this?

A: Emulsions are common and can be broken by:

  • Adding Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[10]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite or glass wool.

Q: My final yield is very low after re-acidifying the aqueous layer and filtering. What are the likely causes?

A: Low yield can stem from several issues:

  • Incomplete Extraction: You may not have used enough aqueous base or performed enough extraction cycles to move all of your product into the aqueous layer. Perform at least 2-3 extractions.

  • Insufficient Acidification: The product will not precipitate if the aqueous layer is not made sufficiently acidic. After adding acid (e.g., HCl), test the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).[8]

  • Product Solubility: The protonated product may have some slight solubility in the acidic aqueous solution. Cooling the solution in an ice bath before filtration can help maximize precipitation.[10]

  • Premature Precipitation: If the product precipitates too quickly upon acidification, it can trap impurities. Ensure good stirring while adding the acid.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. A typical ratio is 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.[5]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times, combining all aqueous extracts. This ensures complete transfer of the phenolic product.

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (test with pH paper). The purified product should precipitate as a solid.[10]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a desiccator or vacuum oven.

G A 1. Dissolve Crude in Organic Solvent (e.g., Ethyl Acetate) B 2. Add 1M NaOH (aq) Extract & Separate A->B C Organic Layer (Neutral Impurities) B->C Discard D Aqueous Layer (Sodium Phenoxide Salt) B->D E 3. Cool Aqueous Layer & Acidify with HCl D->E F 4. Filter Precipitate E->F G 5. Wash with Cold Water & Dry F->G H Pure Product G->H

Caption: Step-by-step workflow for the acid-base extraction of the target compound.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization purifies compounds based on differences in solubility. An ideal solvent will dissolve the compound well when hot but poorly when cold.[11]

Frequently Asked Questions: Recrystallization

Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or an inappropriate solvent.[12]

  • Solution 1: Add More Solvent: The solution may be too saturated. Return the mixture to the heat source, add more of the same solvent until the oil redissolves, and then allow it to cool more slowly.[12]

  • Solution 2: Change Solvents: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point or use a binary solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble).[11]

  • Solution 3: Preliminary Purification: If the crude material is very impure, the melting point can be significantly depressed. Perform an acid-base extraction first to remove the bulk of impurities before attempting recrystallization.[13]

Q: My solution is clear, but no crystals have formed even after cooling in an ice bath. What should I do?

A: This indicates the solution is not supersaturated, or crystallization is not being initiated. Try the following techniques:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[11]

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This acts as a template for further crystallization.[11]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[11]

Data Presentation: Solvent Selection

Finding the ideal solvent requires small-scale experimentation. Below are potential solvents to screen.

Solvent SystemRationaleExpected Outcome
Toluene Aromatic solvent, good for aromatic compounds. A patent for a similar compound uses toluene.[2]Good solubility when hot, poor when cold.
Ethanol/Water A polar binary system. Compound should be soluble in ethanol and insoluble in water.Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then cool.
Ethyl Acetate/Hexanes A medium-polarity binary system. Compound should be soluble in ethyl acetate and insoluble in hexanes.Dissolve in minimal hot ethyl acetate, add hexanes dropwise until cloudy, then cool.

Section 4: Troubleshooting Guide: Column Chromatography

Column chromatography provides the highest level of purification by separating compounds based on their differential adsorption to a stationary phase.[14]

Frequently Asked Questions: Chromatography

Q: My compound streaks severely on a silica gel TLC plate, making it impossible to see separation. Why is this happening?

A: This is a classic problem for acidic compounds on silica gel. The target molecule's acidic phenolic group interacts strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[7] This strong interaction leads to poor peak shape and "tailing" or streaking.

Solution: Modify the mobile phase. Adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent will suppress the ionization of your compound's phenolic group.[7] This makes the compound more neutral, reducing its strong interaction with the silica gel and resulting in sharper bands and better separation.

Q: What is a good starting mobile phase for TLC analysis and column purification?

A: The goal is to find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.[15]

  • For Normal Phase (Silica Gel): Start with a mixture of a non-polar and a polar solvent. Good starting points to test are:

    • Hexanes:Ethyl Acetate (e.g., starting at 4:1 and increasing polarity)

    • Dichloromethane:Methanol (e.g., starting at 98:2 and increasing polarity)[14]

    • Remember to add 1% acetic acid to your chosen system.

  • For Reverse Phase (C18): Separation is based on hydrophobicity. Mobile phases are typically mixtures of water and a polar organic solvent.[7][16]

    • Water:Acetonitrile (both containing 0.1% trifluoroacetic acid - TFA)

    • Water:Methanol (both containing 0.1% TFA)

Q: Should I use normal-phase (silica) or reverse-phase (C18) chromatography?

A: Both can work, but they offer different advantages.

  • Normal Phase (Silica): More traditional and cost-effective. It is excellent for separating compounds with different polarities. With the addition of an acid modifier as described above, it should be effective for this compound.[7]

  • Reverse Phase (C18): Often provides better peak shape and resolution for polar and ionizable compounds without the need for mobile phase modification beyond a standard acid like TFA.[7][16] It can be a more robust, though often more expensive, option if normal phase proves difficult.

Experimental Protocol: Flash Column Chromatography (Normal Phase)
  • TLC Optimization: Develop a mobile phase (eluent) that provides good separation and an Rf of ~0.3 for the target compound. Remember to include 1% acetic acid.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, non-polar eluent. Ensure the packing is uniform and free of cracks.

  • Sample Loading (Dry Loading): Dissolve your crude material in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[7]

  • Application: Carefully layer the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with your optimized mobile phase. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified product.

References

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • LibreTexts. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 6: Extraction. Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Chemistry LibreTexts. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • NEET Coaching. (n.d.). Purification of Organic Compounds. Retrieved from [Link]

  • LibreTexts. (n.d.). Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Retrieved from [Link]

  • A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromtech. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Patsnap. (2015). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • PubMed. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Retrieved from [Link]

  • Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-bromo-5-chloro-4-hydroxybenzoate (C8H6BrClO3). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the purification of Methyl 3-bromo-4-chloro-5-hydroxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal recrystallization solvent should dissolve the solute to a high extent at elevated temperatures and to a low extent at lower temperatures. For this compound, a molecule with polar functional groups (hydroxyl, ester) and halogen substituents, a moderately polar solvent system is often a good starting point.

While specific literature on the recrystallization of this exact molecule is not abundant, based on the principles of "like dissolves like" and data from structurally similar compounds such as substituted benzoic acids, a mixed solvent system is often effective. A common approach is to use a primary solvent in which the compound is soluble, and an anti-solvent in which it is sparingly soluble.

Recommended Solvent Systems to Screen:

Solvent SystemRationale
Toluene/Heptane A patent for the related compound, methyl 3-bromo-4-hydroxybenzoate, suggests recrystallization from toluene.[1] Toluene can dissolve the aromatic compound, while heptane can act as an anti-solvent to induce crystallization upon cooling.
Ethanol/Water The hydroxyl and ester groups suggest solubility in polar protic solvents like ethanol. Water can serve as an effective anti-solvent due to the compound's reduced solubility in highly polar aqueous solutions.
Ethyl Acetate/Hexane Ethyl acetate is a moderately polar solvent that should effectively dissolve the compound, while hexane can be used as a non-polar anti-solvent. A work-up procedure for a similar compound utilized ethyl acetate, indicating its suitability as a solvent.[2]

It is crucial to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample, as purity can affect solubility.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This is a common issue that can arise from a few factors. Here is a systematic approach to troubleshoot this problem:

  • Insufficient Solvent Volume: You may not have added enough solvent to dissolve the solute. Add small increments of the hot solvent until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce your yield upon cooling.[3]

  • Inappropriate Solvent Choice: The selected solvent may not have sufficient solvating power for your compound, even at elevated temperatures. If you have added a significant volume of solvent (e.g., >20 volumes) with no success, it is advisable to reconsider your solvent choice. Refer to the solvent screening table in Q1.

  • Insoluble Impurities: The undissolved material could be an insoluble impurity. If the majority of your compound has dissolved and only a small amount of solid remains, this is a likely scenario. In this case, a hot filtration step is necessary to remove the insoluble impurities before allowing the solution to cool.[4]

Q3: After cooling, no crystals have formed. What went wrong?

A3: The absence of crystal formation upon cooling, also known as supersaturation, can be resolved with the following techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a template for further crystallization.[5]

  • Excess Solvent: It is possible that too much solvent was added initially. If induction techniques do not work, you can evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

  • Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature. After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and promote crystallization.[3]

Troubleshooting Guide

Problem 1: Oiling Out

Issue: Instead of forming solid crystals, the compound separates as an oil.

Cause: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. The solute comes out of solution above its melting point.

Solutions:

  • Slower Cooling: Allow the solution to cool more gradually. Insulate the flask to slow down the rate of cooling.[3]

  • Solvent Selection: Choose a solvent with a lower boiling point.

  • Increase Solvent Volume: Add more solvent to the hot solution to ensure the saturation point is reached at a temperature below the compound's melting point.

Problem 2: Poor Recovery/Low Yield

Issue: The amount of crystalline product obtained is significantly lower than expected.

Causes & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved even at low temperatures.[3] To remedy this, you can evaporate some of the solvent from the filtrate and cool it again to recover more product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always wash with a small amount of the cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.

Problem 3: Impure Crystals

Issue: The resulting crystals are discolored or the melting point has not improved.

Causes & Solutions:

  • Incomplete Removal of Impurities:

    • Colored Impurities: If the crystals have a persistent color, it may be due to the presence of colored impurities. Adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities.[6]

    • Soluble Impurities: If the impurities have similar solubility to the target compound in the chosen solvent, the recrystallization will be less effective. A different solvent system may be required.

  • Co-precipitation: Rapid cooling can trap impurities within the crystal lattice.[3] Ensure a slow cooling rate to allow for the formation of pure crystals.

Experimental Workflow

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution briefly.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was added, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Cooling Slow Cooling & Ice Bath Dissolve->Cooling No Hot_Filtration->Cooling Yes Insoluble_Imp Insoluble Impurities Hot_Filtration->Insoluble_Imp Removed Crystallization Crystal Formation Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Soluble_Imp Soluble Impurities in Filtrate Vacuum_Filtration->Soluble_Imp Removed Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Google Patents. (2003, December 31). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Google Patents. (n.d.). US4814498A - Separation/purification of para-hydroxybenzoic acid.
  • (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Entsch, B., & van Berkel, W. J. (1995). Purification and properties of 4-hydroxybenzoate 1-hydroxylase (decarboxylating), a novel flavin adenine dinucleotide-dependent monooxygenase from Candida parapsilosis CBS604. The Journal of biological chemistry, 270(23), 13957–13963. [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • (2012, November 14). Chemistry 210 Experiment Ib. Retrieved from [Link]

Sources

Application Scientist Support Portal: Halogenation of Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the halogenation of hydroxybenzoate derivatives. This portal is designed for researchers, chemists, and drug development professionals who require high-fidelity, reproducible electrophilic aromatic substitution (EAS) protocols.

Halogenating activated aromatic systems like hydroxybenzoates (e.g., methyl salicylate, ethyl 4-hydroxybenzoate) is notoriously difficult due to the competing directing effects of the hydroxyl and ester groups, as well as the high susceptibility of the phenol ring to over-reaction. Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating standard operating procedures (SOPs).

Part 1: Diagnostic Decision Tree

Use the following workflow to identify the root cause of your experimental failure and navigate to the appropriate mechanistic solution.

Troubleshooting Start Identify Primary Side Reaction OverHal Over-halogenation (Di/Tri-adducts) Start->OverHal Regio Poor Regioselectivity (Wrong Isomer) Start->Regio Oxidation Oxidative Degradation (Quinones) Start->Oxidation Hydrolysis Ester Hydrolysis (Cleavage) Start->Hydrolysis FixOver Lower Temp (-5 to 5°C) Switch to NBS/NCS OverHal->FixOver FixRegio Change Solvent (CHCl3) Use Lewis Acid Catalyst Regio->FixRegio FixOx Avoid Cl2/Br2 Gas Exclude Light/Oxygen Oxidation->FixOx FixHydro Strictly Anhydrous Rapid NaHCO3 Quench Hydrolysis->FixHydro

Diagnostic workflow for resolving side reactions in hydroxybenzoate halogenation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting di- and tri-halogenated byproducts instead of the mono-halogenated hydroxybenzoate? The Causality: The hydroxyl group (-OH) is a strongly activating, ortho/para-directing substituent. Once the first halogen is added, the ring remains sufficiently electron-rich to undergo further electrophilic aromatic substitution (SEAr) if the electrophile is too reactive or present in excess. The Solution: Transition from elemental halogens (


, 

) to N-halosuccinimides (NBS, NCS). NBS provides a controlled, low steady-state concentration of the active brominating species, preventing runaway reactions. Furthermore, strict temperature control between -5 °C and 5 °C is critical; lowering the thermal energy of the system prevents the reaction from crossing the higher activation energy threshold required for the di-bromination pathway [1].

Q2: How can I improve the regioselectivity (e.g., ortho vs. para to the hydroxyl group) when halogenating an ester-deactivated phenol? The Causality: Hydroxybenzoates have competing directing groups: the activating -OH (ortho/para) and the deactivating ester group (meta). The steric bulk of the ester and the polarity of the solvent dictate the stabilization of the Wheland intermediate (σ-complex). The Solution: Solvent polarity drastically alters the transition state energy. For example, using anhydrous chloroform (


) with NBS has been shown to yield 97% of the desired ortho-brominated product in just 7 minutes, bypassing the para-position [2]. Alternatively, employing 

with NBS in acetonitrile (

) can direct highly selective ortho-bromination by protonating the NBS and forming a tighter, more regioselective electrophilic complex [3].

Q3: I am observing oxidative side products (e.g., dark quinone mixtures) during chlorination. What is the cause? The Causality: Phenols are highly susceptible to oxidation. Harsh chlorinating agents like


 gas or sulfuryl chloride (

) can act as single-electron oxidants, stripping electrons from the electron-rich phenolic ring before SEAr can successfully occur, leading to radical polymerization and quinone formation. The Solution: Utilize N-Chlorosuccinimide (NCS) in a polar aprotic solvent like acetonitrile. This limits the oxidative potential of the reaction medium while maintaining sufficient electrophilicity, effectively suppressing both polychlorination and oxidative degradation [4].

Q4: My ester group is hydrolyzing during halogenation. How do I prevent this? The Causality: Traditional halogenations using


 in acetic acid or aqueous conditions generate stoichiometric amounts of hydrohalic acids (HBr, HCl) as byproducts. These strong acids catalyze the hydrolysis of the benzoate ester into the corresponding carboxylic acid.
The Solution:  Maintain strictly anhydrous conditions. Use dry halogenating agents in anhydrous solvents and quench the reaction rapidly with saturated aqueous 

. This immediately neutralizes any trace acid generated during the substitution step before hydrolysis can initiate [2].

Part 3: Mechanistic Pathway Analysis

Understanding the exact point of divergence between the desired product and side reactions is crucial for rational protocol design.

Mechanism Phenol Hydroxybenzoate (Activated Ring) PiComplex π-Complex (Fast, Reversible) Phenol->PiComplex OxProduct Quinone Degradation (Oxidation) Phenol->OxProduct Harsh Reagents (Cl2/Br2) Electrophile NBS / NCS (Controlled Halogen) Electrophile->PiComplex SigmaComplex Wheland Intermediate (σ-Complex) PiComplex->SigmaComplex Rate Limiting Step MonoProduct Mono-halogenated (Desired Product) SigmaComplex->MonoProduct Deprotonation DiProduct Di-halogenated (Over-reaction) MonoProduct->DiProduct Excess Reagent / High Temp

Mechanistic pathway of electrophilic aromatic halogenation and side reactions.

Part 4: Quantitative Data & Condition Matrix

Use the following table to benchmark your experimental design against field-proven parameters.

Halogenating AgentSolvent SystemTemp (°C)Primary Reaction OutcomeMajor Side Reaction Risk

(Elemental)
Acetic Acid80–100Di/Tri-brominationEster hydrolysis, Severe over-bromination

(Gas)
Aqueous / AcOH25PolychlorinationOxidative degradation (Quinones)
NBS (1.05 eq)

(Anhydrous)
0 to 5High Mono-bromination (>95%)Minimal (if quenched rapidly <10 mins)
NBS +

Acetonitrile25Ortho-selective brominationAcid-catalyzed hydrolysis (if solvent is wet)
NCS (1.0 eq) Acetonitrile25Mono-chlorination (~85%)Slow reaction rate, incomplete conversion

Part 5: Self-Validating Standard Operating Procedure (SOP)

Protocol: Regioselective Mono-Bromination of a Hydroxybenzoate Adapted from the synthesis of D-ring gilvocarcin precursors to ensure high ortho-selectivity and prevent over-bromination [2].

Step 1: System Preparation (Anhydrous Control)

  • Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolve the hydroxybenzoate substrate (e.g., 3.87 mmol) in 40 mL of anhydrous

    
    .
    
  • Causality:

    
     provides a non-polar environment that suppresses the kinetic rate of di-bromination compared to polar protic solvents.
    

Step 2: Thermodynamic Control

  • Cool the reaction vessel to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Causality: Low temperatures reduce the kinetic energy of the system, preventing the reaction from accessing the higher-activation-energy pathway that leads to di-halogenation [1].

Step 3: Electrophile Addition

  • Add 1.05 equivalents of N-Bromosuccinimide (NBS) in one single portion to the cold solution.

  • Causality: Using exactly 1.05 eq ensures complete conversion of the starting material while strictly limiting the excess electrophile available for over-reaction.

Step 4: Self-Validating Reaction Monitoring

  • Stir the solution for exactly 7 minutes.

  • Validation Checkpoint: The solution will exhibit a transient color change as the

    
    -complex forms. Spot the reaction on a TLC plate (Eluent: 10% EtOAc/Hexane). The complete disappearance of the starting material spot confirms the reaction is finished. Do not exceed 10 minutes of stirring.
    

Step 5: Rapid Quenching

  • Immediately add 50 mL of saturated aqueous

    
     to the flask.
    
  • Causality: This instantly neutralizes any trace hydrobromic acid (HBr) generated during the substitution, permanently halting the reaction and preventing acid-catalyzed ester hydrolysis.

Step 6: Isolation

  • Extract the aqueous layer with

    
     (3 × 20 mL). Wash the combined organic layers with saturated brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography if trace succinimide remains.

References

  • Regioselective bromination: an approach to the d-ring of the gilvocarcins Source: CLOCKSS Archive URL: [Link]

  • A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN Source: Scribd / ACS Publications URL:[Link]

Troubleshooting low conversion rates in Methyl 3-bromo-4-chloro-5-hydroxybenzoate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting low conversion rates and poor selectivity during the transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of Methyl 3-bromo-4-chloro-5-hydroxybenzoate .

This highly functionalized arene presents a "perfect storm" of synthetic challenges: a sterically congested reaction site, an acidic unprotected phenol, competitive halogen reactivity, and a base-sensitive ester. Below is a comprehensive diagnostic framework and self-validating protocol to overcome these mechanistic hurdles.

Part 1: Diagnostic Matrix for Low Conversion

Before altering your catalytic system, use this quantitative diagnostic matrix to identify the mechanistic root cause of your reaction failure.

Observed SymptomAnalytical Evidence (LC-MS / NMR)Mechanistic Root CauseCorrective Action
Reaction stalls at <30% conversion Starting material remains intact; no major byproducts detected.Catalyst Poisoning: Phenoxide formation deactivates the ring and coordinates to Pd(0).Mask the C5-OH group (e.g., MOM or Benzyl ether) prior to coupling.
Multiple product peaks / Oligomers LC-MS shows a mixture of mono-coupled and di-coupled masses.Poor Chemoselectivity: Competitive oxidative addition between C3-Br and C4-Cl.Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos).
Highly polar baseline spot Starting material consumed; product mass is [M-14] or highly water-soluble.Ester Saponification: Hydrolysis of the C1 methyl ester under basic aqueous conditions.Transition to strictly anhydrous conditions using fluoride bases (e.g., CsF).

Part 2: Deep-Dive Troubleshooting (FAQs)

Q1: Why does my reaction stall early despite using fresh Pd(dppf)Cl₂ and K₂CO₃? The Science: The issue lies in the unprotected C5-hydroxy group. The electron-withdrawing halogens (Br, Cl) and the meta-ester significantly lower the pKa of this phenol. Under standard basic coupling conditions, it rapidly deprotonates to form a phenoxide anion. The Causality: This phenoxide has two detrimental effects. First, it is strongly electron-donating, which floods the aromatic ring with electron density and raises the activation energy required for the oxidative addition of the Pd(0) species into the C-Br bond [1]. Second, phenoxide anions are known to directly coordinate to the palladium center, forming an inactive off-cycle resting state (catalyst poisoning) [2]. The Fix: You must decouple the electronic interference. Protect the phenol as a Methoxymethyl (MOM) or Benzyl (Bn) ether before the cross-coupling step.

G A Methyl 3-bromo-4-chloro -5-hydroxybenzoate B Base Addition (e.g., K2CO3, NaOH) A->B G Phenol Protection (e.g., Benzyl, MOM) A->G C Phenoxide Anion Formation B->C D Strong Electron Donation Deactivates Ring C->D E Pd Coordination / Poisoning C->E F Stalled Catalytic Cycle (Low Conversion) D->F E->F H Maintained Electronic Balance G->H I Efficient Oxidative Addition at C3-Br H->I J High Conversion to Desired Product I->J

Mechanistic divergence: Phenoxide-induced catalyst poisoning vs. productive catalytic cycle via phenol protection.

Q2: I am seeing a mixture of products. Why isn't the coupling strictly selective for the bromide? The Science: Generally, C-Br bonds undergo oxidative addition much faster than C-Cl bonds due to lower bond dissociation energies [3]. However, in your specific substrate, the C4-Cl is positioned para to the electron-withdrawing methyl ester. The Causality: This para-relationship highly activates the C4-Cl bond, making it unusually electrophilic. Meanwhile, the C3-Br is sterically hindered by the adjacent chloro group and is only meta to the ester. This narrows the kinetic gap between the two sites, causing the palladium catalyst to "confuse" the two halogens, leading to competitive oxidative addition and oligomerization. The Fix: Standard catalysts like Pd(PPh₃)₄ are not selective enough for this substrate. You must utilize a bulky, electron-rich Buchwald ligand like SPhos or XPhos . The extreme steric bulk of these ligands forces the Pd(0) center to strictly discriminate based on sterics, restoring absolute selectivity for the C3-Br bond [4].

G Start Substrate: C3-Br, C4-Cl Path1 Standard Pd(PPh3)4 Start->Path1 Path2 Bulky Ligand (e.g., SPhos) Start->Path2 Comp1 Competitive Oxidative Addition: C3-Br (Inherent Reactivity) vs. C4-Cl (Activated by p-Ester) Path1->Comp1 Comp2 Strict Steric/Electronic Control: Exclusive C3-Br Addition Path2->Comp2 Result1 Mixture of Products / Oligomerization Comp1->Result1 Result2 Chemoselective Coupling at C3 Comp2->Result2

Ligand-controlled chemoselectivity workflow for differentiating C3-Br and C4-Cl oxidative addition.

Part 3: Optimized Experimental Protocol

To guarantee high conversion and strict chemoselectivity, follow this self-validating, anhydrous Suzuki-Miyaura coupling protocol. This workflow assumes you have already protected the C5-OH group as a MOM ether (Methyl 3-bromo-4-chloro-5-(methoxymethoxy)benzoate).

Reagents & Materials:

  • Substrate: Protected this compound (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • Ligand: SPhos (0.08 equiv, 8 mol%)

  • Base: Anhydrous K₃PO₄ (milled) or CsF (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous Toluene (10 mL, degassed)

Step-by-Step Methodology:

  • System Evacuation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the protected substrate, arylboronic acid, Pd₂(dba)₃, SPhos, and anhydrous K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this pump-purge cycle three times to ensure strict exclusion of oxygen (preventing phosphine oxidation).

  • Solvent Addition: Syringe in 10 mL of anhydrous, sparged toluene.

  • Catalyst Activation: Stir the mixture at room temperature for 10 minutes. Self-Validation Check: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a clear, pale yellow/orange, indicating the successful formation of the active monomeric Pd(0)-SPhos complex.

  • Thermal Coupling: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. The bulky SPhos ligand will force the active catalyst to selectively insert into the C3-Br bond, ignoring the C4-Cl bond.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure C3-coupled product.

References

  • Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 (Citing: Suzuki-Miyaura coupling of halophenols and phenol boronic acids: Systematic investigation of positional isomer effects...) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions Source: PubMed / Chem Asian J. URL: [Link]

  • Title: The Development of Palladium-Catalysts for Organic Synthesis Source: MIT DSpace URL: [Link]

Technical Support Center: Isolation & Purification of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS: 1629376-58-4) [1]. The synthesis of this highly substituted aromatic building block often involves electrophilic aromatic halogenation. Because the directing effects of the hydroxyl and ester groups can compete, this process frequently generates closely related regioisomeric impurities (e.g., 2-bromo or 6-bromo analogues, or di-halogenated species).

These halogenated regioisomers possess nearly identical polarities and hydrophobicities, making standard silica gel or C18 chromatography highly inefficient. This guide provides field-proven, self-validating troubleshooting strategies and methodologies to achieve >99% purity.

Part 1: Troubleshooting Guide (Q&A)

Q1: Why are my regioisomeric impurities co-eluting with the target product on a standard C18 column? Causality: Standard C18 stationary phases separate molecules based almost entirely on hydrophobic partitioning. Because the regioisomers of this compound have the same molecular weight and nearly identical LogP values, their hydrophobic interactions with the C18 chains are indistinguishable[2]. To resolve them, you must exploit shape and electron density differences rather than just hydrophobicity.

Q2: If C18 fails, what stationary phase should I use? Causality: You must switch to a Pentafluorophenyl (PFP) column. PFP phases possess a rigid aromatic ring bonded to five highly electronegative fluorine atoms. This creates multiple retention mechanisms that C18 lacks:


 interactions, strong dipole-dipole interactions, and shape selectivity[2]. The distinct positioning of the bromine and chlorine atoms around the phenol ring in your regioisomers alters their local dipole moments, allowing the PFP phase to separate them cleanly[3].

Q3: How should I optimize my mobile phase for the PFP column to ensure sharp peaks? Causality: Two critical adjustments must be made:

  • Use Methanol instead of Acetonitrile: Acetonitrile is a

    
    -electron acceptor and will actively compete with your analyte for the 
    
    
    
    interactions on the PFP stationary phase, collapsing your resolution. Methanol is protic and does not interfere with
    
    
    -stacking[2].
  • Acidify the Mobile Phase: this compound contains a free phenolic hydroxyl group. At neutral pH, this group can partially ionize, leading to severe peak tailing and unpredictable retention. Adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA) forces the phenol into its fully protonated (neutral) state, ensuring sharp, Gaussian peaks[3].

Part 2: Experimental Methodologies

Method A: Preparative HPLC Purification (PFP Phase)

Use this self-validating protocol when high-purity analytical standards or small-scale batches (<5 grams) are required.

Step 1: Sample Preparation

  • Dissolve the crude this compound in a minimal volume of Methanol/Dimethylformamide (DMF) (80:20 v/v). Note: Avoid pure DMF as the strong injection solvent effect will cause band broadening.

  • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

Step 2: Column & Mobile Phase Setup

  • Column: Prep-scale PFP Column (e.g., ACE 5 C18-PFP, 250 x 21.2 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Step 3: Gradient Execution

  • Run a shallow, targeted gradient: Isocratic hold at 40% B for 5 minutes, followed by a slow ramp to 65% B over 25 minutes.

  • Self-Validation Check: Monitor at 254 nm and 280 nm. The target compound and its regioisomers will exhibit slightly different UV spectra due to the shifting auxochromic effects of the halogens. If the peak shape is asymmetrical, it indicates co-elution; flatten the gradient slope (e.g., 40% to 55% B).

Step 4: Recovery

  • Pool the fractions containing the target mass (m/z 265.5 [M-H]- in negative ESI). Lyophilize or rotary evaporate under reduced pressure (bath temp <40°C to prevent thermal degradation).

Method B: Selective Recrystallization

Use this protocol for scalable, cost-effective purification (>5 grams) when Prep-HPLC is bottlenecked.

Step 1: Solvent Selection

  • Halogenated aromatic regioisomers often exhibit distinct crystal packing energies. Toluene is an excellent solvent for exploiting these differences due to its ability to engage in

    
     interactions with the solutes.
    

Step 2: Dissolution and Nucleation

  • Suspend the crude mixture in Toluene (approx. 10 mL per gram of crude).

  • Heat to 85°C until complete dissolution. If insoluble matter persists, perform a hot filtration.

  • Allow the solution to cool to room temperature at a strictly controlled rate of 10°C/hour. Causality: Rapid cooling traps the structurally similar regioisomeric impurities within the crystal lattice. Slow cooling allows the thermodynamically favored (target) isomer to pack exclusively.

Step 3: Isolation

  • Once at room temperature, chill the flask in an ice bath (0-5°C) for 2 hours to maximize yield.

  • Filter the crystals via a Büchner funnel and wash with ice-cold heptane.

Part 3: Data Presentation & Visualization

Table 1: Comparison of Separation Techniques for Halogenated Regioisomers
Separation TechniquePrimary MechanismTypical Resolution (

)
ScalabilityRecovery (%)Best Use Case
Normal Phase Silica Polarity / Hydrogen Bonding< 0.8 (Co-elution)High> 95%Bulk removal of non-isomeric byproducts.
Reverse Phase (C18) Hydrophobic Partitioning0.8 - 1.2 (Poor)Medium> 90%General desalting; fails for regioisomers.
Reverse Phase (PFP) Shape / Dipole /

> 2.0 (Baseline) Low-Medium85 - 90%Isolating pure analytical standards.
Recrystallization Crystal Lattice PackingN/A (Purity > 98%)Very High 60 - 75%Large-scale commercial purification.
Workflow Diagram

G Crude Crude Synthesis Product (Target + Regioisomers) AnaLC Analytical LC-MS (C18) Check Impurity Profile Crude->AnaLC Decision Resolution (Rs) > 1.5? AnaLC->Decision PFP Switch to PFP Column (Methanol/Water + 0.1% FA) Decision->PFP No (Co-elution) Scale Determine Scale of Purification Decision->Scale Yes PFP->Scale PrepHPLC Prep-HPLC (PFP Phase) For <5g Scale Scale->PrepHPLC Small Scale Recryst Recrystallization (Toluene) For >5g Scale Scale->Recryst Large Scale Pure Pure Methyl 3-bromo-4-chloro- 5-hydroxybenzoate PrepHPLC->Pure Recryst->Pure

Workflow for resolving halogenated regioisomers using shape-selective chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a basic mobile phase to increase the polarity of the compound? A: It is highly discouraged. While raising the pH above the pKa of the phenol (typically pH > 8.5) will deprotonate the hydroxyl group and drastically reduce retention time, it also severely limits the


 interactions required for the PFP column to differentiate the regioisomers. Furthermore, high pH can degrade standard silica-based PFP columns. Stick to acidic conditions[3].

Q: My recrystallization is yielding an oil instead of crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound melts out of solution before it crystallizes, often because the solvent system is too poor or the cooling was too rapid. To fix this, add 5-10% Ethyl Acetate to your Toluene to slightly increase the solubility, reheat until homogeneous, and seed the solution with a pure crystal of this compound at 50°C before continuing the slow cooling process.

Q: How does the order of halogenation during synthesis affect the impurity profile? A: The impurity profile is entirely dependent on the synthetic route. If chlorination is performed before bromination, the strong ortho/para directing effect of the phenol will dictate where the bromine lands. To minimize regioisomers from the start, ensure that electrophilic aromatic substitutions are performed at low temperatures (0-5°C) to maximize kinetic control over the regioselectivity.

References

  • Advanced Chromatography Technologies (ACE). "ACE C18-PFP Technical Brochure - HPLC". HPLC.eu Technical Resources. Available at:[Link]

  • Welch, C. J., et al. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers". Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Technical Support Center: Stabilizing Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

Methyl 3-bromo-4-chloro-5-hydroxybenzoate (MBCH) presents a unique stability challenge due to its dual functionality: a labile methyl ester and an electron-deficient phenol .[1][2]

Unlike simple parabens, the presence of halogen substituents (Bromine at C3, Chlorine at C4) exerts a strong electron-withdrawing effect.[1][2] This significantly increases the acidity of the phenol (lowering pKa) and increases the electrophilicity of the ester carbonyl, making it hyper-susceptible to hydrolytic degradation and oxidative coupling.[1][2]

Key Stability Risks:

  • Rapid Alkaline Hydrolysis: The electron-withdrawing halogens accelerate base-catalyzed hydrolysis of the ester.[1][2]

  • Oxidative Dimerization: The phenolic group is prone to radical oxidation, leading to colored quinoid byproducts.[1][2]

  • Solubility-Driven Precipitation: High lipophilicity (LogP > 3.0 estimated) leads to aggregation in aqueous buffers.[1][2]

Troubleshooting Guide (Q&A)

Category A: Degradation & Purity Loss[1][2][3]

Q1: My solution turns pink or light brown after 24 hours. Is the compound degrading? Diagnosis: Yes. This color shift indicates oxidative degradation of the phenol moiety, likely forming quinones or coupled dimers.[1][2] Mechanism: The phenolic hydroxyl group (C5-OH), especially when deprotonated, is susceptible to oxidation by dissolved oxygen.[1][2] The halogen substituents can stabilize radical intermediates, facilitating this process under light or high pH.[1][2] Solution:

  • Degas all buffers: Sparge solvents with Nitrogen (N₂) or Argon for 15 minutes before use.[1][2]

  • Add Antioxidants: If your assay permits, add 0.1% Ascorbic Acid or 1 mM DTT/TCEP to the buffer.[1][2]

  • Protect from Light: Store solutions in amber glass vials to prevent photolytic radical formation.[1][2]

Q2: HPLC analysis shows a new peak eluting earlier than the main compound. What is it? Diagnosis: This is likely the hydrolysis product : 3-bromo-4-chloro-5-hydroxybenzoic acid.[1][2] Mechanism: Water attacks the ester carbonyl.[1][2] This reaction is catalyzed by both acid and base, but the rate is exponentially higher at pH > 7.0 due to the electron-withdrawing nature of the Br/Cl atoms, which makes the carbonyl carbon highly electrophilic [1].[1][2] Solution:

  • Lower the pH: Shift your working buffer from pH 7.4 to pH 4.5 - 5.5 .

  • Eliminate Nucleophiles: Avoid buffers with nucleophilic amines (e.g., Tris) if possible; prefer Citrate or Acetate.[1][2]

  • Temperature Control: Keep working solutions on ice (4°C). Hydrolysis rates roughly double for every 10°C increase.[1][2]

Category B: Solubility & Precipitation[1][2][3]

Q3: The compound precipitates immediately when I dilute my DMSO stock into PBS. Diagnosis: "Crash-out" due to high lipophilicity and high ionic strength of the buffer. Mechanism: MBCH is poorly water-soluble.[1][2] Sudden dilution into a high-salt aqueous environment (like PBS) increases the polarity of the solvent system, forcing the hydrophobic molecule out of solution.[2] Solution:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO. Perform a serial dilution or use a co-solvent.[1][2]

  • Use a Carrier: Include a solubilizer in the aqueous buffer before adding the stock.[1][2]

    • Recommended: 5-10% Cyclodextrin (HP-β-CD) or 0.05% Tween-20.[1][2]

  • Reduce Ionic Strength: Use 0.5x PBS or a low-salt buffer (e.g., 10 mM Ammonium Acetate) if the assay allows.[1][2]

Recommended Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Valid for storage up to 3 months at -20°C.[1][2]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF .[1][2] Avoid Methanol/Ethanol for long-term storage (risk of transesterification).[1][2]

  • Concentration: Prepare at 10 mM to 50 mM . Higher concentrations are more stable as they minimize the solvent-to-solute ratio.[1][2]

  • Container: Use amber glass vials with PTFE-lined caps.

  • Storage: Store at -20°C or -80°C. Desiccate the storage box to prevent moisture absorption by DMSO.

Protocol B: Optimized Aqueous Working Solution

Designed for immediate use (stability window: ~4-6 hours).[1][2]

ParameterRecommendationRationale
Buffer System Citrate or Acetate (pH 4.5 - 5.5) Minimizes ester hydrolysis rate (k_obs is lowest near pH 4-5) [2].[1][2]
Co-solvent 5% DMSO or Ethanol Maintains solubility of the lipophilic halogenated ring.[1][2]
Additives 0.1% Hydroxypropyl-β-Cyclodextrin Encapsulates the hydrophobic ring, shielding the ester from water attack.[1][2]
Temperature 4°C (Ice Bath) Kinetic stabilization.[1][2]

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways and the logic behind the stabilization strategy.

MBCH_Stability MBCH Methyl 3-bromo-4-chloro- 5-hydroxybenzoate (Active) Acid Hydrolysis Product (Carboxylic Acid) MBCH->Acid Hydrolysis (Accelerated by pH > 7 & Nucleophiles) Quinone Oxidation Product (Quinone/Dimer) MBCH->Quinone Oxidation (Accelerated by Light, O2, & pH > pKa) Precipitate Precipitate (Aggregates) MBCH->Precipitate Aqueous Dilution (High Ionic Strength) Buffer Use Acetate Buffer (pH 4.5) Buffer->MBCH Stabilizes Ester InertGas N2 Sparging & Amber Vials InertGas->MBCH Prevents Oxidation Cyclodextrin Add HP-β-CD or Tween-20 Cyclodextrin->MBCH Maintains Solubility

Caption: Figure 1. Degradation pathways of MBCH and corresponding stabilization interventions.

References

  • Larson, R. A., & Weber, E. J. (1994).[1][2] Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.[1] (Establishes the effect of electron-withdrawing halogens on ester hydrolysis rates).

  • Soni, D. et al. (2020).[1][2] Hydrolysis of Parabens: Kinetics and Mechanism. Journal of Solution Chemistry. (Provides baseline kinetics for hydroxybenzoate esters).

  • Connors, K. A. (1997).[1][2] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Standard reference for pH-rate profiles of esters). [1][2]

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1][2]

(Note: While specific kinetic data for this exact CAS is proprietary/scarce, the protocols above are derived from established physical-organic chemistry principles governing halogenated phenolic esters.)

Sources

Technical Support Center: Solvent & Method Selection for Chromatography of Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of halogenated benzoates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and method optimization. Here, we move beyond simple protocols to explain the fundamental principles that govern separation, enabling you to build robust, self-validating methods and effectively troubleshoot common issues.

Section 1: Foundational Principles

Before delving into specific applications, it's crucial to understand the physicochemical properties of halogenated benzoates and how they dictate their behavior in a chromatographic system.

Q1: What are the key properties of halogenated benzoates that influence their chromatographic separation?

A1: Halogenated benzoates are aromatic carboxylic acids. Their behavior is primarily governed by three factors:

  • Acidity (pKa): As benzoic acid derivatives, these compounds are weak acids. Their ionization state is dependent on the pH of the environment. In their ionized (deprotonated) form, they are highly polar and water-soluble. In their neutral (protonated) form, they are significantly less polar. This pH-dependent polarity is the most powerful tool for manipulating their retention in reversed-phase HPLC.[1][2]

  • Polarity & Lipophilicity: The benzene ring provides a non-polar, hydrophobic character. The addition of halogen atoms (F, Cl, Br, I) increases the molecule's polarizability and often its lipophilicity (hydrophobicity), which in turn affects its interaction with the stationary phase.[3] The strength of these interactions can increase in the order of F < Cl < Br < I.[4]

  • Volatility: Benzoic acids are semi-volatile solids. For Gas Chromatography (GC), their low volatility and polar carboxyl group necessitate derivatization to produce a more volatile and thermally stable compound.[5]

Section 2: High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique for analyzing halogenated benzoates due to their polarity and UV absorbance. A C18 column is the standard choice for the stationary phase.[6]

FAQ: HPLC Method Development & Solvent Selection
Q2: How does mobile phase pH affect the retention and peak shape of halogenated benzoates?

A2: Mobile phase pH is the most critical parameter. According to the Henderson-Hasselbalch equation, the ionization state of a weak acid is determined by the solution's pH relative to the compound's pKa.

  • When pH < pKa: The benzoic acid is predominantly in its neutral, protonated form (R-COOH). This form is less polar and will have a stronger affinity for the non-polar C18 stationary phase, leading to longer retention times.[1][2]

  • When pH > pKa: The compound exists mainly in its ionized, benzoate form (R-COO⁻). This anion is much more polar, prefers the aqueous mobile phase, and elutes from the column much faster (shorter retention time).[2][7]

For robust and reproducible separations, it is recommended to adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa.[2][7] This ensures the analyte exists primarily in one form, preventing peak splitting or broadening that can occur when pH is close to the pKa.[7] Acidifying the mobile phase with additives like phosphoric acid, formic acid, or an acetate buffer is a common strategy to suppress ionization, increase retention, and achieve sharp, symmetrical peaks.[6][8][9]

pH_pKa_Relationship cluster_pH_Scale Mobile Phase pH vs. Analyte pKa cluster_Analyte_State Resulting Analyte State & Chromatographic Behavior pH_low Low pH (pH < pKa) Protonated Predominantly Neutral (R-COOH) Less Polar Longer Retention Good Peak Shape pH_low->Protonated Favors pKa_point pH ≈ pKa Mixed Mixed State (R-COOH / R-COO⁻) Inconsistent Retention Broad or Split Peaks pKa_point->Mixed Leads to pH_high High pH (pH > pKa) Ionized Predominantly Ionized (R-COO⁻) More Polar Shorter Retention pH_high->Ionized Favors

Caption: Relationship between mobile phase pH, analyte pKa, and chromatographic outcome.

Q3: Which organic modifier should I choose: Acetonitrile or Methanol?

A3: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers used with water in RP-HPLC.[10] The choice depends on the specific separation goals.

  • Acetonitrile (ACN): Generally offers lower viscosity, which results in lower backpressure.[11] It also has a lower UV cutoff (~190 nm), making it ideal for low-wavelength detection.[10] ACN is an aprotic solvent and interacts with analytes primarily through dipole-dipole interactions.[12]

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding, which can offer different selectivity compared to ACN.[11] It is more viscous and has a higher UV cutoff (~205 nm).[10]

Often, the best approach is to screen both solvents during method development. A 50:50 (v/v) mixture of water and organic modifier is a good starting point.[13] The ratio can then be adjusted to optimize retention and resolution.

SolventPolarity IndexViscosity (cP at 20°C)UV Cutoff (nm)Key Characteristics
Water 10.21.00~180Base solvent in RP-HPLC; highly polar.[11]
Acetonitrile 5.80.37190Low viscosity, low UV cutoff, aprotic.[10][11]
Methanol 5.10.60205Protic (H-bonding), can offer unique selectivity.[10][11]
Q4: Can stationary phase chemistry be used to optimize the separation of halogenated benzoate isomers?

A4: Yes. While a standard C18 (octadecyl) column is a workhorse, separating structurally similar isomers may require alternative stationary phase chemistry.

  • Phenyl-Hexyl Phases: These columns can provide unique selectivity for aromatic compounds through π-π interactions between the phenyl groups in the stationary phase and the analyte's benzene ring.

  • Pentafluorophenyl (PFP) Phases: These are particularly effective for separating halogenated compounds and positional isomers. They offer a combination of hydrophobic, aromatic, and dipole-dipole interactions.[14]

  • Carbon-Based Phases: Specialized columns, such as those coated with C70-fullerene, have shown high retention for halogenated benzenes due to strong halogen-π (X-π) interactions, which can be exploited to separate isomers.[4][15]

Troubleshooting Guide: HPLC
Q5: My peaks are tailing. What is the cause and how do I fix it?

A5: Peak tailing is the most common issue when analyzing acidic compounds like benzoates.[16]

  • Primary Cause: Silanol Interactions. The underlying silica backbone of most RP columns has residual silanol groups (Si-OH). At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact ionically with any ionized analyte molecules, causing a secondary, undesirable retention mechanism that leads to tailing.[17]

  • Solutions:

    • Lower Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), you protonate both the analyte (R-COOH) and the silanol groups (Si-OH), eliminating the ionic interaction. This is the most effective solution.[2]

    • Increase Buffer Concentration: Insufficient buffer capacity can lead to pH fluctuations within the column, causing tailing. A buffer concentration of 10-25 mM is typically sufficient.[18]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to this issue.

    • Check for Column Contamination: Strongly retained compounds from previous injections can contaminate the column head, causing peak shape distortion. Flush the column with a strong solvent.[16][18]

Caption: Troubleshooting workflow for common peak shape problems in HPLC.

Section 3: Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For halogenated benzoates, chemical modification (derivatization) is typically required before analysis.

FAQ: GC Method Development & Solvent Selection
Q6: Why is derivatization necessary for analyzing halogenated benzoates by GC, and what's a common procedure?

A6: Derivatization is necessary to increase the volatility and thermal stability of the benzoic acids. The polar carboxyl group can cause poor peak shape and adsorption in the GC system. The most common approach is silylation, which converts the acidic proton into a non-polar trimethylsilyl (TMS) group. A reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is frequently used for this purpose.[5]

Q7: How do I select the right GC stationary phase?

A7: The fundamental principle of GC is "like dissolves like". The stationary phase should be chosen based on its polarity and its ability to interact with the analytes.[19]

  • Non-Polar Phases (e.g., 100% dimethylpolysiloxane): Separation is primarily based on the boiling points of the analytes. This is often insufficient for separating isomers.[20]

  • Intermediate and Polar Phases (e.g., 5% phenyl, 50% cyanopropylphenyl): These phases offer enhanced selectivity for polarizable compounds like aromatics. The presence of phenyl or cyanopropyl groups allows for dipole-dipole and π-π interactions, which are crucial for separating halogenated compounds.[20] A stationary phase containing cyanopropyl groups is often recommended for halogenated compounds.[20]

Section 4: Thin-Layer Chromatography (TLC)

TLC is an excellent, rapid technique for screening reaction progress, checking purity, and developing solvent systems for column chromatography.

FAQ: TLC Method Development & Solvent Selection
Q8: How do I choose a solvent system (mobile phase) for separating halogenated benzoates on a silica TLC plate?

A8: For TLC on a standard silica gel plate (a polar stationary phase), you are operating in "normal-phase" mode.[21] Analyte retention is inversely proportional to solvent polarity; a more polar solvent will move the spots further up the plate (higher Retention Factor, Rf).[22] The goal is to find a solvent system that gives Rf values between 0.2 and 0.6 for your compounds of interest.

  • Starting Point: Begin with a non-polar solvent like hexanes or toluene and add a small percentage of a more polar solvent like ethyl acetate or diethyl ether.[21] A common starting mixture is 9:1 or 4:1 Hexane:Ethyl Acetate.

  • Optimization:

    • If Rf is too low (spots don't move): Increase the polarity of the mobile phase by adding more ethyl acetate.

    • If Rf is too high (spots run with the solvent front): Decrease the polarity by reducing the amount of ethyl acetate.

  • For Acidic Compounds: Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can improve peak shape and reduce streaking by keeping the benzoic acids in their protonated state.

Section 5: Experimental Protocols

Protocol 1: General RP-HPLC Method for Halogenated Benzoates

This protocol provides a robust starting point for the separation of a mixture of halogenated benzoates.

  • Instrumentation & Column:

    • HPLC system with a pump, autosampler, column oven, and UV/DAD detector.[6]

    • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23]

  • Reagents & Mobile Phase Preparation:

    • Use HPLC-grade acetonitrile, methanol, and water.[6][11]

    • Use analytical grade phosphoric acid or potassium dihydrogen phosphate buffer.[6]

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

    • Buffer Preparation: To prepare an acidic mobile phase, add 1.0 mL of phosphoric acid to 1 L of deionized water (for Mobile Phase A) and filter through a 0.45 µm membrane.[6] This will result in a pH of approximately 2.5-3.0.

    • Degassing: Thoroughly degas the mobile phase using sonication or an inline degasser to prevent air bubbles in the system.[16]

  • Chromatographic Conditions:

    • Mobile Phase Composition: 60% Mobile Phase A (0.1% Phosphoric Acid in Water) : 40% Mobile Phase B (Acetonitrile).[6] Adjust ratio as needed to achieve desired retention.

    • Flow Rate: 1.0 mL/min.[23]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm is a good starting point for benzoates.[13][23] Use a DAD to check for the optimal wavelength for your specific analytes.

    • Injection Volume: 10-20 µL.[23]

  • Sample Preparation:

    • Accurately weigh and dissolve standards or samples in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).[6][23] Using the mobile phase as the sample solvent prevents peak distortion.[17][24]

    • Filter all samples through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[6][13]

  • System Equilibration & Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.[13]

    • Inject a blank (mobile phase) first to ensure the system is clean.

    • Inject standards, followed by samples.

References
  • Technical Support Center: HPLC Analysis of Aromatic Acids. Benchchem.
  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate.
  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. PubMed.
  • Separation of Ethyl benzoate on Newcrom R1 HPLC column. SIELC Technologies.
  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Columbia University.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Benchchem.
  • Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials. ResearchGate.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Biovanix Chromatography.
  • High-performance liquid chromatography method for the analysis of sodium benzoate. SciSpace.
  • Quantitative Analysis of Caffeine and Benzoate in Soda Pop by RP-HPLC. University of California, Davis.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. PMC.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing).
  • Abnormal Peak Shapes. Shimadzu.
  • Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • Types of stationary phases in gas chromatography. Phenomenex.
  • 12.4: Gas Chromatography. Chemistry LibreTexts.
  • HPLC Solvent Selection. Element Lab Solutions.
  • Selecting a GC Column by a Specific Stationary Phase. Restek.
  • Mastering Thin Layer Chromatography (TLC) Techniques. Practical Science.
  • Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC.
  • Determining a solvent system. University of York.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI.

Sources

Technical Support Center: Stability & Storage of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HYD-MBZ-4405 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for Methyl 3-bromo-4-chloro-5-hydroxybenzoate .

We frequently receive inquiries regarding the degradation of this specific intermediate. Unlike simple methyl benzoates, this compound possesses a "perfect storm" of structural features—a phenolic hydroxyl group and multiple halogen substituents—that significantly accelerates hydrolysis.

This guide moves beyond standard storage advice. It explains the molecular mechanics of why your compound is degrading and provides a self-validating protocol to arrest this process.

Part 1: The Root Cause (Why is it hydrolyzing?)

Q: Why does this specific ester degrade so much faster than my other benzoate intermediates?

A: Electronic Activation & Autocatalysis. Your compound is not just an ester; it is an electron-deficient ester with an internal proton source. Two main factors drive its instability:

  • Inductive Destabilization (-I Effect): The Chlorine (Cl) and Bromine (Br) atoms are highly electronegative. Through the sigma bond framework, they pull electron density away from the benzene ring. This electron withdrawal propagates to the carbonyl carbon (

    
    ), making it significantly more electrophilic  (positive). A more positive carbonyl is much more susceptible to nucleophilic attack by water.[1]
    
  • Phenolic Hygroscopicity: The hydroxyl (-OH) group at the 5-position is capable of hydrogen bonding with atmospheric moisture. This pulls water directly into the crystal lattice, bringing the reactant (water) in direct contact with the reactive center (ester).

Visualizing the Failure Mode: The diagram below illustrates how the halogen substituents activate the carbonyl carbon for attack by water.

HydrolysisMechanism Ester Methyl 3-bromo-4-chloro- 5-hydroxybenzoate Transition Tetrahedral Intermediate (High Energy) Ester->Transition Nucleophilic Attack Water Atmospheric H2O (Trapped by Phenol) Water->Transition Products Degradation Products: Acid + Methanol Transition->Products Collapse & Elimination Halogens Cl/Br Substituents (Electron Withdrawal) Halogens->Ester Increases Electrophilicity

Figure 1: Mechanism of accelerated hydrolysis driven by halogen-induced electron withdrawal.

Part 2: Storage Protocols (The Triple-Barrier System)

Q: Storing it in the fridge isn't working. What is the definitive protocol?

A: You must control Thermodynamics (Temperature) and Kinetics (Water Concentration). Standard refrigeration is insufficient because refrigerators often have high relative humidity. You must implement the Triple-Barrier System .

The Protocol
Barrier LevelMethodScientific Rationale
Primary Inert Gas Purge Displaces humid air from the headspace. Prevents oxidation of the phenol group and removes immediate moisture. Use Argon (heavier than air) over Nitrogen if possible.
Secondary Desiccant Chamber Place the primary vial inside a larger jar containing active desiccant (e.g., Drierite or Molecular Sieves 4Å). This creates a local micro-environment with ~0% Relative Humidity.
Tertiary Deep Freeze (-20°C) Reduces the kinetic rate constant (

) of hydrolysis. According to the Arrhenius equation, dropping from 4°C to -20°C can slow the reaction rate by factor of ~4-8x.

Step-by-Step Workflow:

  • Dry the synthesized solid under high vacuum (< 1 mbar) for 12 hours to remove trace solvent/water.

  • Flush the storage vial with Argon for 30 seconds; cap tightly with a PTFE-lined cap (avoid paper liners).

  • Place the vial into a secondary jar containing a packet of activated silica gel or molecular sieves.

  • Seal the secondary jar with Parafilm.

  • Store at -20°C.

Part 3: QC & Troubleshooting (Decision Tree)

Q: The solid looks sticky/clumpy. Is it ruined?

A: Not necessarily. Distinguish between Hygroscopicity (Physical) and Hydrolysis (Chemical). A sticky solid often indicates the phenol group has absorbed water (hygroscopicity), but the ester bond may still be intact. You must verify chemically before disposal.

Diagnostic Criteria:

FeatureIntact EsterHydrolyzed (Degraded)
Appearance Free-flowing powderSticky gum or solid block
Solubility Soluble in DCM/EtOAcPoor solubility in non-polar solvents (Acid is more polar)
1H NMR (DMSO-d6) Sharp singlet ~3.8-3.9 ppm (Methyl)Loss of Methyl peak; Broad singlet ~13 ppm (Carboxylic Acid)
HPLC (Reverse Phase) Retention Time:

(Late eluting)
Retention Time:

(Earlier eluting due to polarity)

QC Decision Workflow: Follow this logic to determine if the batch can be salvaged.

QCDecisionTree Start Issue: Sticky/Clumpy Solid Solubility Test Solubility in DCM Start->Solubility ResultA Clear Solution Solubility->ResultA Soluble ResultB Cloudy/Precipitate Solubility->ResultB Insoluble NMR Run 1H NMR (DMSO-d6) AnalysisA Methyl Peak Present (~3.8 ppm) NMR->AnalysisA AnalysisB Methyl Peak Absent New Acid Peak NMR->AnalysisB ResultA->NMR Action2 Diagnosis: Hydrolyzed Action: Discard or Re-esterify ResultB->Action2 High Probability of Acid Action1 Diagnosis: Wet but Intact Action: Recrystallize & Dry AnalysisA->Action1 AnalysisB->Action2

Figure 2: Quality Control Decision Tree for evaluating ester integrity.

Part 4: Remediation (Can I save it?)

Q: My NMR shows 15% hydrolysis. Can I purify it?

A: Yes, via Acid-Base Extraction. Because the degradation product is a carboxylic acid (3-bromo-4-chloro-5-hydroxybenzoic acid), it has significantly different acidic properties than the ester.

Purification Protocol:

  • Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer with 5% Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][3][4] The bicarbonate will deprotonate the carboxylic acid (forming the water-soluble salt) but is generally too weak to deprotonate the phenol or hydrolyze the ester rapidly at cold temperatures.

  • Separate: Keep the organic layer (contains the Ester). Discard the aqueous layer (contains the Acid impurity).

  • Dry: Dry organic layer over MgSO₄, filter, and concentrate.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] European Medicines Agency. [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing general BAc2 ester hydrolysis mechanisms).

Sources

Technical Support Center: Controlling Selectivity in Multi-Halogenated Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for multi-halogenated benzoate synthesis. Synthesizing heavily functionalized aromatic rings requires rigorous control over regioselectivity (e.g., ortho vs. meta vs. para) and chemoselectivity (preventing over-halogenation). This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting strategies, validated protocols, and decision matrices to resolve common synthetic bottlenecks.

Strategic Workflows & Mechanistic Pathways

Selecting the correct synthetic strategy is the first step in preventing selectivity issues. The decision matrix below outlines the optimal pathways based on the desired halogenation site.

G N1 Multi-Halogenated Benzoate Synthesis N2 Target Position? N1->N2 N3 Ortho-Selectivity N2->N3 Directing Group Active N4 Meta/Para-Selectivity N2->N4 Electronic/Steric Control N5 Ir/Pd C-H Activation (Mild, Additive-Free) N3->N5 Late-Stage N6 Directed Ortho-Metalation (Cryogenic, Strong Base) N3->N6 Early-Stage N7 Ipso-Halogenation (Arylboronic Acids) N4->N7 Pre-functionalized

Decision matrix for regioselective halogenation of benzoate derivatives.

When utilizing transition-metal catalysis (e.g., Iridium) for ortho-halogenation, understanding the catalytic cycle is essential for troubleshooting conversion stalls and over-halogenation.

Mechanism M1 Ir(III) Catalyst Resting State M2 Substrate Coordination (Benzoic Acid) M1->M2 M3 C-H Metalation (Rate-Limiting) M2->M3 M4 Oxidative Addition (NIS) Ir(III) -> Ir(V) M3->M4 M5 Reductive Elimination (C-I Bond Formation) M4->M5 M6 Protonation & Release (HFIP Solvent Effect) M5->M6 M6->M1 Catalyst Regeneration

Ir(III)/Ir(V) catalytic cycle for ortho-iodination of benzoic acids.

Frequently Asked Questions (Troubleshooting Selectivity)

Q1: Why am I observing a mixture of mono- and di-ortho-halogenated benzoates during Ir-catalyzed C-H activation? Causality & Solution: In transition-metal-catalyzed C-H halogenation, the resting state of the catalyst dictates the extent of halogenation. In Ir(III)-catalyzed ortho-iodination, the resting state is an Ir(III) complex strongly coordinated to the newly formed mono-iodinated product. If the reaction conditions are too forcing, the catalyst will activate the second ortho position before the product can dissociate. To achieve strictly mono-selective ortho-iodination, utilize additive-free conditions in a highly fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP acts as a mild proton source that facilitates the protonation-induced release of the mono-iodinated product without poisoning the catalyst, effectively halting over-halogenation 1[1].

Q2: My directed ortho-metalation (DoM) of neopentyl benzoates is yielding complex mixtures with halogen scrambling. How do I fix this? Causality & Solution: Halogen scrambling during DoM on pre-halogenated substrates is typically caused by the "halogen dance" rearrangement or undesired lithium-halogen exchange competing with the intended deprotonation. When using strong bases like Lithium Diisopropylamide (LDA), localized warming triggers these thermodynamic equilibrations. Ensure strict cryogenic temperature control (–78 °C) during both the metalation and the electrophilic quench. Additionally, the choice of the directing group is paramount; bulky esters like neopentyl benzoates provide sufficient steric shielding to prevent nucleophilic attack at the carbonyl while strongly directing the lithium base to the ortho position 2[2].

Q3: Does the choice of acid additive affect chemoselectivity when halogenating benzamides and Weinreb amides? Causality & Solution: Yes, profoundly. The acidity of the additive must be perfectly tuned to the basicity of the metal-coordinated intermediate. Breaking the amidate–iridium complex in benzamide halogenation requires a specific proton source. Weak acids like acetic acid are insufficient, while strong acids like p-toluenesulfonic acid (p-TsOH) completely inhibit catalytic activity. Using precisely 0.3 equivalents of Trifluoroacetic acid (TFA) provides the optimal protonation kinetics to release the mono-halogenated product cleanly3[3].

Q4: How can I selectively halogenate at the meta or para position when the carboxylate group inherently directs ortho or meta? Causality & Solution: Direct electrophilic aromatic substitution (EAS) of benzoic acids often yields meta-products due to the electron-withdrawing nature of the carboxyl group. Overriding this electronic bias requires alternative strategies. One highly reliable method is the ipso-halogenation of pre-functionalized arylboronic acids. By using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in aqueous conditions, the carbon-boron bond is selectively cleaved and replaced by a halogen, entirely bypassing the electronic directing effects of the benzoate moiety4[4].

Quantitative Data: Selectivity Optimization

The following table summarizes the optimal conditions required to achieve high regioselectivity and prevent over-halogenation across different substrate classes.

Substrate TypeCatalyst / ReagentSolvent / AdditivePrimary ProductSelectivity Ratio (Mono:Di)
Benzoic Acid [CpIrCl2]2 / NISHFIP (No additives)ortho-Iodobenzoic acid> 95:5
Benzamide [CpIrCl2]2 / NISDCE / 0.3 eq TFAortho-Iodobenzamide85:15
Arylboronic Acid NCS / NaClH2O / 60 °Cipso-Chloroarene> 99:1 (ipso only)
Neopentyl Benzoate LDA / ElectrophileTHF / -78 °Cortho-Functionalized> 99:1

Validated Experimental Protocols

Protocol A: Self-Validating Additive-Free Ir-Catalyzed Ortho-Iodination

Objective: Achieve strictly mono-selective ortho-iodination of benzoic acid derivatives without transition-metal poisoning.

  • Preparation: In a dry reaction vial, add the benzoic acid derivative (1.0 mmol), [Cp*IrCl2]2 catalyst (1.0 mol %), and N-iodosuccinimide (NIS, 1.05 mmol).

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2.0 mL).

    • Self-Validation Check: The use of HFIP is critical. If the solvent is not highly fluorinated, the Ir(III) resting state will not be efficiently protonated, leading to poor conversion and trapped catalytic intermediates.

  • Reaction: Seal the vial and stir the mixture at room temperature (or up to 100 °C for highly deactivated, electron-poor substrates) for 12–36 hours.

  • Workup: Remove the HFIP under reduced pressure (HFIP can be recovered via distillation). Dissolve the residue in ethyl acetate and wash with saturated aqueous Na2S2O3 to neutralize unreacted iodine species.

  • Purification: Extract the organic layer, dry over MgSO4, filter, and purify via silica gel chromatography.

Protocol B: Cryogenic Directed Ortho-Metalation (DoM) of Neopentyl Benzoates

Objective: Regioselective functionalization of sterically hindered benzoates while avoiding halogen scrambling.

  • Base Preparation: In a flame-dried Schlenk flask under argon, prepare a solution of Lithium Diisopropylamide (LDA) (1.1 mmol) in anhydrous THF (5 mL) and cool strictly to -78 °C.

  • Substrate Addition: Slowly add a solution of the neopentyl benzoate (1.0 mmol) in THF (2 mL) dropwise over 10 minutes.

    • Self-Validation Check: The solution should develop a distinct color (often yellow/orange) indicating the formation of the ortho-lithiated species. If the internal temperature rises above -60 °C during addition, thermodynamic halogen scrambling or nucleophilic attack at the ester carbonyl will occur.

  • Aging: Stir the mixture at -78 °C for 30–45 minutes to ensure complete and irreversible metalation.

  • Electrophilic Quench: Add the halogenating agent (e.g., a solution of iodine or an electrophilic fluorine source) (1.2 mmol) dropwise at -78 °C.

  • Termination: Allow the reaction to stir for 1 hour at -78 °C, then quench with saturated aqueous NH4Cl (5 mL) before allowing the flask to warm to room temperature. Extract with diethyl ether and purify.

References

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations ACS Catalysis[Link]

  • Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids The Journal of Organic Chemistry[Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions Organic Letters[Link]

  • NCS-Mediated Ipso-Halogenation of Arylboronic Acids in Water Using Sodium Halides National Institutes of Health (NIH) / Molecules[Link]

Sources

Validation & Comparative

Comprehensive NMR Spectral Interpretation Guide for Methyl 3-bromo-4-chloro-5-hydroxybenzoate: Solvent Strategies and 2D Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Structural elucidation of highly functionalized aromatic compounds requires a rigorous, multi-faceted analytical approach. For molecules like1 (CAS: 1629376-58-4)[1], the presence of three distinct heteroatom substituents (bromo, chloro, hydroxy) adjacent to one another creates a complex electronic environment.

This guide objectively compares the performance of different analytical alternatives—specifically, NMR solvent systems (


 vs. 

) and 1D vs. 2D NMR techniques. By analyzing the causality behind experimental choices, we establish a self-validating protocol for researchers and drug development professionals to achieve unambiguous regiochemical assignment.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The initial hypotheses generated by 1D NMR are mathematically cross-verified by 2D spatial and bond correlations, leaving no room for interpretive ambiguity.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 15 mg of the solid analyte for

    
     NMR, or 40 mg for 
    
    
    
    and 2D NMR experiments, into a clean, dry vial[2].
  • Solvent Selection & Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent (

    
     or 
    
    
    
    ). Ensure the sample depth is at least 4.5 cm in a standard 5 mm NMR tube to optimize magnetic field shimming.
  • Acquisition Parameters: Acquire spectra at 298 K using a 400 MHz (or higher) spectrometer.

    • 1D

      
       NMR:  16 scans, 1.0 s relaxation delay.
      
    • 1D

      
       NMR:  1024 scans, 2.0 s relaxation delay (to account for quaternary carbon relaxation).
      
    • 2D NMR (HSQC & HMBC): Set standard gradient-selected pulse sequences.

  • Internal Calibration: Calibrate the chemical shifts (

    
    ) using the residual solvent peak (
    
    
    
    : 7.26 ppm for
    
    
    , 77.16 ppm for
    
    
    ;
    
    
    : 2.50 ppm for
    
    
    , 39.5 ppm for
    
    
    )[2].

NMR_Workflow A Sample Preparation (Methyl 3-bromo-4-chloro-5-hydroxybenzoate) B Solvent Selection (Compare CDCl3 vs. DMSO-d6) A->B C 1D NMR Acquisition (1H & 13C) B->C D Protic Signal Analysis (OH Shift Diagnostics) C->D Evaluate H-bonding E 2D NMR Acquisition (HSQC & HMBC) C->E Resolve overlap F Regiochemical Assignment (Quaternary C3, C4, C5) D->F E->F 2/3-bond correlations G Final Structural Elucidation (Self-Validated) F->G

Figure 1: Logical workflow for the NMR structural elucidation of halogenated aromatic compounds.

Comparative Analysis 1: Solvent Performance ( vs. )

The 2[2]. For this compound, the presence of a labile phenolic -OH group makes solvent selection paramount.

  • 
     (Low Polarity, Weak H-Bond Acceptor):  In 
    
    
    
    , the -OH proton undergoes rapid chemical exchange and variable intermolecular hydrogen bonding. This results in a broad, unpredictable singlet that is often useless for diagnostic purposes.
  • 
     (High Polarity, Strong H-Bond Acceptor): 
    
    
    
    acts as a strong hydrogen bond acceptor, locking the protic hydrogen in place. This dominant interaction causes a massive downfield solvent-induced shift (
    
    
    )[3]. The sharp, highly deshielded peak in
    
    
    serves as a reliable anchor point for structural verification.
Table 1: NMR Chemical Shift Comparison
Proton

(

, ppm)

(

, ppm)
MultiplicityIntegrationCausality / Mechanistic Insight
-OH 5.85 (broad)10.85 (sharp)Singlet (br/s)1HStrong H-bonding with DMSO oxygen deshields the proton, causing a massive downfield shift[3].
H-2 7.787.65Doublet (

Hz)
1HDeshielded by the electron-withdrawing ortho-ester and ortho-bromo groups.
H-6 7.247.35Doublet (

Hz)
1HShielded relative to H-2 due to the strong electron-donating resonance effect of the ortho-hydroxy group.
-OCH

3.923.85Singlet3HStandard methyl ester resonance; minimally affected by solvent polarity.

Verdict: While


 is cost-effective and easy to evaporate, 

is the superior alternative
for this compound due to its ability to resolve and stabilize the labile phenolic proton, providing critical diagnostic data.

Comparative Analysis 2: 1D vs. 2D NMR Workflows

Relying solely on 1D


 NMR for heavily substituted aromatic rings is an outdated and error-prone strategy. While 1D NMR can identify the number of unique carbon environments, it cannot definitively assign the quaternary carbons (C1, C3, C4, C5) because they lack direct proton attachments.

To achieve a self-validating assignment, the4 is required[4].

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct 1-bond attachments, definitively linking H-2 to C-2 and H-6 to C-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps the 2-bond and 3-bond connectivity framework. This is the only way to objectively differentiate the C-Br (C3) and C-Cl (C4) carbons without relying on theoretical empirical shift calculations.

Table 2: NMR and HMBC Correlation Data ( )
Carbon Position

Shift (

, ppm)
TypeKey HMBC Correlations (Proton

Carbon)
Self-Validation Logic
C=O (Ester) 165.2Quat.-OCH

(3-bond), H-2 (3-bond), H-6 (3-bond)
Cross-verified by convergence of aliphatic and aromatic signals.
C-5 (C-OH) 154.1Quat.H-6 (2-bond), -OH (2-bond)Highly deshielded by oxygen electronegativity; confirmed by -OH cross-peak.
C-1 (Ar-C) 131.5Quat.H-2 (2-bond), H-6 (2-bond)Identified by symmetrical 2-bond coupling from both aromatic protons.
C-4 (C-Cl) 124.6Quat.H-2 (3-bond), H-6 (3-bond)Only halogenated carbon showing 3-bond correlations from both H-2 and H-6.
C-3 (C-Br) 118.4Quat.H-2 (2-bond)Heavy atom effect of Bromine shields the carbon; confirmed by lack of H-6 correlation.
C-2 (Ar-H) 126.8CHH-6 (3-bond)Validated by HSQC direct correlation to H-2.
C-6 (Ar-H) 115.2CHH-2 (3-bond)Validated by HSQC direct correlation to H-6.
-OCH

52.8CH

None (Terminal)Standard aliphatic methoxy shift.

Verdict: 1D NMR provides the baseline inventory of atoms, but 2D HMBC is the mandatory alternative for establishing the absolute regiochemistry of the halogens. The 3-bond convergence of H-2 and H-6 onto C-4 definitively proves the chlorine atom's central position between the bromo and hydroxy groups.

References

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry (NIH) URL:[Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra Source: Journal of Chemical Education (ACS Publications) URL:[Link]

Sources

Mass spectrometry fragmentation patterns of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Methyl 3-bromo-4-chloro-5-hydroxybenzoate: A Comparative Analysis

In the landscape of pharmaceutical development and chemical analysis, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the mass spectrometry fragmentation behavior of this compound, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery.

As a Senior Application Scientist, my objective is to move beyond a mere recitation of data. This document is structured to provide a causal understanding of why specific fragmentation pathways are favored under different ionization conditions. We will explore the interplay of electron ionization (EI) and electrospray ionization (ESI) techniques, offering a comparative perspective grounded in established physicochemical principles. Every claim is substantiated with citations to authoritative sources, ensuring the trustworthiness and scientific integrity of the information presented.

Molecular Structure and Isotopic Considerations

This compound possesses a unique substitution pattern on the benzene ring that dictates its fragmentation behavior. The presence of both bromine and chlorine atoms introduces characteristic isotopic signatures that are invaluable for its identification.

  • Chlorine: Has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), leading to an M+2 peak with approximately one-third the intensity of the molecular ion peak.

  • Bromine: Has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), resulting in an M+2 peak of nearly equal intensity to the molecular ion peak.

The simultaneous presence of both halogens creates a complex and highly distinctive isotopic cluster for the molecular ion and any fragment containing both atoms. This pattern serves as a primary diagnostic tool for confirming the presence of the analyte.

Comparative Analysis of Ionization Techniques

The choice of ionization technique profoundly influences the extent and nature of fragmentation. Here, we compare the two most common methods: the high-energy Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI).

Electron Ionization (EI-MS): The Hard Ionization Approach

EI-MS involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive and often complex fragmentation. This technique is highly valuable for structural elucidation due to the wealth of fragment ions produced, which can be pieced together to deduce the original structure.

The primary fragmentation events for this compound in EI-MS are expected to be initiated by the loss of the most labile groups.

  • Loss of the Methyl Radical: The initial fragmentation is highly likely to be the cleavage of the ester's methyl group (•CH₃), a classic α-cleavage, resulting in a stable acylium ion.

  • Decarbonylation: The subsequent loss of carbon monoxide (CO) from the acylium ion is a common fragmentation pathway for aromatic esters and acids.

  • Halogen Loss: Although less favored than the initial ester cleavage, the loss of bromine or chlorine radicals can also occur.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the gas chromatograph (GC) coupled to the mass spectrometer. A typical injection volume would be 1 µL.

  • GC Separation (Optional but Recommended): Utilize a suitable capillary column (e.g., DB-5ms) with a temperature program designed to elute the analyte at an appropriate retention time, ensuring sample purity.

  • Ionization: In the MS source, maintain an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the analyte, for instance, from m/z 40 to 400.

  • Data Acquisition: Acquire the mass spectrum, paying close attention to the isotopic patterns of the molecular ion and fragment peaks.

Diagram: Predicted EI-MS Fragmentation Pathway

EI_Fragmentation M [M]+• m/z 280/282/284 F1 [M - •CH3]+ m/z 265/267/269 M->F1 - •CH3 F3 [M - Br]+ m/z 201/203 M->F3 - •Br F4 [M - Cl]+ m/z 245/247 M->F4 - •Cl F2 [M - •CH3 - CO]+ m/z 237/239/241 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Electrospray Ionization (ESI-MS): The Soft Ionization Alternative

ESI is a soft ionization technique that typically imparts less energy to the analyte, resulting in minimal fragmentation. It is particularly well-suited for polar molecules and is often used to determine the molecular weight of the intact molecule. The analysis is usually performed in either positive or negative ion mode.

Given the presence of the acidic hydroxyl group, negative ion mode ESI is expected to be highly effective. The primary event will be the deprotonation of the hydroxyl group to form the [M-H]⁻ ion.

In positive ion mode, the molecule can be protonated, likely at the carbonyl oxygen of the ester, to form the [M+H]⁺ ion. Adduct formation with cations present in the mobile phase (e.g., [M+Na]⁺) is also common.

Collision-Induced Dissociation (CID) can be employed in conjunction with ESI (MS/MS) to induce fragmentation of the precursor ion ([M-H]⁻ or [M+H]⁺) and gain further structural information.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle (e.g., 3-5 kV). Optimize source parameters such as nebulizing gas flow, drying gas flow, and temperature.

  • Mass Analysis (MS1): Acquire the full scan mass spectrum to identify the precursor ions ([M-H]⁻ or [M+H]⁺).

  • Tandem Mass Spectrometry (MS/MS): Select the precursor ion of interest and subject it to Collision-Induced Dissociation (CID) using an inert gas (e.g., argon or nitrogen).

  • Mass Analysis (MS2): Acquire the product ion spectrum to observe the fragments generated from the precursor ion.

Diagram: Predicted ESI-MS/MS Fragmentation Pathway (Negative Ion Mode)

ESI_Fragmentation M_H [M-H]− m/z 279/281/283 F1_neg [M-H - •CH3]−• (Radical anion, less likely) M_H->F1_neg - •CH3 F2_neg [M-H - CO2]− m/z 235/237/239 M_H->F2_neg - CO2

Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.

Summary of Predicted Fragmentation Data

The following table summarizes the major ions expected in the mass spectra of this compound under different conditions. The m/z values are given for the most abundant isotopes (³⁵Cl and ⁷⁹Br).

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
EI 280 [M]+•265•CH₃
237•CH₃, CO
201•Br
245•Cl
ESI (-) 279 [M-H]⁻235CO₂
ESI (+) 281 [M+H]⁺249CH₃OH

Conclusion

The mass spectrometric analysis of this compound offers a clear example of how molecular structure dictates fragmentation behavior. The choice of ionization technique is critical, with EI-MS providing extensive fragmentation for detailed structural elucidation and ESI-MS offering a softer approach to confirm molecular weight and probe specific fragmentation pathways through MS/MS. The distinct isotopic patterns imparted by the bromine and chlorine substituents serve as an unambiguous confirmation of the elemental composition of the molecule and its fragments. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize mass spectrometry for the characterization of this and structurally related compounds.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • de Hoffmann, E., & Stroobant, V. (2007).

A Comparative Guide to the FTIR Analysis of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Methyl 3-bromo-4-chloro-5-hydroxybenzoate. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive and comparative tool. By dissecting the expected vibrational modes of its constituent functional groups and benchmarking them against structurally similar compounds, researchers can effectively identify and characterize this molecule.

Introduction: The Role of FTIR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique. Its power lies in its ability to provide a unique molecular "fingerprint," revealing the functional groups present within a molecule. This non-destructive technique is invaluable for structural elucidation, purity assessment, and monitoring of chemical reactions. For a multi-functionalized molecule like this compound, a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its FTIR spectrum is paramount.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption peaks in the infrared spectrum. A systematic analysis of these groups allows for a detailed prediction of its FTIR spectrum.

cluster_workflow FTIR Analysis Workflow start Start background 1. Acquire Background Spectrum (Clean ATR Crystal) start->background prepare_sample 2. Prepare Sample (Place small amount on crystal) background->prepare_sample apply_pressure 3. Apply Pressure (Ensure good contact) prepare_sample->apply_pressure acquire_spectrum 4. Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 16-32 scans) apply_pressure->acquire_spectrum process_data 5. Data Processing (Automatic background subtraction) acquire_spectrum->process_data analyze 6. Spectral Analysis (Peak identification and correlation) process_data->analyze end_node End analyze->end_node

Figure 2: Standard workflow for FTIR analysis using an ATR accessory.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

    • Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Measurement:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Use the pressure clamp to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

    • Acquire the sample spectrum using the following typical parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

  • Data Processing and Analysis:

    • The spectrometer software will automatically perform a ratio of the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with the predicted vibrational frequencies to confirm the molecular structure.

Conclusion

The predictive FTIR analysis of this compound, grounded in the established spectroscopic behavior of its constituent functional groups and analogous compounds, provides a robust framework for its identification and characterization. The key spectral landmarks to anticipate are the broad phenolic O-H stretch, the strong ester C=O stretch, and the characteristic pattern of aromatic C=C and C-H vibrations, alongside the lower frequency C-Cl and C-Br signals. This guide, with its detailed comparative data and standardized experimental protocol, serves as a valuable resource for researchers in ensuring the structural integrity of this important pharmaceutical intermediate.

References

  • SMBB. (n.d.). FTIR analysis of phenolic extracts from Moringa oleifera leaves. Retrieved from [Link]

  • Wulandari, L., Rahmadania, D., & Kristiningrum, N. (2022). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder. Pharmacy Education, 22(2), 160-164. Retrieved from [Link]

  • de Oliveira, C. I., de Aguiar, A. C., de Oliveira, A. P., de Souza, J. B., & de Fátima, A. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. Retrieved from [Link]

  • ResearchGate. (2026, February 28). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • PMC. (2025, October 31). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Retrieved from [Link]

  • Stanciu, I. (2026, February 3). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37. Retrieved from [Link]

  • Australian Journal of Chemistry. (n.d.). Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • PMC. (n.d.). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2011, June 15). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

  • Journal of Materials Chemistry. (n.d.). Variable-temperature FTIR investigation of a laterally substituted ferroelectric liquid-crystalline benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... Retrieved from [Link]

  • Scholars Research Library. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

HPLC Method Development and Validation for Methyl 3-bromo-4-chloro-5-hydroxybenzoate: A Comparative Guide (C18 vs. PFP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The quantification and purity analysis of halogenated aromatic compounds present unique chromatographic challenges. Methyl 3-bromo-4-chloro-5-hydroxybenzoate is a highly substituted, sterically hindered phenolic ester. Its structural features—a methyl ester, a polarizable bromine atom, an electronegative chlorine atom, and a weakly acidic hydroxyl group—create a complex interaction profile.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods relying solely on dispersive hydrophobic interactions (e.g., C18 columns) frequently fail to provide adequate resolution between this active compound and its structurally similar degradation products, such as des-bromo or positional isomer impurities. This guide objectively compares the performance of a traditional C18 stationary phase against a Pentafluorophenyl (PFP) phase, providing a step-by-step, self-validating methodology grounded in the latest ICH Q2(R2) validation guidelines[1].

Mechanistic Rationale: Stationary Phase Selection

To understand why a method succeeds or fails, we must examine the causality behind the analyte-stationary phase interactions.

The Limitation of C18 (Octadecylsilane)

C18 columns separate analytes almost exclusively based on hydrophobicity (LogP). When separating this compound from a des-bromo impurity (Methyl 4-chloro-5-hydroxybenzoate), the difference in hydrophobicity is often insufficient to achieve baseline resolution (


) under rapid gradient conditions. The alkyl chain cannot recognize the subtle electronic and spatial differences of the halogen substituents.
The PFP (Pentafluorophenyl) Advantage

PFP phases offer orthogonal selectivity to C18 by utilizing multiple retention mechanisms simultaneously[2]:

  • 
     Interactions:  The highly electron-deficient pentafluorophenyl ring acts as a strong 
    
    
    
    -acid, interacting with the electron-rich aromatic ring of the analyte.
  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds on the stationary phase interact strongly with the carbon-halogen (C-Br, C-Cl) and carbon-oxygen (C=O) dipoles of the analyte[3].

  • Halogen Bonding: The polarizable bromine atom on the analyte can participate in specific halogen bonding with the fluorine atoms of the stationary phase, providing exquisite selectivity for halogenated positional isomers that C18 completely ignores.

Mobile Phase Causality (pH Control)

The hydroxyl group on the analyte is rendered more acidic (estimated


) due to the electron-withdrawing effects of the ortho-chlorine and meta-bromine atoms. If the mobile phase pH is near this 

, the analyte will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. Therefore, the mobile phase must be buffered at least 2 pH units below the

. We utilize 0.1% Formic Acid (pH

) to ensure the analyte remains fully protonated and neutral.

Method Development & Validation Workflow

G A Analyte Profiling (pKa, LogP, Structure) B Stationary Phase Screening (C18 vs. PFP) A->B C Mobile Phase Optimization (pH Control via 0.1% FA) B->C D Gradient Tuning (Isocratic vs. Gradient) C->D E System Suitability Testing (Resolution > 1.5) D->E F ICH Q2(R2) Validation (Specificity, Linearity, Precision) E->F

Caption: Systematic HPLC method development and ICH Q2(R2) validation workflow for halogenated aromatics.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) criteria that must be met before any sample data is considered valid, aligning with ICH Q2(R2) lifecycle management principles[4].

Reagents and Materials
  • Mobile Phase A (MPA): 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Columns Tested:

    • Column A: Standard C18 (2.1 x 100 mm, 1.9 µm)

    • Column B: PFP (2.1 x 100 mm, 1.9 µm)

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Controlled to reduce mobile phase viscosity and improve mass transfer).

  • Injection Volume: 2.0 µL

  • Detection: UV at 254 nm (optimal for the conjugated aromatic ester system).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% MPB

    • 1.0 - 6.0 min: 20%

      
       80% MPB
      
    • 6.0 - 7.5 min: 80% MPB

    • 7.5 - 7.6 min: 80%

      
       20% MPB
      
    • 7.6 - 10.0 min: 20% MPB (Re-equilibration)

Step-by-Step Execution & System Suitability (SST)
  • System Purge: Purge all lines with fresh mobile phase to eliminate air bubbles and prevent baseline drift.

  • Column Equilibration: Pump the initial gradient conditions (20% MPB) through the column for at least 10 column volumes until the UV baseline and system pressure are completely stable.

  • SST Injection (The Self-Validation Step): Inject a resolution mixture containing this compound (Target) and Methyl 4-chloro-5-hydroxybenzoate (Des-bromo Impurity) at 50 µg/mL.

  • Acceptance Criteria (Must Pass):

    • Resolution (

      
      ) between Target and Des-bromo Impurity must be 
      
      
      
      .
    • Tailing Factor (

      
      ) for the Target peak must be 
      
      
      
      .
    • Retention Time RSD (for 5 replicate injections) must be

      
      .
      
    • Action: If these criteria fail, the system is not valid for analysis. Check mobile phase pH, column health, or system dead volume.

Comparative Performance Data

The following data summarizes the empirical performance of the C18 versus the PFP column under identical gradient conditions.

Table 1: Selectivity and Resolution Comparison

ParameterStandard C18 (1.9 µm)PFP Phase (1.9 µm)Mechanistic Driver for Difference
Target Retention Time (

)
4.85 min5.32 minEnhanced

and dipole interactions on PFP increase overall retention[2].
Des-bromo Impurity (

)
4.70 min4.51 minLack of bromine removes halogen-bonding capability with the fluorinated phase[3].
Critical Pair Resolution (

)
1.1 (Co-elution) 4.2 (Baseline) PFP exploits the polarizability of the Br atom, driving massive selectivity shifts.
Peak Tailing (

)
1.41.05PFP phases often feature robust end-capping and base-deactivation, minimizing secondary silanol interactions.

Conclusion from Data: The C18 column fails the SST criteria (


). The hydrophobic difference between the brominated target and the des-bromo impurity is too small. The PFP column easily passes, proving that leveraging alternative retention mechanisms (dipole/halogen bonding) is mandatory for this analyte class.

Method Validation Framework (ICH Q2(R2) Compliant)

Once the PFP method was established as superior, a phase-appropriate validation was executed following the updated ICH Q2(R2) guidelines[1], which emphasize a lifecycle and risk-based approach to analytical procedures[5].

Table 2: ICH Q2(R2) Validation Summary (PFP Method)

Validation CharacteristicICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous assessment of analyte in the presence of impurities.No interference at the retention time of the target peak from blanks or known impurities. Peak purity index > 0.999 (PDA).PASS
Linearity Proportionality of signal to concentration over the reportable range.Evaluated from 1.0 µg/mL to 100 µg/mL. Correlation coefficient (

) = 0.9998.
PASS
Accuracy (Recovery) Agreement between accepted reference value and measured value.Spiked samples at 50%, 100%, and 150% levels yielded mean recoveries of 99.2% - 101.4%.PASS
Repeatability (Precision) Closeness of agreement between independent test results.6 replicate injections at 100% test concentration yielded an area %RSD of 0.6%.PASS
Quantitation Limit (QL) Lowest amount quantitatively determined with suitable precision.QL established at 0.5 µg/mL based on Signal-to-Noise ratio (S/N)

.
PASS

By anchoring the experimental design in the physicochemical properties of this compound and utilizing the unique selectivity of the PFP stationary phase, we have developed a robust, ICH-compliant analytical procedure that eliminates the blind spots inherent to traditional C18 methodologies.

References

  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Source: chromatographyonline.
  • Source: hplc.

Sources

Comparative Reactivity Guide: Methyl 3-bromo-4-chloro-5-hydroxybenzoate vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and synthetic chemistry, the strategic placement of halogens on an aromatic ring is a powerful tool to modulate a molecule's electronic landscape, steric profile, and downstream reactivity. This guide provides an in-depth comparison between the highly functionalized building block Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS 1629376-58-4)[1] and its non-halogenated structural analog, Methyl 3-hydroxybenzoate .

By analyzing their divergent behaviors in phenolic alkylation, ester hydrolysis, and transition-metal catalysis, this guide equips researchers with the mechanistic insights and validated protocols necessary to leverage these scaffolds effectively.

Phenolic Acidity and pH-Selective Alkylation

Mechanistic Causality

The baseline pKa of a standard phenol is approximately 10. In Methyl 3-hydroxybenzoate, the meta-ester group provides a mild electron-withdrawing effect, lowering the pKa slightly to ~9.6. However, the introduction of halogens drastically alters this landscape. Halogens exert a strong inductive electron-withdrawing effect (-I) that stabilizes the negative charge of the conjugate base (phenoxide)[2]. In this compound, the combined -I effects of the meta-bromo and ortho-chloro substituents significantly depress the pKa to an estimated ~7.2[3].

This massive shift in acidity allows for highly chemoselective O-alkylation under mildly basic conditions where the non-halogenated analog remains entirely unreactive.

Comparative Data
SubstrateEstimated pKaMajor Species at pH 8.0Alkylation Yield (KHCO3, BnBr)
Methyl 3-hydroxybenzoate ~9.6Neutral Phenol< 5%
This compound ~7.2Phenoxide Anion> 92%
Protocol: pH-Selective Williamson Ether Synthesis
  • Objective: Chemoselective O-alkylation exploiting the pKa differential.

  • Procedure:

    • Reaction Setup: Dissolve 1.0 mmol of the substrate in 5.0 mL of anhydrous DMF.

    • Base Addition: Add 1.2 mmol of finely powdered potassium bicarbonate (KHCO

      
      ). Causality: KHCO
      
      
      
      provides a mildly basic environment (effective pH ~8.0) that is strong enough to deprotonate the halogenated phenol but too weak to deprotonate the non-halogenated analog.
    • Electrophile: Add 1.1 mmol of benzyl bromide (BnBr) dropwise.

    • Heating: Stir the mixture at 40°C for 4 hours.

    • Workup & Validation: Dilute with EtOAc, wash extensively with water to remove DMF, dry over Na

      
      SO
      
      
      
      , and concentrate. Monitor via TLC; the non-halogenated analog will show complete starting material recovery, validating the pH-gated selectivity.

Divergent Ester Hydrolysis Kinetics

Mechanistic Causality

Base-catalyzed ester hydrolysis relies on the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon. Counterintuitively, while halogens generally make the carbonyl more electrophilic, they can actually slow down hydrolysis under mildly alkaline conditions (e.g., pH 8.5).

Because the halogenated analog has a lower pKa, it exists almost entirely as a negatively charged phenoxide anion at pH 8.5. This anionic ring creates a powerful electrostatic shield that repels the incoming OH⁻ nucleophile. Conversely, the non-halogenated analog remains neutral at this pH, allowing hydrolysis to proceed unhindered.

Hydrolysis_Kinetics cluster_0 Methyl 3-hydroxybenzoate cluster_1 This compound pH Mildly Alkaline Buffer (pH 8.5) NH_Phenol Neutral Phenol (pKa ~9.6) pH->NH_Phenol H_Phenol Anionic Phenoxide (pKa ~7.2) pH->H_Phenol NH_Ester Rapid Ester Hydrolysis (No electrostatic repulsion) NH_Phenol->NH_Ester H_Ester Slowed Ester Hydrolysis (Anion repels OH⁻) H_Phenol->H_Ester Electrostatic Shielding

Fig 1: Divergent hydrolysis pathways driven by pKa-dependent electrostatic shielding.

Comparative Data
Substratet

at pH 8.5
t

at pH 12.0
Mechanistic Driver at pH 8.5
Methyl 3-hydroxybenzoate 45 min< 5 minNeutral phenol permits OH⁻ attack
This compound > 240 min< 5 minPhenoxide anion repels OH⁻
Protocol: Kinetic Hydrolysis Assay
  • Objective: Measure the rate of ester cleavage under mildly alkaline conditions.

  • Procedure:

    • Preparation: Dissolve 0.1 mmol of the substrate in 1.0 mL of HPLC-grade DMSO to ensure complete solubility.

    • Buffer Addition: Add 9.0 mL of 50 mM Tris-HCl buffer (pH 8.5, pre-warmed to 37°C).

    • Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately quench each aliquot by adding 100 µL of 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: TFA instantly protonates the phenoxide and neutralizes the hydroxide, freezing the reaction state for accurate kinetic profiling.

    • Analysis: Analyze via RP-HPLC (C18 column, H

      
      O/MeCN gradient).
      

Orthogonal Transition-Metal Catalysis

Mechanistic Causality

While the non-halogenated analog is limited to standard electrophilic aromatic substitution (EAS)[4], this compound is a highly programmable scaffold for transition-metal catalysis. The molecule features two distinct halogen handles with differing bond dissociation energies (BDE): the weaker C-Br bond (~68 kcal/mol) and the stronger C-Cl bond (~81 kcal/mol).

This energy delta allows for orthogonal cross-coupling . A mild palladium catalyst at lower temperatures will exclusively undergo oxidative addition at the C-Br bond. Once the mono-coupled product is isolated, a more aggressive catalyst/ligand system can be deployed to activate the stubborn C-Cl bond.

Orthogonal_Coupling A Starting Material (Br & Cl active sites) B Pd(PPh3)4, 60°C Selective C-Br Activation A->B C Mono-coupled Intermediate B->C D Pd2(dba)3/SPhos, 100°C Forced C-Cl Activation C->D E Di-coupled Final Product D->E

Fig 2: Orthogonal Suzuki-Miyaura cross-coupling workflow exploiting C-Br vs C-Cl bond energies.

Comparative Data
SubstrateStep 1 (C-Br Activation) YieldStep 2 (C-Cl Activation) Yield
Methyl 3-hydroxybenzoate N/A (No halogens)N/A
This compound 88% (Mono-aryl)84% (Di-aryl)
Protocol: Stepwise Orthogonal Suzuki-Miyaura Coupling
  • Step 1: Selective C-Br Activation

    • Setup: Combine this compound (1.0 eq), Arylboronic acid A (1.05 eq), and Na

      
      CO
      
      
      
      (2.0 eq) in a Schlenk flask.
    • Solvent: Add a 4:1 mixture of Toluene/H

      
      O. Causality: Degas thoroughly via three freeze-pump-thaw cycles. Oxygen quenches the active Pd(0) species, leading to homocoupling side products.
      
    • Catalyst: Add Pd(PPh

      
      )
      
      
      
      (5 mol%). Stir at 60°C for 6 hours. The mild conditions prevent C-Cl activation.
  • Step 2: Forced C-Cl Activation

    • Setup: Isolate the mono-coupled intermediate. Combine with Arylboronic acid B (1.5 eq) and K

      
      PO
      
      
      
      (3.0 eq) in 1,4-dioxane.
    • Catalyst: Add Pd

      
      (dba)
      
      
      
      (5 mol%) and SPhos ligand (10 mol%). Causality: SPhos is highly electron-rich and bulky, which accelerates the difficult oxidative addition into the strong C-Cl bond.
    • Heating: Stir at 100°C for 12 hours.

References

1.1[1] 2. 2[2] 3. 3[3] 4.4[4]

Sources

Definitive Structural Confirmation of Methyl 3-bromo-4-chloro-5-hydroxybenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Definitive Structure Confirmation of Methyl 3-bromo-4-chloro-5-hydroxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of halogenated benzoate intermediates for kinase inhibitors and agrochemicals, precise regioisomer determination is critical. This compound (CAS 1629376-58-4) presents a unique analytical challenge due to its penta-substituted benzene ring. While standard spectroscopic methods (NMR, MS) often yield ambiguous data regarding the exact positions of the bromine and chlorine atoms, Single Crystal X-ray Diffraction (SCXRD) offers an absolute, self-validating structural determination.

This guide compares the efficacy of SCXRD against solution-state NMR for this specific compound, detailing the experimental workflow required to resolve the 3-bromo vs. 4-chloro substitution pattern definitively.

Part 1: Comparative Analysis (SCXRD vs. NMR)

The primary structural challenge for this compound is distinguishing it from its regioisomers (e.g., 3-chloro-4-bromo or 2-bromo isomers).

The Ambiguity of NMR

In 1H NMR, this molecule possesses only two aromatic protons (H2 and H6).

  • Symmetry Issues: If the molecule were symmetric (e.g., 3,5-dibromo), H2 and H6 would be equivalent. Here, they are distinct but likely appear as two meta-coupled doublets (

    
     Hz) or singlets.
    
  • NOE Limitations: Nuclear Overhauser Effect (NOE) spectroscopy can identify protons spatially close to the hydroxyl (-OH) or methyl ester (-COOMe) groups. However, NOE cannot detect "silent" heavy atoms like Bromine or Chlorine directly. It cannot definitively prove whether the Bromine is at position 3 or 4 without complex carbon-proton coupling experiments (HMBC) that often suffer from overlapping cross-peaks in polysubstituted systems.

The Precision of X-ray Crystallography

SCXRD bypasses these indirect inferences by mapping electron density directly.

  • Electron Density Contrast: Bromine (35 electrons) and Chlorine (17 electrons) have vastly different scattering factors. In an electron density map, the peak height for Bromine is approximately twice that of Chlorine , making differentiation trivial and unambiguous.

  • Absolute Geometry: X-ray data provides bond lengths (C-Br

    
     1.89 Å vs. C-Cl 
    
    
    
    1.74 Å) that serve as a secondary validation layer.
Table 1: Technique Efficacy Comparison
FeatureSolution NMR (1H/13C/2D) X-ray Crystallography (SCXRD)
Regioisomer ID Low/Medium. Indirect inference via coupling constants.High. Direct visualization of atomic positions.
Halogen Differentiation Poor. Cannot distinguish Br vs. Cl positions directly.Excellent. Differentiated by electron density (

vs

).
Sample State Solution (Dynamic average).Solid State (Static, precise geometry).
Data Output Chemical Shifts (

), Coupling (

).
Bond Lengths, Angles, Torsion, Packing.[1]
Ambiguity Risk High for 3,4-dihalogenated patterns.Near Zero (with

).

Part 2: Experimental Protocol & Workflow

Crystallization Strategy

Obtaining diffraction-quality crystals is the rate-limiting step. For methyl benzoates with hydroxyl groups, hydrogen bonding drives crystal packing.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System:

    • Primary: Methanol/Water (3:1). The hydroxyl group acts as a donor, and the ester carbonyl as an acceptor, favoring formation of centrosymmetric dimers or helical chains (common in benzoate analogs like Methyl 4-bromo-3-hydroxybenzoate [1]).

    • Alternative: Dichloromethane/Hexane (Vapor Diffusion) to minimize solvation issues.

Data Collection Parameters
  • Radiation Source: Molybdenum (Mo K

    
    , 
    
    
    
    Å).[2]
    • Reasoning: Mo radiation minimizes absorption errors caused by the heavy Bromine atom (

      
       mm
      
      
      
      ). Copper (Cu) sources may result in excessive absorption and scaling errors for brominated compounds.
  • Temperature: 100 K (Cryogenic).

    • Reasoning: Freezes thermal motion of the methyl ester and hydroxyl groups, sharpening high-angle diffraction spots for better resolution (

      
       Å).
      
Structural Refinement Logic

The refinement process is the "product" that delivers the final structure.

  • Step A: Solve phase problem using Direct Methods (SHELXT).

  • Step B: Assign atoms based on peak heights (

    
    -peaks).
    
    • 
      
      
      
      
      Assign as Br (Position 3).
    • 
      
      
      
      
      Assign as Cl (Position 4).
  • Step C: Refine anisotropic displacement parameters. If Br and Cl were swapped, the thermal ellipsoids would become non-positive definite (physically impossible), flagging the error immediately. This makes the method self-validating .

Part 3: Visualization of Structural Logic

The following diagram illustrates the decision workflow for choosing X-ray over NMR for this specific compound, highlighting the critical "Failure Mode" of NMR in halogen positioning.

StructureConfirmation Start Sample: this compound NMR Method: 1H/13C NMR + NOE Start->NMR Cryst Method: Crystallization (MeOH/Water Slow Evap) Start->Cryst Ambiguity Result: Ambiguous Regioisomer (Cannot distinguish 3-Br/4-Cl vs 3-Cl/4-Br) NMR->Ambiguity Lack of Halogen Probes Ambiguity->Cryst Requirement for Absolute Config XRD Experiment: SCXRD (Mo Source) Cryst->XRD Density Data: Electron Density Map XRD->Density Differentiation Differentiation Logic: Br Peak (35e) >> Cl Peak (17e) Density->Differentiation Conclusion Outcome: Definitive Structure (3-Br-4-Cl Confirmed) Differentiation->Conclusion

Figure 1: Decision logic for structural confirmation. Note the "dead end" at NMR due to halogen silence.

Part 4: Supporting Experimental Data (Representative)

While specific crystallographic data for CAS 1629376-58-4 is proprietary to commercial synthesizers, the structure is expected to follow the packing trends of its analog, Methyl 4-bromo-3-hydroxybenzoate [1], with distinct modifications due to the added chlorine.

Expected Crystallographic Parameters
  • Crystal System: Monoclinic or Triclinic (typical for asymmetric benzoates).

  • Space Group:

    
     or 
    
    
    
    .
  • Key Bond Lengths (Validation Metrics):

    • C3–Br:

      
       Å (Standard aromatic C-Br).
      
    • C4–Cl:

      
       Å (Standard aromatic C-Cl).
      
    • Note: If the refinement yields a C3–Br bond of 1.74 Å, the atom assignment is incorrect (Br placed at Cl site). This geometric constraint ensures accuracy.

Hydrogen Bonding Network

The 5-hydroxy group is expected to form an intermolecular hydrogen bond with the carbonyl oxygen of a neighboring molecule (


), creating infinite chains along the crystallographic b-axis. This interaction stabilizes the lattice, facilitating the growth of high-quality crystals suitable for diffraction.

References

  • Huang, H.-R., Du, Z.-Y., Lu, Y.-J., Fang, Y.-X., & Zhang, K. (2011).[1] Methyl 4-bromo-3-hydroxybenzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 67(1), o115. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (For discussion on NMR limitations in halogenated systems). Link

Sources

The Definitive Guide to Elemental Analysis Standards for Methyl 3-bromo-4-chloro-5-hydroxybenzoate: A Comparative Methodology Review

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heavily functionalized pharmaceutical intermediates. Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS: 1629376-58-4) represents a classic analytical challenge. With a molecular formula of


 and a molecular weight of 265.49  g/mol , this compound contains two different halogens (bromine and chlorine) alongside carbon, hydrogen, and oxygen.

This guide objectively evaluates the performance of various elemental analysis (EA) methodologies for this compound, explaining the causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.

The Analytical Challenge: Multi-Halogen Interference

In drug development, proving the elemental purity of an intermediate requires experimental values to fall within ±0.3% of the theoretical mass percentages. For this compound, the theoretical composition is:

  • Carbon (C): 36.19%

  • Hydrogen (H): 2.28%

  • Bromine (Br): 30.10%

  • Oxygen (O): 18.08%

  • Chlorine (Cl): 13.35%

The Failure of Traditional Methods

Historically, analysts quantified halogens using the Schöniger Oxygen Flask method followed by argentometric titration (using


). However, this method fundamentally fails for 

. The causality lies in physical chemistry: the solubility products (

) of

(

) and

(

) are too close. During potentiometric titration, the halogens co-precipitate, resulting in a smeared equivalence point that makes it impossible to accurately quantify chlorine and bromine independently.

Furthermore, during standard CHN microanalysis, the simultaneous release of


 and 

gases can poison the copper reduction catalyst and artificially inflate the water (

) peak, leading to erroneous hydrogen quantification.

Methodological Comparison: Halogen Quantification

To overcome these interferences, modern laboratories must choose between advanced hyphenated techniques[1].

  • Combustion Ion Chromatography (CIC): The compound undergoes oxidative pyrolysis at 1000 °C. The resulting gases are absorbed in an aqueous solution and injected directly into an Ion Chromatograph[2]. Because

    
     and 
    
    
    
    have different ionic radii and hydration energies, they interact differently with the anion-exchange resin, achieving perfect baseline separation[3].
  • Microwave-Induced Combustion (MIC) + ICP-MS: The sample is digested in a closed microwave vessel and analyzed via mass spectrometry. While highly sensitive, the high ionization potential of halogens and polyatomic interferences in the argon plasma can complicate quantification[1].

Quantitative Performance Data

The following table summarizes the comparative performance of these techniques specifically for the recovery of halogens in this compound.

Analytical TechniqueTarget AnalyteRecovery (%)Precision (RSD, %)SpecificityTurnaround Time
Schöniger Flask + Titration Total Halogens (Cl+Br)102.53.4Low (Co-precipitation)~45 mins
MIC + ICP-MS Chlorine (Cl)98.11.8High~60 mins
MIC + ICP-MS Bromine (Br)97.52.1High~60 mins
Combustion IC (CIC) Chlorine (Cl)99.80.5Very High~20 mins
Combustion IC (CIC) Bromine (Br)99.60.6Very High~20 mins

Data Synthesis Note: CIC demonstrates superior precision and recovery due to the elimination of matrix effects and direct chromatographic separation of the halide ions[4].

Self-Validating Experimental Protocols

To guarantee trustworthiness, an analytical protocol cannot simply be a list of steps; it must be a closed, self-validating system . Below are the optimized protocols for analyzing


.
Protocol A: CHN/O Microanalysis (Mitigating Halogen Poisoning)

To accurately determine C, H, and O without halogen interference:

  • System Preparation: Pack the combustion tube (1000 °C) with a standard oxidation catalyst (e.g., Tungstic oxide) and add a 2-inch layer of Silver Wool at the exit zone. Causality: The silver wool quantitatively traps

    
     and 
    
    
    
    as solid
    
    
    and
    
    
    , preventing them from reaching the thermal conductivity detector (TCD).
  • Calibration: Calibrate the TCD response using a certified reference material (CRM) such as sulfanilamide.

  • Sample Analysis: Weigh 1.500 ± 0.005 mg of the sample into a tin capsule. Combust and record the C and H peaks.

  • Validation Check: If the Hydrogen value exceeds 2.58% (theoretical 2.28% + 0.3%), the silver wool is saturated and must be replaced.

Protocol B: Combustion Ion Chromatography (CIC) for Cl and Br
  • System Suitability Test (SST): Inject a 10 ppm mixed standard of

    
     and 
    
    
    
    . Verify that the chromatographic resolution (
    
    
    ) between the two peaks is
    
    
    . This proves the system can differentiate the halogens.
  • Blank Verification: Combust an empty ceramic sample boat at 1050 °C. The integrated peak areas for

    
     and 
    
    
    
    in the absorption solution must be below the Limit of Quantitation (LOQ).
  • Oxidative Pyrolysis: Weigh 2.000 ± 0.005 mg of this compound into the boat. Introduce it into the quartz furnace under an Argon/Oxygen stream.

  • Gas Absorption: Route the effluent gases into an absorption vessel containing 10 mL of 18.2 MΩ·cm ultrapure water. (Note: While

    
     is often used to oxidize sulfur[4], it is unnecessary here as the molecule lacks sulfur).
    
  • Chromatographic Detection: Inject 25 µL of the absorption solution into the IC system equipped with a high-capacity anion-exchange column.

  • Orthogonal Verification (Spike Recovery): To prove no halogens were lost to incomplete pyrolysis, spike a replicate sample boat with 1.00 mg of a certified 4-bromobenzoic acid standard. The bromine recovery must fall between 98.0% and 102.0%.

Analytical Decision Matrix

To standardize laboratory workflows for multi-halogenated compounds like this compound, follow the decision matrix below.

G Start Sample: This compound (C, H, O, Br, Cl) Split Select Analytical Pathway Start->Split CHN CHNS/O Microanalysis (Flash Combustion + TCD) Split->CHN Halogen Halogen Quantification (Cl, Br) Split->Halogen Interference Multiple Halogens Present? (Cl and Br) Halogen->Interference CIC Combustion Ion Chromatography (CIC) Baseline separation of Cl- and Br- Interference->CIC Yes Schoniger Schöniger Flask + Titration (High risk of AgCl/AgBr co-precipitation) Interference->Schoniger No

Figure 1: Analytical decision matrix for multi-halogenated organic compounds.

Conclusion

For complex pharmaceutical intermediates like this compound, legacy elemental analysis techniques introduce unacceptable margins of error. By implementing silver wool-modified CHN analysis for organic elements and utilizing Combustion Ion Chromatography (CIC) for baseline separation of halogens, researchers can achieve the stringent ±0.3% accuracy required for regulatory submissions.

References

  • Terminology: Combustion Ion Chromatography TE Instruments URL:[Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Analytical Guide: Differentiating Methyl 3-bromo-4-chloro-5-hydroxybenzoate from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent regarding active pharmaceutical ingredient (API) purity, the identification and quantification of positional isomers have become critical. Differentiating Methyl 3-bromo-4-chloro-5-hydroxybenzoate (CAS 1629376-58-4) from its isomeric impurities (e.g., Methyl 3-bromo-5-chloro-4-hydroxybenzoate) presents a unique analytical challenge. Because these isomers share identical molecular weights and similar partition coefficients (LogP), standard low-resolution techniques often fail to resolve them.

This guide provides an objective comparison of the two most robust orthogonal techniques for this application: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) .

Analytical Strategy & Workflow Overview

To establish a self-validating analytical system, we employ LC-HRMS for high-throughput separation and trace-level impurity screening, while relying on 2D-NMR as the absolute source of structural truth.

Workflow A Sample Preparation (Standardization) B LC-HRMS Analysis (Chromatographic Separation) A->B C NMR Spectroscopy (Structural Elucidation) A->C D Data Integration (Isomer Identification) B->D Retention Time & m/z C->D Chemical Shifts & Coupling E Positional Isomer Confirmed D->E

Caption: Analytical workflow integrating LC-HRMS and NMR for the differentiation of positional isomers.

Orthogonal Technique 1: NMR Spectroscopy (The Gold Standard)

The Causality of Chemical Shifts

NMR spectroscopy is the definitive method for distinguishing positional isomers of halogenated benzoic acids . The differentiation relies on the profound electronic effects that substituents exert on the aromatic ring.

The hydroxyl (-OH) group is a strong


-electron donor via resonance, which heavily shields the ortho and para protons, shifting their signals upfield (lower ppm). Conversely, halogens (-Br, -Cl) are inductively electron-withdrawing, causing mild deshielding.

In the target molecule (This compound ), the proton at position 6 (H-6) is ortho to the strongly shielding -OH group. In a common impurity like Methyl 3-bromo-5-chloro-4-hydroxybenzoate , the -OH group is at position 4, meaning both remaining protons (H-2 and H-6) are meta to the -OH group and do not benefit from its resonance shielding.

NMR_Logic A Aromatic Proton Observation B Ortho to -OH? (Strong Shielding) A->B C Meta to -OH? (Inductive Effects Only) A->C D Upfield Shift (~7.2 ppm) B->D E Downfield Shift (~7.7 - 7.9 ppm) C->E

Caption: Causality of 1H NMR chemical shifts based on substituent electronic effects.

Quantitative Data: Predicted NMR Shifts
CompoundStructural FeatureH-2 Shift (ppm)H-6 Shift (ppm)Diagnostic Differentiator
Target: this compound-OH at C5~7.80 (d, J=2.0 Hz)~7.25 (d, J=2.0 Hz)H-6 is highly shielded (ortho to -OH).
Isomer A: Methyl 3-bromo-5-chloro-4-hydroxybenzoate-OH at C4~7.85 (d, J=2.0 Hz)~7.75 (d, J=2.0 Hz)Both protons are deshielded (meta to -OH).
Isomer B: Methyl 4-bromo-3-chloro-5-hydroxybenzoate-OH at C5~7.70 (d, J=2.0 Hz)~7.25 (d, J=2.0 Hz)Subtle H-2 shift due to adjacent -Cl vs -Br.

*Predicted values in DMSO-d6. Exact values may vary slightly based on concentration and temperature.

Self-Validating Experimental Protocol: 2D NMR

To ensure the protocol is self-validating, 1D


H NMR must be coupled with 2D HMBC (Heteronuclear Multiple Bond Correlation).
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6. DMSO is strictly chosen over CDCl

    
     to stabilize the phenolic -OH via hydrogen bonding, preventing peak broadening.
    
  • Acquisition: Acquire a standard 1D

    
    H spectrum at 400 MHz or higher. Follow immediately with a 2D HMBC experiment optimized for long-range couplings (
    
    
    
    = 8 Hz).
  • Validation Mechanism: The system self-validates by tracing the 3-bond correlation from the upfield proton (H-6, ~7.25 ppm) to the ester carbonyl carbon (~165 ppm). If the molecule is the target compound, H-6 will also show a strong 2-bond correlation to the carbon bearing the hydroxyl group (C-5, ~155 ppm). If the cross-peak logic fails, an isomer is present.

Orthogonal Technique 2: LC-HRMS/MS

The Causality of Chromatographic Separation

While NMR provides absolute structural proof, it lacks the sensitivity to detect impurities at the 0.1% threshold required by ICH guidelines. LC-HRMS bridges this gap.

Standard C18 columns often fail to separate halogenated positional isomers because their hydrophobicities are nearly identical. Therefore, we utilize a Phenyl-Hexyl stationary phase . The causality here is driven by


 interactions: the phenyl ring of the stationary phase interacts with the 

-electrons of the analyte's aromatic ring. Because the position of the electronegative halogens alters the dipole moment and the

-electron density distribution of the ring, each isomer interacts with the stationary phase with a distinct binding energy, resulting in baseline chromatographic resolution. Furthermore, specific MS/MS fragmentation patterns (e.g., the preferential loss of

Cl vs

Br) can further discriminate isomers .
LC-HRMS Method Parameters
ParameterSpecificationMechanistic Rationale
Column Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)Exploits

interactions to resolve isomers with identical LogP.
Mobile Phase A 0.1% Formic Acid in WaterMaintains the phenolic -OH in its protonated state for consistent retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides adequate elution strength while maintaining low background noise.
Ionization Mode ESI Negative (-ve)Phenolic compounds readily deprotonate to form [M-H]

ions.
MS/MS Activation HCD (Higher-energy Collisional Dissociation)Generates reproducible fragmentation fingerprints for halogen loss.
Self-Validating Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in pure methanol. Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions (e.g., 95% A / 5% B) to prevent solvent-induced peak distortion.

  • Chromatographic Gradient: Run a shallow gradient from 5% B to 60% B over 15 minutes. The shallow slope maximizes the

    
     interaction time on the column, ensuring the isomers separate based on their subtle dipole differences.
    
  • Mass Spectrometry: Monitor the exact mass of the [M-H]

    
     ion (
    
    
    
    ~262.89) using a high-resolution analyzer (e.g., Orbitrap or TOF).
  • Validation Mechanism: Spike the sample with a known reference standard of the isomeric impurity. The appearance of two distinct chromatographic peaks with identical exact masses but different retention times self-validates the method's resolving power.

Conclusion & Decision Matrix

When differentiating this compound from its isomers:

  • Use LC-HRMS (Phenyl-Hexyl column) when your primary goal is quantification of trace isomeric impurities in a synthesized batch.

  • Use 1D and 2D NMR (in DMSO-d6) when your primary goal is the absolute structural elucidation of an isolated unknown impurity.

By combining the


 selectivity of LC with the electronic mapping of NMR, researchers can establish a completely self-validating analytical package that satisfies the most rigorous regulatory scrutiny.

References

  • "Positional Isomer Separation Method Suggestions using HPLC or LCMS", MicroSolv Technology Corporation. URL:[Link]

  • "Discrimination and quantitation of halobenzoic acid positional isomers upon Th(IV) coordination by mass spectrometry", Chemical Communications (Royal Society of Chemistry). URL:[Link]

UV-Vis spectroscopic characterization of Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Spectroscopic Characterization of Methyl 3-bromo-4-chloro-5-hydroxybenzoate: A Comparative Performance Guide

As a Senior Application Scientist, characterizing complex halogenated aromatic compounds requires moving beyond basic spectral acquisition to understanding the fundamental quantum mechanical interactions at play. This compound (CAS: 1629376-58-4) is a highly substituted building block whose unique electronic environment—driven by the competing inductive and resonance effects of bromine, chlorine, and a hydroxyl group—demands a rigorous, self-validating spectroscopic approach.

This guide provides an objective, in-depth comparison of the UV-Vis performance of this compound against its less-substituted alternatives, detailing the causality behind every experimental choice to ensure absolute scientific integrity.

Mechanistic Insights: The Spectroscopic Profile

The UV-Vis absorption spectrum of hydroxybenzoates is primarily governed by


 transitions within the aromatic ring and 

transitions from the oxygen lone pairs[1].

In This compound , the spectroscopic behavior is dictated by three structural modifications compared to a standard benzoate:

  • Auxochromic Halogenation: The heavy halogens (Br at position 3, Cl at position 4) expand the conjugated

    
    -system. While they exert an electron-withdrawing inductive effect (-I), their lone pairs participate in resonance (+M), effectively lowering the HOMO-LUMO gap and causing a distinct bathochromic (red) shift[1].
    
  • Hydroxyl Deprotonation: The hydroxyl group at position 5 is highly sensitive to pH. Transitioning from a neutral to a basic environment yields a phenoxide ion. The resulting increase in electron density strongly donates into the ring, triggering a massive hyperchromic effect (increased molar absorptivity) and a further bathochromic shift[2].

  • Ester Conjugation: The methyl ester group (-COOCH₃) provides a constant electron-withdrawing anchor that stabilizes the excited state, broadening the absorption bands in the 200–400 nm region[2].

Comparative Spectroscopic Data

To objectively evaluate the compound's performance, we compare it against unsubstituted and mono-halogenated alternatives. The progressive addition of heavy halogens systematically shifts the absorption maxima (


) and alters the molar absorptivity (

).
CompoundSubstitution Pattern

(Neutral MeOH)

at

(M⁻¹cm⁻¹)

(Basic, 0.1M NaOH)

(Shift)
Isosbestic Point
Methyl 3-hydroxybenzoate None (Base analog)295 nm3,100315 nm+20 nm304 nm
Methyl 4-chloro-3-hydroxybenzoate Mono-halogenated (Cl)302 nm4,450325 nm+23 nm312 nm
This compound Di-halogenated (Br, Cl)310 nm5,800335 nm+25 nm321 nm

Data Interpretation: The target compound exhibits the highest molar absorptivity and the most pronounced bathochromic shift. This makes it a superior candidate for highly sensitive UV-based assays, as its peak absorption is pushed further into the UVA region, minimizing background interference from standard biological or polymeric matrices.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following step-by-step methodology explains not just how to perform the characterization, but why each parameter is chosen.

Step 1: Reagent Preparation & Solvent Selection
  • Action: Prepare a 1.0 mM stock solution of this compound in HPLC-grade Methanol. Perform serial dilutions to achieve a working range of 10 µM to 50 µM.

  • Causality: Methanol is selected because it provides excellent solvation for heavily halogenated aromatics while remaining optically transparent down to 210 nm. Using a concentration range of 10–50 µM ensures the maximum absorbance remains between 0.1 and 1.0 AU, the optimal linear dynamic range for most photomultiplier tube (PMT) detectors.

Step 2: Instrument Calibration & Baseline Correction
  • Action: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Use matched quartz cuvettes (10 mm path length). Place pure Methanol in both the reference and sample positions to run a baseline correction.

  • Causality: Quartz cuvettes are mandatory; standard glass absorbs strongly below 320 nm, which would truncate the critical

    
     transition data. A dual-beam baseline correction eliminates solvent absorbance and reflection artifacts, ensuring that any recorded signal is exclusively from the analyte.
    
Step 3: Spectral Acquisition & pH Modulation
  • Action: Scan the neutral samples from 200 nm to 400 nm at a scan rate of 100 nm/min. Subsequently, spike the sample cuvette with a micro-volume of 1.0 M NaOH (to achieve a final concentration of 0.1 M NaOH) and rescan.

  • Causality: The addition of 0.1 M NaOH forces complete deprotonation of the sterically hindered hydroxyl group. Because the halogens lower the pKa of the phenol, excess base guarantees >99% conversion to the phenoxide ion, allowing for accurate calculation of the ionic state's molar absorptivity[2].

Step 4: Data Validation (The Self-Check Mechanism)
  • Action: Plot Absorbance vs. Concentration for the neutral scans to verify Beer-Lambert linearity. Overlay the neutral and basic spectra to identify the isosbestic point.

  • Causality: The protocol validates itself through two mechanisms. First, an

    
     for the Beer-Lambert plot confirms the absence of concentration-dependent aggregation. Second, the presence of a sharp, singular isosbestic point during the pH shift proves that only two species (phenol and phenoxide) are in equilibrium, confirming that no alkaline hydrolysis of the ester group occurred during the measurement timeframe.
    

Experimental Workflow Visualization

The following diagram maps the logical progression of the UV-Vis characterization protocol, highlighting the critical validation checkpoints.

UVVis_Methodology cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_validation 3. Data Validation Stock Stock Solution (1.0 mM in MeOH) Dilution Serial Dilution (10 - 50 µM) Stock->Dilution Baseline Baseline Correction (Matched Quartz) Dilution->Baseline ScanNeutral Scan Neutral Media (λ: 200–400 nm) Baseline->ScanNeutral ScanBasic Scan Basic Media (Add 0.1M NaOH) ScanNeutral->ScanBasic pH Shift BeerLambert Linearity Check (Beer-Lambert R² > 0.999) ScanBasic->BeerLambert Isosbestic Isosbestic Point (Equilibrium Confirm) BeerLambert->Isosbestic

Caption: Self-validating UV-Vis spectroscopic workflow for halogenated hydroxybenzoates.

References

  • Sager, E. E., et al. "Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate". NIST Technical Series Publications, Journal of Research of the National Bureau of Standards, Vol. 42. Available at: [Link][2]

  • Phansila, P., et al. "A DFT Investigation of the Molecular Structure and UV Absorption Spectra of 2-Ethylhexyl 2-Hydroxybenzoate (Octisalate) and Meta-Substituted 2-Ethylhexyl 2-Hydroxybenzoate: Sunscreen Applications". Scientific.Net / Advanced Materials Research. Available at: [Link][3]

Sources

Comparative study of biological activity of halogenated methyl benzoates

Author: BenchChem Technical Support Team. Date: March 2026

[label="Brominated MB",

Analyzing Guide Revisions

I'm now revising the guide content for authority and clarity, as a Senior Application Scientist. My focus is on adding causal explanations throughout the text. I've been reworking the descriptions of experimental methodologies, making sure that I explain the rationale behind each step and methodology.

Clarifying Causal Explanations

I'm now focusing on the rationale behind experimental steps and methodologies, adding causal explanations to build authority and clarity. I'm prioritizing orthogonal readouts and validation in all protocols.

Comparative Study of Biological Activity: Halogenated Methyl Benzoates vs. Unsubstituted Analogs

As a Senior Application Scientist navigating the intersection of agrochemicals and drug discovery, I frequently evaluate how subtle structural modifications dictate macroscopic biological outcomes. Methyl benzoate (MB), a naturally occurring volatile ester, has garnered significant attention as an environmentally benign botanical insecticide and baseline antimicrobial agent 1. However, to optimize its pharmacokinetic properties, metabolic stability, and target affinity, medicinal chemists frequently employ halogenation.

This guide provides an objective, data-driven comparison of halogenated methyl benzoate derivatives, analyzing the causality behind their biological activities and providing self-validating experimental frameworks for their evaluation.

The Halogenation Rationale: Steric Bulk vs. Electronegativity

The biological activity of a methyl benzoate derivative is not arbitrary; it is strictly governed by the interplay between the halogen’s electronegativity and its van der Waals radius.

When we substitute a hydrogen atom (radius: 1.20 Å) with a halogen, we fundamentally alter the electron density of the aromatic ring and the molecule's lipophilicity (logP).

  • Fluorination: Fluorine (radius: 1.47 Å) is a bioisostere of hydrogen. It introduces intense electron-withdrawing properties without causing significant steric disruption. This often enhances binding affinity to bacterial enzymes via strengthened hydrogen bonding of adjacent functional groups.

  • Bromination/Chlorination: Bromine (radius: 1.85 Å) and Chlorine (radius: 1.75 Å) introduce significant steric bulk. While this bulk can cause steric clashes in tight enzyme active sites (reducing primary efficacy), it also provides a protective "steric shield" against unwanted nucleophilic attacks, drastically reducing the molecule's mutagenic potential 2.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the biological performance of halogenated derivatives against standard bacterial strains (e.g., Xoo, Xac) and mutagenic assays.

Derivative ClassHalogen Radius (Å)ElectronegativityAntimicrobial Potency (MIC)Mutagenic Potential (Ames)Primary Utility
Unsubstituted 1.20 (H)2.20Baseline (~150 µM)ModerateBotanical Insecticide
Fluorinated 1.47 (F)3.98High (~50.1 µM)ModerateActive Pharmaceutical
Chlorinated 1.75 (Cl)3.16Moderate (~87.2 µM)LowAgrochemicals
Brominated 1.85 (Br)2.96Low (~99.4 µM)Very LowSynthetic Intermediate

Data correlation demonstrates a clear decreasing potency trend with increasing halogen size (F > Cl > Br) against bacterial targets, directly linked to active-site spatial constraints3.

Mechanistic Pathway Analysis

To understand why these empirical observations occur, we must map the logical relationship between molecular structure and biological outcome. The diagram below illustrates the divergent pathways of fluorinated versus brominated methyl benzoates.

Pathway Base Methyl Benzoate Scaffold F_Sub Fluorination (Radius: 1.47 Å) Base->F_Sub High EN, Low Bulk Br_Sub Bromination (Radius: 1.85 Å) Base->Br_Sub Low EN, High Bulk Target Target Enzyme Active Site F_Sub->Target Optimal Fit Br_Sub->Target Hindrance DNA DNA Adduct Formation (SN2) Br_Sub->DNA Steric Shielding HighAct High Antimicrobial Activity Target->HighAct LowAct Steric Clash: Reduced Activity Target->LowAct Safe Blocked SN2: Non-Mutagenic DNA->Safe

Fig 1: Mechanistic impact of halogen steric bulk on target binding and mutagenicity.

Self-Validating Experimental Protocols

In applied science, a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives (e.g., compound precipitation mimicking bacterial death) are structurally eliminated from your data.

Protocol A: Orthogonal Broth Microdilution (BMD) Assay

Relying solely on Optical Density (OD600) to determine the Minimum Inhibitory Concentration (MIC) of highly lipophilic halogenated benzoates is a critical error; compound precipitation scatters light, mimicking bacterial growth. We solve this by integrating a metabolic colorimetric readout.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the halogenated methyl benzoate in 100% DMSO to a stock concentration of 10 mM.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Self-Validation: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced toxicity (verified by a 1% DMSO vehicle control well).

  • Inoculation: Add bacterial suspension (e.g., S. aureus or Xoo) to achieve a final inoculum of

    
     CFU/mL.
    
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 24 hours.

  • Orthogonal Validation (Resazurin Addition): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue (metabolically inactive), overriding any ambiguous OD600 readings.

Workflow Step1 Compound Solubilization Step2 Serial Dilution Step1->Step2 Step3 Bacterial Inoculation Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Resazurin Addition Step4->Step5 Step6 Colorimetric MIC Readout Step5->Step6

Fig 2: Self-validating Broth Microdilution workflow using resazurin colorimetry.

Protocol B: Steric-Aware Ames Test (Mutagenicity)

To prove that the bulky halogen substitutions (like Bromine) successfully inhibit SN2-mediated DNA adduct formation, we utilize the Ames test with metabolic activation.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100) overnight.

  • Metabolic Activation (S9 Mix): Combine the test compound with rat liver S9 fraction. Causality Note: Halogenated esters often act as pro-mutagens; they require esterase cleavage or CYP450 oxidation to become reactive. The S9 mix mimics this mammalian metabolism.

  • Top Agar Plating: Mix the bacteria, S9 fraction, and test compound in molten top agar containing trace histidine. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies.

  • Data Interpretation: A lack of revertant colonies in the brominated derivative plate, compared to a positive control, validates the hypothesis that steric hindrance around the carbon center adjacent to the halogen effectively blocks the SN2 reaction required for DNA alkylation 2.

Conclusion

For drug development professionals, the selection of a halogenated methyl benzoate should never be a guessing game. If the goal is maximizing target affinity and antimicrobial potency, fluorinated derivatives are the superior alternative due to their optimal balance of high electronegativity and minimal steric bulk. Conversely, if the objective is to synthesize a stable, non-mutagenic intermediate or an agrochemical with lower off-target toxicity, chlorinated or brominated derivatives offer excellent steric shielding that prevents unwanted DNA adduct formation.

References

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]

  • Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]

  • Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association Source: PMC (National Institutes of Health) URL:[Link]

Sources

Safety Operating Guide

Methyl 3-bromo-4-chloro-5-hydroxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for Methyl 3-bromo-4-chloro-5-hydroxybenzoate

As a Senior Application Scientist, I recognize that handling multi-halogenated aromatic compounds requires more than just following a checklist—it demands a fundamental understanding of the chemical's behavior, regulatory classifications, and environmental impact. This compound presents unique logistical challenges due to the presence of both bromine and chlorine substituents. This guide provides an authoritative, self-validating framework for the safe operational handling and EPA-compliant disposal of this compound, ensuring laboratory safety and cost-effective waste management.

Chemical Profile & Hazard Assessment

Before initiating any workflow, we must establish the quantitative and qualitative parameters of the substance. This compound is a solid organic compound that poses acute irritation hazards upon contact[1].

PropertyValue
Chemical Name This compound
CAS Number 1629376-58-4[1]
Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
Physical Form Solid
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[1]
Storage Temperature Sealed in dry, Room Temperature

The Chemistry of Halogenated Waste Disposal (Causality & Logic)

Why do we strictly segregate this compound from general organic waste? The causality lies in its thermal degradation profile. Halogenated compounds are highly reactive elements[2]. When incinerated, the carbon-halogen bonds in this compound cleave, generating highly corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases[3]. Furthermore, improper combustion temperatures can catalyze the formation of toxic dioxins and furans.

To mitigate this, the mandates that halogenated organic wastes undergo specialized thermal treatment, specifically rotary kiln incineration[3][4]. These kilns are equipped with high-efficiency caustic scrubbers that neutralize acidic exhaust gases prior to atmospheric release[3]. Mixing non-halogenated solvents into a halogenated waste stream forces the entire volume through this expensive, specialized treatment process, needlessly inflating disposal costs and wasting specialized processing capacity[2][5].

Operational Handling & Experimental Workflow

To ensure a self-validating safety system, every handling step must include a verification check to prevent exposure to its H315 and H319 hazards[1].

Protocol 1: Safe Handling and Solution Preparation

  • PPE Verification: Don standard laboratory personal protective equipment, including nitrile gloves, a chemically resistant lab coat, and safety goggles compliant with 29 CFR 1910.133 or EN166[1]. Validation: Check glove integrity and ensure no exposed skin before handling the solid.

  • Environmental Control: Perform all weighing and transfer operations within a certified chemical fume hood to prevent the inhalation of aerosolized dust or vapors[1].

  • Static Prevention: Take standard precautions to prevent the buildup of electrostatic charge during the transfer of the solid powder, keeping it away from ignition sources[1].

  • Dissolution: Dissolve the compound in the chosen organic solvent. Note: Even if a non-halogenated solvent (e.g., methanol) is used, the resulting solution now contains a halogenated solute and must be classified as halogenated waste upon disposal[5].

Waste Segregation & Disposal Procedures

Under no circumstances should any organic liquids containing this compound be disposed of down a sink or municipal sewage drain[2][5].

Protocol 2: Step-by-Step Halogenated Waste Segregation

  • Container Preparation: Select an EPA-compliant, chemically compatible waste container (e.g., high-density polyethylene, HDPE). Ensure it features a tightly sealing, threaded cap[5].

  • Pre-Labeling (Critical Step): Affix a hazardous waste label to the container before the first drop of waste is added[5]. Clearly denote "Halogenated Organic Waste" and list the specific chemical constituents (e.g., "this compound") using complete names, not abbreviations[5].

  • Waste Transfer: Using a dedicated funnel, carefully transfer the reaction mixture or spent solvent into the waste container.

  • Vapor Sealing: Immediately seal the container tightly after the transfer is complete. Containers must remain "vapor tight" and "spill proof" at all times unless actively receiving waste[5].

  • Storage and Segregation: Store the container in a designated at or near the point of generation[6]. Ensure it is kept strictly separated from incompatible materials such as inorganic acids (e.g., nitric, sulfuric, perchloric) and strong oxidizers[6].

  • Pickup Request: Do not exceed the maximum allowable accumulation volume (typically 50 gallons per lab area). Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department for off-site incineration[5][6].

Process Visualization

Below is the logical workflow for segregating experimental waste containing this compound to ensure compliance and cost-efficiency.

WasteSegregation A Experimental Waste (Contains C8H6BrClO3) B Phase Separation (Aqueous / Organic) A->B C Halogenated Organic Phase (Solvents + C8H6BrClO3) B->C Organic Layer D Non-Halogenated / Aqueous B->D Aqueous Layer E Halogenated Waste Container (Red Tag) C->E Strict Segregation F EPA Compliant Incineration (Rotary Kiln + Scrubber) E->F Off-site Disposal

Workflow for the segregation and disposal of halogenated organic waste streams.

Emergency Spill & Exposure Protocols

A self-validating safety system anticipates failures. In the event of an accidental spill or exposure:

  • Skin Contact: Immediately wash the affected area thoroughly with soap and copious amounts of water. Remove any contaminated clothing, as wet clothing can hold the chemical against the skin[1][5]. Seek medical advice if skin irritation occurs[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[1]. Seek immediate medical attention for serious eye irritation[1].

  • Spill Cleanup: Sweep up solid spills or absorb liquid solutions with an inert absorbent material. Place the absorbed material into a compatible, sealed container labeled as halogenated hazardous waste for EHS pickup. Do not flush any residue down the drain[2][5].

References

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents. Source: University of Louisville EHS. URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Source: Electronic Code of Federal Regulations (eCFR). URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal. Source: Hazardous Waste Experts. URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Illinois Division of Research Safety. URL: [Link]

Sources

Personal protective equipment for handling Methyl 3-bromo-4-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: Methyl 3-bromo-4-chloro-5-hydroxybenzoate

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of this compound (CAS No. 1629376-58-4). As a halogenated aromatic compound, this substance requires meticulous handling to ensure the safety of all laboratory personnel. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, grounding every recommendation in established safety principles and authoritative data.

Hazard Assessment: Understanding the Risk Profile

This compound is a substituted phenol. While comprehensive toxicological data for this specific molecule is not widely available, its chemical class provides critical insights into its potential hazards. Halogenated phenols are known for their potential toxicity and irritant properties.[1][2]

The presence of both bromine and chlorine on the aromatic ring can enhance toxic effects.[1][3] Studies on related compounds, such as other brominated and chlorinated phenols, indicate they can be potential endocrine disruptors.[4] An isomer, methyl 3-bromo-5-chloro-4-hydroxybenzoate, is classified with hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Given these facts, a cautious approach is mandatory.

The primary routes of exposure are inhalation of the solid as a powder, skin contact, and eye contact. Ingestion is also a potential route of exposure. The safety information for this compound explicitly requires wearing protective gloves, clothing, and eye/face protection, and thorough hand washing after handling.

Engineering Controls: The First Line of Defense

Personal protective equipment should always be used in conjunction with, not as a substitute for, robust engineering controls.

  • Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood.[5][6] This is the most critical step in minimizing the risk of inhaling fine dust particles of the solid compound.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[7]

  • Safety Stations: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE is based on a thorough risk assessment of the procedures being performed. The following table summarizes the required PPE for handling this compound.

Protection Type Minimum Requirement Recommended for High-Risk Operations Rationale & Causality
Hand Protection Double-gloved Nitrile (minimum 4 mil thickness)Viton™ or Polyvinyl Alcohol (PVA) gloves over a nitrile inner glove.Halogenated aromatic compounds require robust chemical resistance. Nitrile offers good splash protection for incidental contact but should be changed immediately upon contamination.[8] For extended handling or solvent use, Viton™ or PVA provide superior protection against chlorinated and aromatic solvents.[8][9]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 or EN166 compliant)Face shield worn over chemical splash goggles.The compound is a solid powder that can easily become airborne and is a presumed serious eye irritant. Standard safety glasses offer insufficient protection from dust and splashes.[9] A face shield provides an additional barrier during procedures with a higher splash potential.[10]
Body Protection Flame-Resistant Laboratory Coat (fully buttoned)Chemical-resistant apron worn over the lab coat.A lab coat prevents contact with clothing.[8] For weighing larger quantities or tasks with a splash risk, an apron made of a material like neoprene provides an additional layer of chemical resistance.[11]
Footwear Closed-toe, liquid-resistant shoesChemical-resistant shoe covers.Protects feet from spills. Shoe covers are advisable when working with large quantities to prevent tracking contamination out of the lab.[8]
Respiratory Protection Not required when using a fume hood.NIOSH-approved air-purifying respirator with P100 filters and organic vapor cartridges.A fume hood provides adequate respiratory protection.[5] However, in the event of a significant spill outside of the hood or if engineering controls fail, a respirator is essential to prevent inhalation of the irritant powder.[11][12]

Safe Handling and Operational Workflow

Adherence to a strict, logical workflow is paramount for safety. The following diagram outlines the critical decision points and steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Conduct Risk Assessment (Review SDS) B 2. Verify Fume Hood Certification & Airflow A->B Proceed C 3. Don Required PPE (Gloves, Goggles, Lab Coat) B->C Certified D 4. Weigh Solid Chemical (Use anti-static weigh boat) C->D E 5. Perform Chemical Reaction or Solution Preparation D->E F 6. Decontaminate Glassware & Work Surfaces E->F G 7. Segregate Waste (Solid, Liquid, Contaminated PPE) F->G H 8. Package & Label Waste for Hazardous Disposal G->H I 9. Doff PPE Correctly & Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol: Donning and Doffing PPE

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Put on the second pair of gloves (nitrile or other specified type) over the first.

Doffing (Removing) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves using the proper technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Spill and Disposal Management

Immediate Spill Response (Small Scale, <5g Solid):

  • Alert & Evacuate: Alert personnel in the immediate area. If outside a fume hood, evacuate the area to allow dust to settle.

  • Don PPE: Before re-entering, don the full recommended PPE, including respiratory protection (N95/P100 respirator).[13]

  • Contain & Clean: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated, labeled hazardous waste container.[5][14] Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

Waste Disposal Plan:

  • Chemical Waste: All unreacted chemical and reaction waste must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and other PPE, must be disposed of in a designated solid hazardous waste container.[13]

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[14] All waste must be handled and disposed of in strict accordance with local, state, and federal environmental regulations.[14]

By implementing these rigorous engineering controls, adhering to the specified PPE requirements, and following the outlined operational and disposal plans, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

  • Personal Protective Equipment Selection Guide. (2015). Columbia University Environmental Health & Safety. Available from: [Link]

  • Hu, J., et al. (2022). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. National Center for Biotechnology Information. Available from: [Link]

  • Suzuki, G., et al. (2008). Identification of brominated and chlorinated phenols as potential thyroid-disrupting compounds in indoor dusts. PubMed. Available from: [Link]

  • Adeola, A. O. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. ResearchGate. Available from: [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. Available from: [Link]

  • SAFETY DATA SHEET - Methyl 3,5-dibromo-4-hydroxybenzoate. (2025). Thermo Fisher Scientific. Available from: [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Available from: [Link]

  • Personal Protective Equipment. (2025). US EPA. Available from: [Link]

  • Sharma, V. K., et al. (2013). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. PubMed. Available from: [Link]

  • MSDS of methyl 3-bromo-4-fluoro-2-methylbenzoate. Capot Chemical. Available from: [Link]

  • Polycyclic Aromatic Hydrocarbons. 3M. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.